Tetramethylammonium perchlorate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245090. The United Nations designated GHS hazard class pictogram is Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetramethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.ClHO4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWKIFAQRXNZCH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[N(CH3)4]ClO4, C4H12ClNO4 | |
| Record name | Tetramethylammonium perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tetramethylammonium_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-92-3 (Parent) | |
| Record name | Tetramethylammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5062502 | |
| Record name | Tetramethylammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | Tetramethylammonium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9276 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2537-36-2 | |
| Record name | Tetramethylammonium perchlorate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2537-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetramethylammonium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethylammonium perchlorate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanaminium, N,N,N-trimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetramethylammonium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylammonium perchlorate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K76T85VMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of High-Purity Tetramethylammonium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of high-purity tetramethylammonium (B1211777) perchlorate (B79767), a quaternary ammonium (B1175870) salt with applications in organic synthesis and electrochemistry. This document details the primary synthesis route via the neutralization of tetramethylammonium hydroxide (B78521) with perchloric acid, as well as an alternative metathesis pathway. Included are detailed experimental protocols, purification techniques, and methods for physicochemical characterization and purity analysis. All quantitative data is summarized for comparative analysis, and key processes are illustrated with diagrams to ensure clarity and reproducibility for researchers in relevant scientific fields.
Introduction
Tetramethylammonium perchlorate, with the chemical formula [(CH₃)₄N]ClO₄, is a white, crystalline solid. It serves as a valuable reagent and supporting electrolyte in various chemical applications due to its thermal stability and electrochemical properties. The synthesis of high-purity this compound is crucial for ensuring the reliability and reproducibility of experimental results in research and development.
This guide outlines two primary methods for the synthesis of this compound: a direct neutralization reaction and a metathesis reaction. Emphasis is placed on protocols that yield a product of high purity, suitable for demanding applications.
Synthesis Methodologies
Two principal synthetic routes for the preparation of this compound are presented below.
Neutralization of Tetramethylammonium Hydroxide with Perchloric Acid
This is the most common and direct method for synthesizing this compound.[1] The reaction involves the acid-base neutralization of tetramethylammonium hydroxide with perchloric acid, resulting in the formation of the desired salt and water.
Reaction: (CH₃)₄NOH + HClO₄ → (CH₃)₄NClO₄ + H₂O
A general workflow for this synthesis and purification is illustrated below.
Caption: General workflow for the synthesis and purification of this compound.
Metathesis Reaction
An alternative approach involves a metathesis (double displacement) reaction between a tetramethylammonium salt (e.g., tetramethylammonium chloride or bromide) and a perchlorate salt (e.g., sodium perchlorate or silver perchlorate). The selection of reactants is guided by the solubility of the resulting salts to facilitate the isolation of the desired product. For instance, the reaction of tetramethylammonium chloride with silver perchlorate in an appropriate solvent would yield this compound and a precipitate of silver chloride.
Reaction: (CH₃)₄NCl + AgClO₄ → (CH₃)₄NClO₄ + AgCl(s)
The logical relationship for this metathesis reaction is depicted below.
Caption: Logical pathway for the metathesis synthesis of this compound.
Experimental Protocols
Safety Precaution: Perchloric acid and perchlorate salts are strong oxidizing agents and can be explosive, especially in the presence of organic materials. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be conducted in a well-ventilated fume hood.
Protocol for Neutralization Synthesis
Materials:
-
Tetramethylammonium hydroxide (25% aqueous solution)
-
Perchloric acid (70% aqueous solution)
-
Ethanol (absolute)
-
Deionized water
Equipment:
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
Vacuum oven
Procedure:
-
In a glass beaker equipped with a magnetic stir bar, place a calculated amount of tetramethylammonium hydroxide solution.
-
Cool the beaker in an ice bath to maintain a low temperature during the reaction.
-
Slowly add a stoichiometric amount of perchloric acid dropwise to the stirred tetramethylammonium hydroxide solution. Monitor the pH to ensure complete neutralization (pH ~7).
-
A white precipitate of this compound will form.[1]
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove soluble impurities.
-
For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Dry the final product in a vacuum oven at 50-60°C to a constant weight.
General Protocol for Metathesis Synthesis
Materials:
-
Tetramethylammonium chloride
-
Silver perchlorate
-
Suitable solvent (e.g., ethanol, acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve tetramethylammonium chloride in the chosen solvent in a round-bottom flask.
-
In a separate container, dissolve an equimolar amount of silver perchlorate in the same solvent.
-
Slowly add the silver perchlorate solution to the stirred tetramethylammonium chloride solution.
-
A precipitate of silver chloride will form immediately.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Remove the silver chloride precipitate by filtration.
-
The filtrate contains the desired this compound. The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization as described in the neutralization protocol.
Data Presentation
The following table summarizes typical quantitative data associated with the synthesis of high-purity this compound via the neutralization route.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Tetramethylammonium Hydroxide | 25% aqueous solution | Commercially available |
| Perchloric Acid | 70% aqueous solution | Commercially available |
| Reaction Conditions | ||
| Temperature | 0-5 °C | Maintained with an ice bath |
| Reaction Time | 1-2 hours | Includes addition and stirring |
| Purification | ||
| Recrystallization Solvent | Ethanol | |
| Product Characteristics | ||
| Appearance | White crystalline powder | |
| Melting Point | >300 °C | |
| Purity (Typical) | >98% | Assay after drying |
| Halogens (as Cl) | ≤0.01% | Impurity limit |
| Water Content | <1% | After drying |
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
Workflow for Product Characterization:
Caption: Workflow for the characterization and purity analysis of synthesized this compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of the tetramethylammonium cation and the perchlorate anion. Expected characteristic peaks for the perchlorate ion (ClO₄⁻) will be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a singlet corresponding to the twelve equivalent protons of the four methyl groups. ¹³C NMR will show a single resonance for the four equivalent methyl carbons.
-
Melting Point: The melting point should be sharp and consistent with the literature value for a pure sample.
-
Ion Chromatography (IC): This is a powerful technique for quantifying the perchlorate anion and the tetramethylammonium cation. It can also be used to detect and quantify anionic impurities such as chloride. The use of a conductivity detector after a suppressor is a common method for perchlorate analysis.[2][3][4][5]
Conclusion
The synthesis of high-purity this compound can be reliably achieved through the neutralization of tetramethylammonium hydroxide with perchloric acid, followed by purification via recrystallization. The metathesis route offers a viable alternative. Careful control of reaction conditions and rigorous purification are essential for obtaining a product suitable for sensitive applications. The analytical techniques outlined in this guide provide a robust framework for the characterization and purity verification of the final product.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Tetramethylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of tetramethylammonium (B1211777) perchlorate (B79767) ([N(CH₃)₄]⁺[ClO₄]⁻). The document details the synthesis, crystallographic analysis, and thermal properties of this compound, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key workflows and structural relationships.
Introduction
Tetramethylammonium perchlorate is an ionic compound consisting of a tetramethylammonium cation and a perchlorate anion. It serves as a valuable compound in various chemical applications, including as a supporting electrolyte in electrochemistry and as an intermediate in organic synthesis.[1] A thorough understanding of its crystal structure is paramount for comprehending its physicochemical properties and for its application in materials science and drug development. This guide summarizes the critical aspects of its solid-state structure.
Synthesis and Crystallization
High-quality single crystals of this compound are essential for accurate crystal structure determination. The primary method for its synthesis involves the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is outlined below. Safety Precaution: Perchloric acid and its salts are strong oxidizers and can be explosive when mixed with organic compounds. All procedures should be conducted in a certified fume hood with appropriate personal protective equipment.
-
Preparation of Reactants:
-
Prepare a dilute aqueous solution of tetramethylammonium hydroxide (e.g., 25% w/w).
-
Prepare a dilute aqueous solution of perchloric acid (e.g., 20% w/w).
-
Cool both solutions in an ice bath to approximately 0-5 °C.
-
-
Neutralization Reaction:
-
Slowly add the cold perchloric acid solution to the cold, stirring tetramethylammonium hydroxide solution.
-
Monitor the pH of the reaction mixture. The addition is complete when the solution reaches neutrality (pH ~7).
-
A white precipitate of this compound will form during the addition.[1]
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold deionized water to remove any unreacted starting materials.
-
Further purification can be achieved by recrystallization from hot water or ethanol.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
-
Experimental Protocol: Single Crystal Growth
The growth of diffraction-quality single crystals is a critical step. The slow evaporation method is commonly employed.
-
Solution Preparation: Prepare a saturated solution of purified this compound in a suitable solvent (e.g., deionized water or ethanol) at a slightly elevated temperature.
-
Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at a constant, controlled temperature. A vibration-free environment is crucial.
-
Crystal Harvesting: Once single crystals of sufficient size (typically > 0.1 mm in each dimension) have formed, they can be carefully harvested from the solution.
Synthesis and Crystallization Workflow
Crystal Structure Analysis
The determination of the three-dimensional arrangement of atoms in the crystal lattice is achieved through single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 210 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods and refined using full-matrix least-squares on F².
General X-ray Crystallography Workflow
References
An In-depth Technical Guide to the Solubility of Tetramethylammonium Perchlorate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), a quaternary ammonium (B1175870) salt with significant applications in electrochemistry, organic synthesis, and as a supporting electrolyte. This document compiles available quantitative solubility data, details common experimental methodologies for its determination, and presents a logical framework for understanding the factors influencing its solubility in various organic media.
Introduction
Tetramethylammonium perchlorate, with the chemical formula (CH₃)₄NClO₄, is a white crystalline solid. Its ionic nature, consisting of the bulky tetramethylammonium cation ((CH₃)₄N⁺) and the perchlorate anion (ClO₄⁻), dictates its solubility characteristics. Generally, TMAP exhibits high solubility in polar solvents and moderate to low solubility in less polar organic solvents.[1] Understanding its solubility profile is crucial for its effective use in diverse applications, from ensuring complete dissolution in reaction media to controlling its concentration in electrochemical cells.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of organic solvents remains a notable gap in readily available chemical literature. While qualitative descriptions are common, specific numerical values are sparse. This guide presents the available data and highlights the need for further experimental determination to build a more comprehensive solubility profile.
Table 1: Solubility of this compound in Selected Organic Solvents
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |
| Methanol | CH₃OH | 25 | Moderately Soluble | [1] |
| Acetonitrile (B52724) | CH₃CN | 25 | Moderately Soluble | [1] |
| Acetone | (CH₃)₂CO | 25 | Data Not Available | |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 25 | Data Not Available | |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | Data Not Available |
Note: The term "Moderately Soluble" indicates that while the compound dissolves, specific quantitative values (e.g., g/100g of solvent) were not explicitly stated in the cited sources. This represents a significant area for future research to provide the precise data required for many applications. For comparative purposes, the solubility of the related compound, tetraethylammonium (B1195904) perchlorate, is 33.3 g/100 g in acetonitrile and 24.4 g/100 g in dimethylformamide at 25°C.[2]
Factors Influencing Solubility
The dissolution of this compound in organic solvents is governed by the interplay of several physicochemical factors. A fundamental understanding of these principles allows for the prediction of solubility trends and the selection of appropriate solvent systems.
Caption: Factors influencing the solubility of this compound.
Experimental Protocols for Solubility Determination
The determination of the solubility of ionic salts like this compound in organic solvents requires precise and reproducible experimental methods. The following protocols are commonly employed for generating reliable solubility data.
Isothermal Shake-Flask Method
This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.
Caption: Workflow for the Isothermal Shake-Flask Method.
Detailed Steps:
-
Preparation: An excess amount of finely powdered this compound is added to a known mass or volume of the organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker) at a constant temperature for a sufficient period to reach equilibrium. This duration is critical and should be determined experimentally by analyzing samples at different time points until the concentration of the dissolved salt remains constant.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle.
-
Sampling: A known aliquot of the clear, saturated supernatant is carefully withdrawn. To prevent precipitation due to temperature changes during sampling, the sampling apparatus (e.g., syringe) should be maintained at the equilibrium temperature. A filter is often used to ensure no solid particles are transferred.
-
Analysis: The amount of this compound in the withdrawn sample is determined. A common method is to evaporate the solvent from the aliquot and weigh the remaining solid residue.
-
Calculation: The solubility is then calculated as the mass of the dissolved salt per unit mass or volume of the solvent.
Analytical Methods for Concentration Determination
Instead of relying solely on gravimetric analysis after solvent evaporation, the concentration of the saturated solution can be determined using various analytical techniques for higher accuracy and precision.
-
Conductivity Measurement: For ionic compounds like TMAP, a calibration curve of conductivity versus concentration can be prepared. The conductivity of the saturated solution can then be measured to determine its concentration.
-
Spectroscopic Methods: If TMAP exhibits a suitable chromophore, UV-Vis spectroscopy can be used. Alternatively, techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy can be used to determine the concentration of the cation.
-
Chromatographic Methods: Techniques such as Ion Chromatography (IC) can be employed to separate and quantify the perchlorate anion, thereby determining the concentration of the dissolved salt.
Conclusion
While this compound is a well-established compound in various scientific fields, this guide highlights a critical need for more extensive and precise quantitative solubility data in a broader range of organic solvents. The provided experimental protocols offer a robust framework for researchers to generate this much-needed data. A comprehensive understanding of TMAP's solubility, guided by the principles outlined herein, is essential for optimizing its use in existing applications and for the development of new technologies.
References
Thermal Decomposition Profile of Tetramethylammonium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition profile of tetramethylammonium (B1211777) perchlorate (B79767) (TMAP). Due to the limited availability of detailed public data on the thermal analysis of pure TMAP, this document synthesizes the existing information and draws comparisons with analogous compounds, such as tetraethylammonium (B1195904) perchlorate and the extensively studied ammonium (B1175870) perchlorate (AP). This guide covers the known thermal behavior of TMAP, including its phase transition and decomposition temperature, and its notable influence on the decomposition of other energetic materials. Standard experimental protocols for thermal analysis are detailed, providing a framework for further investigation. The potential decomposition pathways are discussed based on the general chemistry of quaternary ammonium perchlorates.
Introduction
Tetramethylammonium perchlorate, [N(CH₃)₄]⁺ClO₄⁻, is a quaternary ammonium salt that finds application as a supporting electrolyte in electrochemistry and as an intermediate in organic synthesis. Its thermal stability and decomposition characteristics are of critical interest for safety, handling, and its potential application in energetic formulations. Understanding the thermal decomposition profile, including onset temperatures, decomposition products, and kinetic parameters, is essential for predicting its behavior under various conditions. This guide aims to consolidate the available data and provide a foundational understanding of the thermal decomposition of TMAP.
Thermal Decomposition Profile of this compound
Direct and detailed quantitative data on the thermal decomposition of pure this compound is sparse in publicly accessible literature. However, key data points have been identified.
Quantitative Data
The available quantitative data for the thermal decomposition of this compound and a related compound, tetraethylammonium perchlorate, are summarized in the table below for comparison.
| Compound | Analysis Type | Event | Temperature (°C) | Enthalpy/Notes |
| This compound | DTA / XRD | Phase Transition & Decomposition | 340 | Enantiomorphic phase transition followed by decomposition. |
| Tetraethylammonium Perchlorate | DTA/TGA/MS | Crystallographic Transformation | 98 | Heat of transformation: 2.5 kcal/mol. |
| Explosion | 298 | Suggests decomposition into neutral particles which are then vaporized and ionized.[1] |
Note: The data for this compound is from a study on methyl-substituted ammonium perchlorates. The study on tetraethylammonium perchlorate provides a comparative reference for the thermal behavior of similar tetraalkylammonium perchlorates.
Influence on Ammonium Perchlorate (AP) Decomposition
This compound has a significant impact on the thermal decomposition of ammonium perchlorate. When mixed with AP, even in small quantities (e.g., 5%), it alters the decomposition mechanism. Instead of the typical two-stage decomposition of pure AP, the mixture undergoes a single-stage decomposition at a lower temperature of approximately 290°C. This suggests a sensitizing or catalytic effect of TMAP on the decomposition of AP.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal decomposition profile of this compound, a suite of thermoanalytical techniques should be employed. The following protocols are based on standard methodologies used for energetic materials.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the mass loss of TMAP as a function of temperature, identifying the onset of decomposition and the extent of mass loss in each stage.
-
Apparatus: A thermogravimetric analyzer (e.g., Perkin-Elmer TGA Q500 V20.13).
-
Methodology:
-
A small sample of TMAP (typically 1-5 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 5, 10, 15, or 20 K/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as phase transitions and decomposition.
-
Apparatus: A differential scanning calorimeter (e.g., Perkin-Elmer DSC8000).
-
Methodology:
-
A small, precisely weighed sample of TMAP (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10 K/min).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of TMAP.
-
Apparatus: A TGA or DSC instrument coupled to a mass spectrometer (MS) and/or a Fourier-transform infrared spectrometer (FTIR).
-
Methodology:
-
The TGA or DSC experiment is performed as described above.
-
The evolved gases from the furnace are transferred to the MS and/or FTIR analyzer via a heated transfer line.
-
Mass spectra and/or infrared spectra of the evolved gases are continuously recorded as a function of temperature.
-
Postulated Decomposition Pathway and Mechanism
The thermal decomposition is likely initiated by the transfer of an electron from the perchlorate anion to the cation, or by the dissociation of the perchlorate ion. The subsequent steps would involve the breakdown of the tetramethylammonium cation and the perchlorate anion into smaller, volatile molecules.
A more detailed experimental workflow for the comprehensive analysis of TMAP's thermal decomposition is outlined below.
Conclusion and Future Work
The thermal decomposition profile of this compound is an area that warrants further detailed investigation. The available data indicates a decomposition temperature of around 340°C, preceded by a phase transition. Its notable effect on the decomposition of ammonium perchlorate highlights its potential as an energetic material additive.
Future research should focus on obtaining comprehensive TGA and DSC data for pure TMAP to quantify mass loss and thermal events accurately. Evolved gas analysis using TGA-MS and TGA-FTIR is crucial to identify the decomposition products and elucidate the reaction mechanism. Furthermore, kinetic studies employing various isoconversional methods would provide essential parameters such as activation energy and the pre-exponential factor, which are vital for safety assessments and performance modeling. A complete and detailed understanding of the thermal decomposition of TMAP will enable its safer handling and more effective utilization in various scientific and industrial applications.
References
An In-depth Technical Guide to the Safe Handling of Tetramethylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), a compound utilized in organic synthesis and electrochemistry. Due to its oxidizing and potentially explosive nature, strict adherence to safety protocols is imperative to mitigate risks in the laboratory setting.
Hazard Identification and Classification
Tetramethylammonium perchlorate is a strong oxidizer that can cause fire or explosion upon contact with combustible materials or when subjected to heat, shock, or friction.[1][2] It is classified as a hazardous substance and requires careful handling to prevent adverse health effects.
GHS Hazard Statements:
-
H370: Causes damage to organs.[4]
-
H373: May cause damage to organs through prolonged or repeated exposure.[4]
-
H411: Toxic to aquatic life with long-lasting effects.[4]
Ingestion can lead to severe gastrointestinal irritation and potential burns.[2][7] Inhalation may cause respiratory tract irritation and could lead to delayed pulmonary edema.[2][7] Direct contact with eyes can cause severe irritation and possible permanent corneal damage.[2][7] Skin contact may result in severe irritation and burns.[2][7]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | (CH₃)₄NClO₄ | [4] |
| Molecular Weight | 173.59 g/mol | [3] |
| Appearance | White crystalline powder/solid | [3] |
| Melting Point | 300 °C | [4] |
| Decomposition Temperature | Not explicitly stated for TMAP, but related compounds like tetraethylammonium (B1195904) perchlorate explode at 298°C and tetrabutylammonium (B224687) salts decompose above 300°C. | [8][9] |
| Solubility | Soluble in water. | [10][11] |
| Density | 1.3739 g/cm³ (estimate) | [10] |
| NFPA 704 Rating | Health: 2, Flammability: 1, Instability: 3, Special: OX | [4] |
Safe Handling and Storage Protocols
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[5]
-
Skin Protection: A chemical-resistant apron and appropriate protective clothing should be worn to prevent skin exposure.[5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[5]
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, a NIOSH/MSHA-approved respirator should be used.[5]
Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Do not allow contact with combustible materials such as wood, paper, or oil.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid mechanical shock and friction.[7]
-
Wash hands thoroughly after handling.[7]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Store away from combustible materials and incompatible substances such as reducing agents, acids, and finely powdered metals.[5]
-
The storage area should be equipped with an eyewash station and a safety shower.[7]
Experimental Protocols
The following section details a general protocol for the preparation of a solution of this compound. This protocol should be adapted based on the specific requirements of the experiment and a thorough risk assessment.
Objective: To safely prepare a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., deionized water)
-
Glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Spatula
-
Analytical balance
Methodology:
-
Preparation: Don all required personal protective equipment (chemical safety goggles, lab coat, and chemical-resistant gloves). Ensure the chemical fume hood is operational.
-
Weighing: Carefully weigh the required amount of this compound on an analytical balance. Avoid creating dust.
-
Dissolution: Place a stir bar in a beaker containing the desired volume of solvent. Place the beaker on a magnetic stirrer.
-
Mixing: Slowly add the weighed this compound to the solvent while stirring. Continue stirring until the solid is completely dissolved.
-
Transfer and Storage: Transfer the solution to a clearly labeled container. If not for immediate use, store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination: Clean all glassware and equipment thoroughly after use. Dispose of any waste according to institutional and local regulations.
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[7]
-
Inhalation: Remove the person from exposure and move to fresh air immediately. If breathing is difficult, give oxygen.[7]
Fire Fighting Measures
-
Extinguishing Media: Use flooding quantities of water. Do NOT use dry chemical, CO₂, or foam extinguishers.[2]
-
Hazards: This substance is a strong oxidizer and may intensify any fire. Containers may explode when heated.[5][7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Spill Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[7] Do not use combustible materials like paper towels to clean up the spill.[7]
-
Containment: Prevent the spilled material from entering drains or waterways.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Ignition Sources: Remove all sources of ignition from the area.[7]
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tetraethylammonium perchlorate this compound | C12H32Cl2N2O8 | CID 129735416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thermal Decomposition of Tetraethylammonium Perchlorate | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound CAS#: 2537-36-2 [chemicalbook.com]
- 11. This compound | 2537-36-2 [chemicalbook.com]
In-Depth Technical Guide: Tetramethylammonium Perchlorate (CAS No. 2537-36-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Tetramethylammonium (B1211777) Perchlorate (B79767) (TMAP), CAS number 2537-36-2. It is a quaternary ammonium (B1175870) salt with significant applications in analytical chemistry and electrochemistry, fields integral to pharmaceutical research and development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and use, and discusses its primary applications and safety considerations. All quantitative data are presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
Tetramethylammonium perchlorate is a white, crystalline solid at room temperature.[1][2] It is comprised of a tetramethylammonium cation and a perchlorate anion.[1] The compound is stable under normal conditions but should be handled with care due to its oxidizing properties, characteristic of perchlorate salts.[1][3]
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 2537-36-2 | [1][4] |
| Molecular Formula | C₄H₁₂ClNO₄ | [1][2] |
| Molecular Weight | 173.59 g/mol | [2] |
| Appearance | White crystalline powder/solid | [2][5] |
| Melting Point | 300 °C | [6][7] |
| Density | 1.384 g/cm³ (calculated) | [4] |
| Solubility | Highly soluble in polar solvents like water; moderately soluble in methanol (B129727) and acetonitrile; low solubility in non-polar solvents.[1] | [1] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction.
| Parameter | Value | Source |
| Crystal System | Tetragonal | [4] |
| Space Group | P4/nmm | [4] |
| Lattice Parameters | a = 8.343 Å, c = 5.982 Å | [4] |
| Z (molecules per unit cell) | 2 | [4] |
Analytical Specifications
Based on typical certificates of analysis, the following specifications are common for commercial-grade this compound.
| Parameter | Specification | Source |
| Assay (dry basis) | ≥98.0% | [5][8] |
| Water Content (Karl Fischer) | ≤7.0% | [5][9][10] |
| Halogens (as Cl) | ≤0.01% | [5][9][10] |
Synthesis and Purification
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.[1][4][6] This reaction results in the precipitation of the white, crystalline product.
Experimental Protocol: Synthesis
Materials:
-
Tetramethylammonium hydroxide solution (e.g., 25% in water)
-
Perchloric acid (e.g., 70% in water)
-
Deionized water
-
Ethanol (for recrystallization, optional)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
pH indicator paper or pH meter
-
Büchner funnel and vacuum flask
-
Vacuum desiccator or oven
Procedure:
-
In a beaker, place a measured amount of tetramethylammonium hydroxide solution.
-
Cool the beaker in an ice bath to maintain a low temperature during the reaction.
-
Slowly add a stoichiometric amount of dilute perchloric acid to the cooled and stirred tetramethylammonium hydroxide solution. Monitor the pH of the solution, aiming for a neutral pH.
-
The reaction will produce a white precipitate of this compound.
-
After the addition is complete, continue stirring the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.
-
Collect the white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials.
Purification
For higher purity, the synthesized this compound can be recrystallized.
Experimental Protocol: Purification
Procedure:
-
Dissolve the crude product in a minimal amount of hot deionized water or ethanol.
-
Allow the solution to cool slowly to room temperature, which will induce crystallization.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 110°C) or in a vacuum desiccator over a suitable desiccant.[7]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Development
While not a therapeutic agent itself, this compound is a valuable tool in analytical methodologies that are crucial for drug discovery and development.
Supporting Electrolyte in Electrochemistry
In electrochemical studies, a supporting electrolyte is essential to increase the conductivity of the solution and minimize the IR drop. This compound is an excellent choice due to its high solubility, complete dissociation in polar solvents, and its chemical inertness over a wide potential window.
Experimental Protocol: Use as a Supporting Electrolyte
Materials:
-
Solvent (e.g., acetonitrile, dimethylformamide)
-
This compound
-
Analyte of interest
-
Electrochemical cell with working, counter, and reference electrodes
-
Potentiostat
Procedure:
-
Prepare a stock solution of the supporting electrolyte by dissolving this compound in the chosen solvent to a typical concentration of 0.1 M.
-
Add the analyte of interest to the electrolyte solution at the desired concentration (typically in the millimolar range).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Perform the electrochemical measurement (e.g., cyclic voltammetry) on the solution. The high concentration of the supporting electrolyte ensures that the analyte is transported to the electrode surface primarily by diffusion rather than migration.
Mobile Phase Additive in High-Performance Liquid Chromatography (HPLC)
This compound can be used as a mobile phase additive in reversed-phase HPLC, particularly for the analysis of highly ionic compounds like other quaternary ammonium salts. It functions in a "salting-out" method, where the high salt concentration in the mobile phase increases the retention of ionic analytes on the non-polar stationary phase.
Experimental Protocol: Use in HPLC Mobile Phase
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile)
-
This compound
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
Procedure:
-
Prepare the aqueous component of the mobile phase by dissolving this compound in HPLC-grade water to a concentration typically in the range of 50-200 mM.
-
Filter the aqueous solution through a 0.45 µm or 0.22 µm filter.
-
Prepare the final mobile phase by mixing the aqueous salt solution with the organic solvent in the desired ratio.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample containing the analyte of interest. The high concentration of this compound in the mobile phase enhances the retention of polar, ionic analytes on the reversed-phase column.
Safety and Handling
This compound is a strong oxidizing agent and can cause fire or explosion in contact with combustible materials.[3] It is also toxic if swallowed or in contact with skin and can cause skin and serious eye irritation.[3][6]
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Keep away from clothing and other combustible materials.
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Do NOT induce vomiting. Get immediate medical attention.
The toxicity of perchlorates is primarily due to the perchlorate anion's ability to inhibit iodide uptake by the thyroid gland. This can disrupt thyroid hormone production, which is particularly critical during fetal development. While most toxicological studies have been conducted on other perchlorate salts like ammonium or potassium perchlorate, the effects of the perchlorate anion are expected to be similar.
Conclusion
This compound (CAS 2537-36-2) is a well-characterized chemical with important applications in electrochemistry and chromatography. For researchers and professionals in drug development, its utility as a supporting electrolyte and a mobile phase additive in HPLC makes it a valuable tool for the analysis and characterization of various compounds. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in a laboratory setting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 030834.22 [thermofisher.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound | 2537-36-2 [chemicalbook.com]
- 8. gfschemicals.com [gfschemicals.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethylammonium Perchlorate ([N(CH3)4]ClO4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetramethylammonium (B1211777) perchlorate (B79767), with the chemical formula [N(CH3)4]ClO4, is an ionic compound composed of a tetramethylammonium cation and a perchlorate anion. This white crystalline solid has garnered interest in various scientific fields due to its specific solubility profile, thermal stability, and electrochemical properties. It serves as a valuable intermediate in organic synthesis, a supporting electrolyte in electrochemical studies, and has been investigated for applications in energetic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of tetramethylammonium perchlorate, including detailed experimental protocols for its synthesis and characterization, and quantitative data presented for easy reference.
Physicochemical Properties
This compound is a stable compound under normal conditions, appearing as a white or colorless crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂ClNO₄ | [1] |
| Molecular Weight | 173.6 g/mol | [2] |
| CAS Number | 2537-36-2 | [1] |
| Appearance | White or colorless crystalline solid | [1] |
| Melting Point | 300 °C | [3] |
| Density | 1.3739 g/cm³ (estimate) | [2] |
Solubility
[N(CH3)4]ClO4 exhibits high solubility in polar solvents like water and moderate solubility in organic solvents such as methanol (B129727) and acetonitrile.[1] It is sparingly soluble in non-polar organic solvents.[1][2]
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Methanol | Moderately soluble | [1] |
| Acetonitrile | Moderately soluble | [1] |
Crystallographic Data
At room temperature, this compound crystallizes in a tetragonal system.[4]
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [4] |
| Space Group | P4/nmm | [4] |
| Lattice Parameters | a = 8.343 Å, c = 5.982 Å | [4] |
| C-N Bond Length | 1.470 Å | [4] |
| C-N-C Bond Angle | 109.4° and 109.5° | [4] |
| Cl-O Bond Length | 1.50 Å | [4] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the neutralization reaction between tetramethylammonium hydroxide (B78521) and perchloric acid.[3]
Materials:
-
Tetramethylammonium hydroxide solution (e.g., 25% in water)
-
Perchloric acid (e.g., 70%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a dilute aqueous solution of tetramethylammonium hydroxide.
-
In a separate beaker, prepare a dilute aqueous solution of perchloric acid.
-
-
Reaction:
-
Place the beaker containing the tetramethylammonium hydroxide solution in an ice bath and begin stirring.
-
Slowly add the cold, dilute perchloric acid solution dropwise to the cold, stirred tetramethylammonium hydroxide solution.
-
A white precipitate of this compound will form.[3]
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water to remove any unreacted starting materials or soluble impurities.
-
For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot water, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 110 °C) to a constant weight.[2]
-
Characterization Methods
Objective: To determine the crystal structure, unit cell dimensions, and atomic positions.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker AXS SMART APEX CCD)
-
Goniometer head
-
Low-temperature device (e.g., Oxford Cryosystems)
Procedure:
-
Crystal Mounting: A suitable single crystal of [N(CH3)4]ClO4 is selected under a microscope and mounted on a cryoloop.
-
Data Collection: The crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations.[5] X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F².
Objective: To investigate the thermal stability and decomposition behavior of the compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: A small, accurately weighed sample of [N(CH3)4]ClO4 (typically 1-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Analysis: The crucible is placed in the TGA/DTA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[6] The TGA measures the change in mass of the sample as a function of temperature, while the DTA measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.
Objective: To identify the functional groups and vibrational modes of the tetramethylammonium and perchlorate ions.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Raman Spectrometer.
Procedure for FTIR:
-
Sample Preparation: A small amount of the crystalline [N(CH3)4]ClO4 is placed directly on the ATR crystal.
-
Analysis: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Procedure for Raman:
-
Sample Preparation: The crystalline sample is placed in a suitable holder.
-
Analysis: The Raman spectrum is excited using a laser of a specific wavelength (e.g., 785 nm). The scattered light is collected and analyzed to obtain the Raman spectrum.
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of [N(CH3)4]ClO4.
Caption: Conceptual pathway for the thermal decomposition of [N(CH3)4]ClO4.
Applications and Safety
Applications
This compound is utilized in several areas of chemical research and industry:
-
Electrochemistry: It serves as a supporting electrolyte in various electrochemical studies due to its good solubility and electrochemical stability window in organic solvents.
-
Organic Synthesis: It can be used as a source of the tetramethylammonium cation or as a non-coordinating electrolyte in organic reactions.
-
Energetic Materials: Like other perchlorate salts, it has been investigated for its potential use in propellants and pyrotechnic compositions.[1]
Safety Considerations
This compound is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with reducing agents, organic materials, and finely powdered metals. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Avoid heating the compound strongly, as it may decompose violently. For detailed safety information, consult the Safety Data Sheet (SDS).
References
Hygroscopicity of Tetramethylammonium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopicity of tetramethylammonium (B1211777) (TMA) salts. It covers the fundamental principles of hygroscopicity, details experimental protocols for its measurement, presents available data, and discusses the implications for handling, storage, and formulation in research and pharmaceutical development.
Introduction to Hygroscopicity
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment through either absorption or adsorption.[1] This phenomenon is critical in the pharmaceutical and chemical industries, as moisture uptake can significantly impact the physical and chemical stability of a substance. For salts, this can lead to issues such as caking, deliquescence (dissolving in absorbed water), altered dissolution rates, and chemical degradation, all of which are critical parameters in drug development and material science.[2][3]
Tetramethylammonium ([N(CH₃)₄]⁺), the simplest quaternary ammonium (B1175870) cation, forms a variety of salts with different anions.[4] The hygroscopic nature of these salts is a crucial consideration for their application, as many are known to be sensitive to atmospheric moisture.[5][6][7]
Hygroscopic Nature of Common Tetramethylammonium Salts
-
Tetramethylammonium Chloride (TMAC) : This is one of the most common TMA salts and is explicitly described as a hygroscopic, colorless solid.[5][6][8] Its affinity for water necessitates storage in well-sealed containers to prevent moisture absorption.[7]
-
Tetramethylammonium Hydroxide (B78521) (TMAH) : TMAH is typically supplied as an aqueous solution or as a solid pentahydrate. The hydrated form is noted for its strong avidity for atmospheric moisture and carbon dioxide, highlighting its significant hygroscopic nature.[9]
-
Other TMA Salts : Studies on related compounds like trimethylaminium sulfate (B86663) (TMAS) have shown continuous and reversible water uptake, indicating hygroscopic behavior.[10] The properties of other TMA salts will vary based on the anion, with smaller, more charge-dense anions or those capable of strong hydrogen bonding generally leading to greater hygroscopicity.
Quantitative Hygroscopicity Data
The most precise measure of hygroscopicity is the Critical Relative Humidity (CRH) , which is the relative humidity (RH) at a specific temperature above which a substance will begin to absorb moisture from the atmosphere.[11] Unfortunately, specific CRH values for a wide range of tetramethylammonium salts are not well-documented in publicly available literature. The table below summarizes the available qualitative and semi-quantitative information.
| Tetramethylammonium Salt | Chemical Formula | Hygroscopic Nature | Notes |
| Tetramethylammonium Chloride | (CH₃)₄N⁺Cl⁻ | Hygroscopic[5][6][8] | A white crystalline powder that readily absorbs moisture.[6] Requires storage under dry conditions. |
| Tetramethylammonium Hydroxide | (CH₃)₄N⁺OH⁻ | Very Hygroscopic[9] | Commonly available as a pentahydrate which avidly absorbs atmospheric moisture and CO₂.[9] |
| Tri-methylaminium Sulfate | [(CH₃)₃NH]₂SO₄ | Hygroscopic[10] | A related aminium salt that shows continuous and reversible water uptake.[10] |
Researchers are encouraged to determine the hygroscopicity profile for the specific TMA salt of interest using the methods outlined below, as this property is critical for stability and handling.
Experimental Protocols for Determining Hygroscopicity
Several established methods are used to quantify the hygroscopic properties of materials. The choice of method depends on the specific information required, such as the rate of water uptake, equilibrium moisture content, or the CRH.
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[12][13] It is a preferred method for generating detailed moisture sorption-desorption isotherms.[14][15]
Detailed DVS Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of the tetramethylammonium salt sample into a DVS sample pan.[1] The sample should be a fine, uniform powder to ensure a large surface area for interaction with water vapor.[]
-
Instrument Setup: Place the sample pan onto the DVS instrument's microbalance. Set the desired isothermal temperature for the experiment (e.g., 25°C).
-
Drying/Equilibration: Begin the experiment by exposing the sample to a stream of dry nitrogen (0% RH) until the sample mass stabilizes ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner. A typical sequence might be 0% to 90% RH in 10% RH increments. At each step, the instrument holds the RH constant until mass equilibrium is reached.
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing the sample to equilibrate at each step.
-
Data Analysis: The change in mass at each RH step is recorded. The data is used to plot a sorption-desorption isotherm, showing the percentage of mass change versus RH.[15] Hysteresis between the sorption and desorption curves can provide insight into the physical changes in the material.[15] The CRH can be identified as the RH at which a sharp increase in mass occurs.
This is a more classical method that involves exposing a sample to a series of controlled humidity environments, typically created using saturated salt solutions in sealed desiccators.[3]
Protocol:
-
Sample Preparation: Dry the TMA salt sample in a vacuum oven to a constant weight and record the initial dry mass.
-
Chamber Setup: Prepare a series of sealed chambers (desiccators) each containing a saturated solution of a different salt to maintain a specific, known RH.[3]
-
Exposure: Place pre-weighed samples of the TMA salt into each humidity chamber.
-
Mass Measurement: At regular intervals, remove the samples and quickly weigh them to monitor mass change. Continue until the mass of each sample becomes constant, indicating it has reached equilibrium with the surrounding RH.
-
Data Analysis: Calculate the percentage of water absorbed at each RH level relative to the initial dry mass. Plot the equilibrium moisture content against RH to generate a sorption isotherm.
This method determines the absolute water content of a sample.[14] It can be used to quantify the amount of water absorbed by a salt after exposure to a specific humidity level for a set period. It is a highly accurate method for water content determination.[1]
Visualizing Experimental and Logical Workflows
The following diagram illustrates the typical workflow for analyzing the hygroscopicity of a TMA salt using DVS.
Caption: Workflow for Hygroscopicity Analysis using DVS.
The hygroscopicity of a tetramethylammonium salt is not an intrinsic property of the cation alone but is a result of several interacting factors.
Caption: Key Factors that Influence the Hygroscopicity of a Salt.
Implications for Drug Development and Research
Understanding the hygroscopicity of TMA salts is paramount for several reasons:
-
Storage and Handling: Hygroscopic materials must be stored in controlled, low-humidity environments and in hermetically sealed containers to prevent moisture-induced degradation.[17]
-
Formulation Stability: In pharmaceutical formulations, moisture uptake can lead to salt disproportionation, where the salt reverts to its free base and acid forms, potentially altering the drug's solubility, bioavailability, and stability.[2][18]
-
Manufacturing: The flowability and compressibility of powders can be negatively affected by moisture, posing challenges during manufacturing processes like tableting.[1]
-
Analytical Accuracy: The accurate weighing of hygroscopic salts is challenging. Absorbed water can lead to significant errors in concentration calculations for solutions prepared by mass.
By characterizing the hygroscopic profile of a tetramethylammonium salt early in the development process, scientists can design robust formulation strategies, define appropriate storage conditions, and ensure the quality and efficacy of the final product.
References
- 1. jocpr.com [jocpr.com]
- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 5. Tetramethylammonium chloride - Wikipedia [en.wikipedia.org]
- 6. Tetramethylammonium chloride CAS#: 75-57-0 [m.chemicalbook.com]
- 7. TETRAMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 8. Tetramethylammonium chloride | (CH3)4NCl | CID 6379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 10. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. quora.com [quora.com]
- 15. skpharmteco.com [skpharmteco.com]
- 17. ehs.mit.edu [ehs.mit.edu]
- 18. Stability of pharmaceutical salts in solid oral dosage forms | Semantic Scholar [semanticscholar.org]
"Tetramethylammonium perchlorate molecular weight and formula"
This guide provides a detailed overview of the molecular formula and molecular weight of Tetramethylammonium (B1211777) Perchlorate (B79767), tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Formula
Tetramethylammonium perchlorate is a quaternary ammonium (B1175870) salt. Its chemical structure consists of a central nitrogen atom bonded to four methyl groups, forming a tetramethylammonium cation ([N(CH₃)₄]⁺), and a perchlorate anion (ClO₄⁻).
The condensed chemical formula is presented as (CH₃)₄NClO₄.[1] For elemental analysis and molecular weight calculation, the formula is written as C₄H₁₂ClNO₄.[2][3]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon, hydrogen, chlorine, nitrogen, and oxygen.
The standard atomic weights used for this calculation are:
Based on the molecular formula C₄H₁₂ClNO₄, the molecular weight is calculated as follows:
(4 × 12.011) + (12 × 1.008) + (1 × 35.453) + (1 × 14.007) + (4 × 15.999) = 173.596 u
This value is often rounded to 173.60 or 173.59 g/mol for practical applications.[10]
Data Summary
The fundamental quantitative data for this compound is summarized in the tables below for ease of reference.
Table 1: Chemical Formula and Composition
| Attribute | Value |
| Chemical Name | This compound |
| Cation Formula | [N(CH₃)₄]⁺ |
| Anion Formula | ClO₄⁻ |
| Condensed Formula | (CH₃)₄NClO₄[1] |
| Molecular Formula | C₄H₁₂ClNO₄[2] |
Table 2: Atomic Composition and Weights
| Element (Symbol) | Count | Standard Atomic Weight (u) | Total Weight Contribution (u) |
| Carbon (C) | 4 | 12.011[11][12] | 48.044 |
| Hydrogen (H) | 12 | 1.008[4][5] | 12.096 |
| Chlorine (Cl) | 1 | 35.453[6][13] | 35.453 |
| Nitrogen (N) | 1 | 14.007[7][8] | 14.007 |
| Oxygen (O) | 4 | 15.999[9][14] | 63.996 |
Table 3: Molecular Weight Summary
| Parameter | Value |
| Calculated Molecular Weight | 173.596 u |
| Common Molar Mass | 173.59 g/mol [10] |
Logical Relationship Diagram
The following diagram illustrates the logical workflow for calculating the molecular weight of this compound from its molecular formula and the atomic weights of its constituent elements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 030834.22 [thermofisher.com]
- 3. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 6. quora.com [quora.com]
- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 8. Nitrogen - Wikipedia [en.wikipedia.org]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. webqc.org [webqc.org]
- 12. Atomic/Molar mass [westfield.ma.edu]
- 13. Chlorine - Wikipedia [en.wikipedia.org]
- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Methodological & Application
Application Notes and Protocols for Using Tetramethylammonium Perchlorate as a Supporting Electrolyte in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), with the chemical formula (CH₃)₄NClO₄, is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV). Its key advantages include a wide electrochemical window, good solubility in polar organic solvents, and chemical inertness, which prevent it from interfering with the redox processes of the analyte under investigation. These properties make TMAP an ideal choice for studying the electrochemical behavior of a diverse range of organic and organometallic compounds, which is of significant interest in fields such as materials science, catalysis, and drug development.
This document provides detailed application notes and protocols for the effective use of TMAP as a supporting electrolyte in cyclic voltammetry experiments.
Properties of Tetramethylammonium Perchlorate
TMAP is a white, crystalline solid at room temperature. Its bulky tetramethylammonium cation and the perchlorate anion contribute to its stability and solubility in various polar organic solvents.[1] While highly soluble in water, it exhibits moderate solubility in common organic solvents used in electrochemistry.[1]
Safety Precautions: Solid perchlorate salts, especially those with organic cations, should be handled with care as they are potentially explosive. However, when dissolved in a solvent for electrochemical experiments, the risk is significantly reduced. It is crucial to avoid evaporating the electrolyte solution to dryness, as this can lead to the formation of potentially hazardous solid perchlorate residues. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling TMAP and its solutions.
Data Presentation: Quantitative Properties of TMAP
The following table summarizes the key quantitative properties of this compound in various solvents relevant to its application in cyclic voltammetry. Please note that while specific data for TMAP is limited in publicly available literature, values for analogous tetra-alkylammonium perchlorates are provided as a close approximation.
| Property | Acetonitrile (B52724) (MeCN) | Dimethylformamide (DMF) | Methanol (MeOH) |
| Solubility | Moderately soluble[1] (Est. ~33.3 g/100g for TEAP at 25°C)[2] | Moderately soluble (Est. ~24.4 g/100g for TEAP at 25°C)[2] | Moderately soluble[1] |
| Electrochemical Window | Wide, approx. -2.7 V to +3.0 V vs. SCE (for 0.1M TBAPF₆)[3] | Wide | Narrower than MeCN and DMF |
| Ionic Conductivity | High | High | Moderate |
Note: TEAP refers to Tetraethylammonium (B1195904) perchlorate, and TBAPF₆ refers to Tetrabutylammonium hexafluorophosphate. These values are provided as estimations due to the lack of specific quantitative data for TMAP.
Experimental Protocols
This section outlines a detailed protocol for performing a cyclic voltammetry experiment using TMAP as the supporting electrolyte. The example provided is for the analysis of ferrocene (B1249389), a common standard in electrochemistry.
Materials and Reagents
-
This compound (TMAP), electrochemical grade
-
Acetonitrile (MeCN), anhydrous, HPLC grade or equivalent
-
Ferrocene
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Volumetric flasks and pipettes
-
Electrochemical cell
-
Potentiostat
Preparation of the Supporting Electrolyte Solution (0.1 M TMAP in Acetonitrile)
-
Drying of TMAP: Dry the required amount of TMAP in a vacuum oven at a temperature below its melting point for several hours to remove any residual water.
-
Weighing: In a glovebox or a dry environment, accurately weigh the amount of TMAP needed to prepare the desired volume of a 0.1 M solution. For example, to prepare 50 mL of 0.1 M TMAP solution, you would need:
-
Mass (g) = 0.1 mol/L * 0.050 L * 197.63 g/mol = 0.988 g
-
-
Dissolution: Transfer the weighed TMAP to a clean, dry volumetric flask. Add a portion of anhydrous acetonitrile and swirl to dissolve the solid. Once dissolved, add more acetonitrile to the flask until the solution reaches the calibration mark.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container in a desiccator or glovebox to prevent moisture absorption.
Preparation of the Analyte Solution (e.g., 1 mM Ferrocene in 0.1 M TMAP/MeCN)
-
Weighing Ferrocene: Accurately weigh the amount of ferrocene required to prepare the desired concentration. For example, to prepare 10 mL of a 1 mM solution:
-
Mass (g) = 0.001 mol/L * 0.010 L * 186.03 g/mol = 0.00186 g
-
-
Dissolution: Transfer the weighed ferrocene to a small, clean, and dry vial. Add the prepared 0.1 M TMAP/acetonitrile electrolyte solution to the vial to the desired final volume and mix until the ferrocene is completely dissolved.
Cyclic Voltammetry Measurement
-
Electrode Polishing: Polish the working electrode surface using alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and then the solvent to be used (acetonitrile). Dry the electrode thoroughly.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes.
-
Blank Scan (Supporting Electrolyte Only):
-
Add the 0.1 M TMAP/acetonitrile solution to the electrochemical cell.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
Perform a cyclic voltammetry scan over a wide potential range to determine the electrochemical window of the solvent-electrolyte system. This scan will show the potentials at which the solvent or electrolyte itself begins to oxidize or reduce.
-
-
Analyte Scan:
-
Replace the blank electrolyte solution with the prepared analyte solution (e.g., 1 mM ferrocene in 0.1 M TMAP/MeCN).
-
De-aerate the solution with an inert gas.
-
Set the potential window for the scan based on the expected redox potential of the analyte, ensuring it is within the determined electrochemical window of the supporting electrolyte.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry scan and record the voltammogram.
-
It is recommended to perform multiple cycles to ensure the stability of the redox process.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in a cyclic voltammetry experiment using TMAP as a supporting electrolyte.
References
Tetramethylammonium Perchlorate as a Phase Transfer Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The catalyst, known as a phase transfer agent, transports a reactive species from one phase to another, thereby accelerating the reaction rate. Quaternary ammonium (B1175870) salts are a prominent class of phase transfer catalysts. This document provides detailed application notes and protocols regarding the use of tetramethylammonium (B1211777) perchlorate (B79767) as a phase transfer catalyst in organic synthesis.
The efficacy of a quaternary ammonium salt as a phase transfer catalyst is critically dependent on the lipophilicity of its cation. The cation must be sufficiently soluble in the organic phase to transport the aqueous reactant. The tetramethylammonium cation, being the smallest of the tetraalkylammonium ions, exhibits high water solubility and consequently low solubility in most organic solvents. This characteristic generally renders it a less effective phase transfer catalyst compared to its counterparts with longer alkyl chains, such as tetrabutylammonium (B224687) (TBA) salts. In many standard PTC applications, very small quaternary salts like tetramethylammonium salts are often soluble only in the aqueous phase and are therefore unable to effectively transfer anions to the organic phase, which can prevent the desired reaction from occurring.
Despite these limitations, tetramethylammonium salts have been utilized in specific contexts where their unique properties can be advantageous.
Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) can be illustrated for a nucleophilic substitution reaction where a nucleophile (Nu⁻) from an aqueous phase reacts with an organic substrate (R-Y) in an organic phase.
Caption: General mechanism of phase transfer catalysis.
Applications and Experimental Protocols
While tetramethylammonium perchlorate is not a conventional choice for a phase transfer catalyst, its related halide salts have been investigated in specific reactions. The following sections provide insights into its potential, albeit limited, applications and include comparative data with more effective catalysts.
Nucleophilic Substitution Reactions: Alkylation of Phenols
The alkylation of phenols is a classic example of a reaction that can be accelerated by phase transfer catalysis. However, studies have shown that the choice of the quaternary ammonium salt is critical for the reaction's success.
Comparative Data:
The following table summarizes the relative rate enhancement for the n-butylation of phenol (B47542) using different tetraalkylammonium bromide catalysts.
| Catalyst | Cation Size | Relative Rate Enhancement | Reference |
| None (Background Rate) | - | 1 | [1] |
| Tetramethylammonium Bromide | Small | Inactive | [1] |
| Tetraethylammonium Bromide | Medium | 4.6 | [1] |
| Tetra-n-propylammonium Bromide | Medium-Large | 167 | [1] |
| Tetra-n-butylammonium Bromide | Large | 660 | [1] |
As the data indicates, tetramethylammonium bromide was found to be an inactive catalyst for this reaction under the tested conditions, highlighting the importance of the catalyst's lipophilicity.
Hypothetical Protocol for Alkylation of 2-Naphthol (B1666908):
This protocol is provided as a general guideline for a phase transfer-catalyzed etherification. For successful implementation, substituting this compound with a more lipophilic catalyst like tetrabutylammonium bromide is strongly recommended.
Caption: Experimental workflow for PTC alkylation.
Materials:
-
2-Naphthol
-
Benzyl (B1604629) bromide (or other alkylating agent)
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (or a more suitable PTC like TBAB)
-
Deionized water
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in toluene.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
-
In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH and dissolve the phase transfer catalyst (0.05 - 0.1 eq).
-
Add the aqueous basic solution of the catalyst to the organic solution of the reactants.
-
Heat the biphasic mixture to 60-80 °C with vigorous stirring to ensure thorough mixing of the two phases.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Dichlorocyclopropanation of Alkenes
An interesting application where the low lipophilicity of the tetramethylammonium cation is advantageous is in the generation of dichlorocarbene (B158193) for cyclopropanation reactions. In this case, the tetramethylammonium/trichloromethylide ion pair, formed at the interface, is not readily extracted into the bulk organic phase. This leads to the decomposition of the anion at or near the interface to generate dichlorocarbene, which then reacts with the alkene. This is in contrast to more lipophilic catalysts like benzyltriethylammonium chloride (TEBA), which can lead to other reaction pathways such as Michael addition.[2]
Reaction Scheme:
Alkene + CHCl₃ + NaOH(aq) --(TMA⁺ salt)--> Dichlorocyclopropane derivative
Experimental Protocol for the Dichlorocyclopropanation of Styrene (B11656):
Materials:
-
Styrene
-
Chloroform (B151607) (CHCl₃)
-
50% Aqueous Sodium Hydroxide (NaOH)
-
Tetramethylammonium halide (e.g., chloride or bromide)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of styrene (1.0 eq) and a catalytic amount of a tetramethylammonium salt (e.g., 2 mol%) in chloroform (used as both reactant and solvent), slowly add a 50% aqueous solution of sodium hydroxide at room temperature.
-
Continue vigorous stirring at room temperature and monitor the reaction by GC.
-
After the reaction is complete, dilute the mixture with dichloromethane and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by distillation under reduced pressure or column chromatography.
Conclusion
This compound, due to the high hydrophilicity of the tetramethylammonium cation, is generally not an effective phase transfer catalyst for most organic reactions, particularly when compared to its longer-chain tetraalkylammonium counterparts. For standard applications like nucleophilic substitutions, the use of more lipophilic catalysts such as tetrabutylammonium or tetrahexylammonium (B1222370) salts is highly recommended to achieve efficient phase transfer and reasonable reaction rates. However, in specific cases like certain carbene-generating reactions, the unique properties of the tetramethylammonium cation can be exploited to favor a particular reaction pathway. Researchers and drug development professionals should carefully consider the nature of the reaction and the properties of the catalyst when designing synthetic routes utilizing phase transfer catalysis.
References
Application Notes and Protocols: The Role of Tetramethylammonium Perchlorate in Polarographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polarography is a powerful electroanalytical technique for the quantitative and qualitative analysis of reducible or oxidizable substances. A key component of a successful polarographic experiment is the supporting electrolyte, which is an electrochemically inert salt added to the sample solution in a concentration significantly higher than that of the analyte. Tetramethylammonium (B1211777) perchlorate (B79767), [N(CH3)4]+ClO4-, is a widely used supporting electrolyte, particularly in non-aqueous polarography. Its primary functions are to increase the electrical conductivity of the solution and to effectively eliminate the migration current, ensuring that the measured diffusion current is directly proportional to the analyte's concentration. This document provides detailed application notes and protocols for the use of tetramethylammonium perchlorate in polarographic analysis.
Key Properties and Advantages
This compound is favored as a supporting electrolyte for several reasons:
-
Wide Potential Window: It possesses a large cathodic potential range, allowing for the study of substances that are reduced at highly negative potentials.
-
Good Solubility in Organic Solvents: It is soluble in a variety of non-aqueous solvents, such as acetonitrile (B52724) and dimethylformamide (DMF), which are often used to analyze organic compounds and pharmaceuticals that are insoluble in water.
-
Inertness: The tetramethylammonium cation and the perchlorate anion are electrochemically inactive over a wide potential range, preventing interference with the analyte's signal.
-
High Ionic Conductivity: Its ions are mobile, leading to a significant increase in the solution's conductivity even at moderate concentrations.
Applications in Polarographic Analysis
This compound is a versatile supporting electrolyte suitable for the analysis of a wide range of analytes, including:
-
Organic Compounds: It is particularly useful for the analysis of organic molecules containing reducible functional groups, such as nitroaromatics, carbonyls, and conjugated double bonds.
-
Pharmaceuticals and Drug Substances: The polarographic determination of active pharmaceutical ingredients (APIs) and their metabolites is a common application. Many drug molecules possess electroactive groups that can be analyzed using this technique.
-
Metal Ions: While often used in non-aqueous media, it can also be employed in the analysis of certain metal ions, especially when complexed with organic ligands.
Quantitative Data Summary
The half-wave potential (E1/2) is a characteristic property of an analyte under specific experimental conditions and is used for its qualitative identification. The following table summarizes illustrative half-wave potentials for various metal ions in a medium containing a similar tetraalkylammonium perchlorate salt, providing an indication of the potential ranges applicable. Note that the exact E1/2 values can vary with the specific experimental conditions.
| Metal Ion | Supporting Electrolyte | Solvent | Half-wave Potential (V vs. SCE) |
| Ce(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.98 |
| Pr(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.90 |
| Nd(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.88 |
| Sm(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.80 |
| Eu(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -0.79 |
| Gd(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.82 |
| Tb(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.85 |
| Dy(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.84 |
| Ho(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.85 |
| Er(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.85 |
| Tm(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.86 |
| Yb(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.56 |
| Lu(III) | 0.1 M Tetraethylammonium Perchlorate | DMF | -1.88 |
Data is illustrative and based on a closely related supporting electrolyte. Actual values with this compound may vary.
Experimental Protocols
Protocol 1: General Preparation of this compound Supporting Electrolyte (0.1 M in Acetonitrile)
This protocol describes the preparation of a standard supporting electrolyte solution for use in non-aqueous polarography.
Materials:
-
This compound (reagent grade or higher)
-
Acetonitrile (HPLC or electrochemical grade)
-
Volumetric flask (e.g., 100 mL)
-
Analytical balance
Procedure:
-
Drying: Dry the this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual moisture.
-
Weighing: Accurately weigh the required amount of dried this compound. For a 0.1 M solution in 100 mL, this would be approximately 1.736 g (Molar Mass = 173.59 g/mol ).
-
Dissolution: Transfer the weighed salt into a 100 mL volumetric flask.
-
Solvent Addition: Add a portion of the acetonitrile to the flask and swirl to dissolve the salt completely.
-
Dilution to Volume: Carefully add more acetonitrile to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the prepared electrolyte solution in a tightly sealed container to prevent evaporation and contamination.
Protocol 2: Polarographic Analysis of an Organic Analyte (e.g., Nitrobenzene)
This protocol outlines the general steps for the polarographic analysis of an organic compound using a this compound supporting electrolyte.
Materials and Equipment:
-
Polarograph or potentiostat with a polarographic cell setup
-
Dropping Mercury Electrode (DME) or Static Mercury Drop Electrode (SMDE)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Auxiliary electrode (e.g., platinum wire)
-
0.1 M this compound in acetonitrile (prepared as in Protocol 1)
-
Nitrobenzene (B124822) stock solution in acetonitrile
-
Nitrogen gas (high purity) for deoxygenation
-
Micropipettes
Procedure:
-
Cell Assembly: Assemble the polarographic cell with the DME, reference electrode, and auxiliary electrode.
-
Electrolyte Addition: Pipette a known volume of the 0.1 M this compound supporting electrolyte into the cell.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen blanket over the solution during the experiment.
-
Blank Run: Record a polarogram of the supporting electrolyte alone to establish the background current and the potential window.
-
Analyte Addition: Add a small, known volume of the nitrobenzene stock solution to the cell to achieve the desired concentration (typically in the range of 10-5 to 10-3 M).
-
Mixing: Gently swirl the cell or use a magnetic stirrer for a short period to ensure homogeneity.
-
Polarogram Recording: Record the polarogram of the sample solution over the appropriate potential range. For nitrobenzene, the reduction occurs at a negative potential, so a scan from approximately 0 V to -1.5 V vs. SCE would be suitable.
-
Data Analysis: Determine the half-wave potential (E1/2) from the inflection point of the polarographic wave for qualitative identification. Measure the diffusion current (id), which is the height of the wave, for quantitative analysis.
-
Calibration: To perform a quantitative analysis, create a calibration curve by recording polarograms of a series of standard solutions with known concentrations of the analyte and plotting the diffusion current against the concentration.
Logical Relationship of Supporting Electrolyte Function
The function of the supporting electrolyte is crucial for obtaining accurate and reproducible polarographic data. The diagram below illustrates the logical relationship between the addition of a supporting electrolyte and the resulting current components.
Application Notes and Protocols for Tetramethylammonium Perchlorate in Electrochemical Reduction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetramethylammonium (B1211777) Perchlorate (B79767) (TMAP) as a supporting electrolyte in electrochemical reduction studies. The information is intended to assist researchers in designing and executing robust electrochemical experiments for the investigation of reduction mechanisms and for synthetic applications.
Introduction to Tetramethylammonium Perchlorate (TMAP) as a Supporting Electrolyte
This compound ([N(CH₃)₄]⁺[ClO₄]⁻) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry. Its key advantages include:
-
Wide Electrochemical Window: TMAP, like other tetraalkylammonium perchlorates, is resistant to reduction and oxidation, allowing for the study of a broad range of analyte redox potentials without interference from the electrolyte itself.
-
Good Solubility in Organic Solvents: TMAP exhibits moderate to high solubility in polar aprotic solvents commonly used in electrochemistry, such as acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF).[1]
-
High Ionic Conductivity: Solutions of TMAP provide the necessary conductivity to minimize ohmic drop (iR drop) during electrochemical measurements, ensuring accurate potential control.
-
Inertness: The tetramethylammonium cation is generally considered non-reactive, although it can be reduced at very negative potentials, a factor to consider when studying highly reducing species.[2]
Data Presentation: TMAP Concentration and Experimental Conditions
The following tables summarize typical concentrations and experimental parameters for electrochemical reduction studies using TMAP and related tetraalkylammonium perchlorates.
Table 1: Specific Examples of TMAP in Electrochemical Reduction Studies
| Analyte | TMAP Concentration | Solvent | Working Electrode | Reference Electrode | Counter Electrode | Technique | Source |
| Iron(III) tetraphenylporphyrin (B126558) chloride | 0.10 M | DMF | Platinum wire or flag | Ag/0.1 M AgNO₃ in ACN | Platinum flag | Cyclic Voltammetry | [2] |
| Dihalothiophenes | 0.050 M | DMF | Silver | Not specified | Not specified | Cyclic Voltammetry, Bulk Electrolysis | [3] |
Table 2: General Concentration Ranges for Tetraalkylammonium Perchlorates in Electrochemical Reduction
| Analyte Class | Typical Concentration | Common Solvents |
| Carbonyl Compounds | 0.1 M | DMF, Acetonitrile |
| Nitro Compounds | 0.1 M | DMF/Aqueous Buffer |
| Aromatic Hydrocarbons | 0.1 M | DMF |
| Halogenated Organics | 0.05 M - 0.1 M | DMF, Acetonitrile |
Experimental Protocols
General Protocol for Cyclic Voltammetry Studies
This protocol outlines the general steps for conducting a cyclic voltammetry experiment to investigate the reduction of an organic compound using TMAP as the supporting electrolyte.
Materials:
-
This compound (TMAP), electrochemical grade
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Analyte of interest
-
Volumetric flasks and pipettes
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., glassy carbon, platinum, or gold)
-
Reference electrode (e.g., Ag/Ag⁺ or saturated calomel (B162337) electrode - SCE)
-
Counter electrode (e.g., platinum wire or mesh)
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Preparation of the Electrolyte Solution:
-
Accurately weigh the required amount of TMAP to prepare a 0.1 M solution in the chosen anhydrous solvent. For example, to prepare 50 mL of 0.1 M TMAP (Molar Mass: 173.59 g/mol ) solution, weigh out 0.868 g of TMAP.
-
Dissolve the TMAP in the solvent in a volumetric flask. Ensure the TMAP is completely dissolved.
-
-
Preparation of the Analyte Solution:
-
Prepare a stock solution of the analyte of interest in the 0.1 M TMAP electrolyte solution. A typical analyte concentration for cyclic voltammetry is 1-5 mM.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell.
-
Polish the working electrode according to the manufacturer's instructions to ensure a clean and reproducible surface.
-
Fill the cell with the analyte solution.
-
Ensure the reference electrode tip is placed close to the working electrode to minimize uncompensated resistance.
-
-
Deoxygenation:
-
Purge the solution with an inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction processes. Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. The potential window should be chosen to encompass the expected reduction potential of the analyte while staying within the solvent and electrolyte's electrochemical window.
-
Run a background scan of the 0.1 M TMAP electrolyte solution without the analyte to establish the baseline and the potential window.
-
Run the cyclic voltammogram of the analyte solution.
-
Protocol for Bulk Electrolysis for Preparative Scale Reduction
This protocol describes the use of TMAP in a preparative scale electrochemical reduction.
Materials:
-
Same as for cyclic voltammetry, but with larger quantities.
-
A larger electrochemical cell, which can be divided or undivided depending on the reaction.
-
High surface area working electrode (e.g., carbon felt, reticulated vitreous carbon, or a large metal plate).
Procedure:
-
Prepare the Electrolyte and Analyte Solution:
-
Prepare a larger volume of the 0.1 M TMAP electrolyte solution containing the desired concentration of the starting material.
-
-
Set up the Electrolysis Cell:
-
Assemble the bulk electrolysis cell. For reactions where the anode products might interfere, a divided cell with a porous frit or membrane separating the anode and cathode compartments is recommended.
-
Place the high surface area working electrode in the cathode compartment and the counter electrode in the anode compartment.
-
-
Deoxygenate the Solution:
-
Thoroughly deoxygenate the catholyte by purging with an inert gas.
-
-
Perform the Electrolysis:
-
Apply a constant potential (potentiostatic) or constant current (galvanostatic) to the working electrode. The potential should be set at or slightly more negative than the reduction peak potential of the analyte as determined by cyclic voltammetry.
-
Monitor the progress of the reaction by measuring the charge passed (coulometry) and by analytical techniques such as TLC, GC, or HPLC.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, disconnect the cell.
-
The product can be isolated from the electrolyte solution by standard organic chemistry techniques such as extraction, chromatography, or crystallization. Removing the TMAP salt may require washing the organic extract with water or using column chromatography.
-
Visualizations
Caption: General workflow for electrochemical reduction studies.
Caption: Logical relationship in an electrochemical cell.
References
Application Notes and Protocols: The Role of Tetramethylammonium Perchlorate in Organic Electrosynthesis
Introduction
Organic electrosynthesis is a powerful and sustainable methodology in modern chemistry, utilizing electricity to drive redox reactions for the formation of complex organic molecules.[1][2] A critical component in most organic electrochemical reactions is the supporting electrolyte, which is necessary to ensure the conductivity of the typically low-polarity organic solvents used.[1][3] Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP), with the formula [N(CH₃)₄]⁺ClO₄⁻, is a widely used supporting electrolyte in this field.[4][5] Its utility stems from a combination of desirable properties: a wide electrochemical window, good solubility in common organic solvents like acetonitrile (B52724) and methanol, and the inert nature of its ions towards many electrochemical transformations.[1][3] The tetramethylammonium cation is electrochemically stable at negative potentials, while the perchlorate anion is highly resistant to oxidation, providing a large potential window to carry out a variety of organic reductions and oxidations.[1][6]
These application notes provide detailed protocols for key organic electrosynthesis reactions where tetramethylammonium perchlorate and its tetraalkylammonium analogs are employed, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Cathodic Hydrodimerization of Acrylonitrile (B1666552) to Adiponitrile (B1665535)
The electrochemical hydrodimerization of acrylonitrile to adiponitrile is one of the most successful industrial-scale organic electrosynthesis processes.[7][8] Adiponitrile is a key precursor in the synthesis of nylon 6,6.[7][9] The reaction involves the reductive coupling of two acrylonitrile molecules. The use of quaternary ammonium (B1175870) salts, such as tetramethylammonium salts, as part of the electrolyte system is crucial for achieving high selectivity towards adiponitrile by influencing the structure of the electrical double layer at the cathode surface and minimizing side reactions like the formation of propionitrile (B127096) and other oligomers.[8][10]
Experimental Protocol: Electrosynthesis of Adiponitrile
This protocol describes the laboratory-scale synthesis of adiponitrile via the electrochemical hydrodimerization of acrylonitrile.
1. Materials and Equipment:
-
Electrochemical Cell: A divided H-type cell or an undivided beaker-type cell can be used. For higher selectivity, a divided cell with a cation-exchange membrane is often preferred.[8]
-
Electrodes:
-
Cathode (Working Electrode): Lead (Pb) or Cadmium (Cd) are commonly used.[11] Bismuth-modified electrodes have also been shown to be effective and less toxic.[12]
-
Anode (Counter Electrode): A dimensionally stable anode (DSA), such as titanium coated with ruthenium or iridium oxides, or a platinum (Pt) foil.[11]
-
-
Reference Electrode (Optional for galvanostatic control): Ag/AgCl or Saturated Calomel Electrode (SCE). For potentiostatic control.
-
Power Supply: A potentiostat/galvanostat capable of delivering constant current or constant potential.
-
Reagents:
-
Acrylonitrile (AN)
-
Potassium phosphate (B84403) or sodium phosphate (supporting electrolyte)[11]
-
Tetraalkylammonium salt (e.g., Tetramethylammonium hydroxide (B78521) or a similar quaternary ammonium salt as a directing agent)[10]
-
EDTA (optional, as a chelating agent)[10]
-
Deionized water
-
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply for deaeration.
2. Electrolyte Preparation:
-
Prepare an aqueous solution of the primary supporting electrolyte (e.g., 0.5 M potassium phosphate).
-
Add the tetraalkylammonium salt to the desired concentration (e.g., 0.02 M).
-
If used, add EDTA to the solution (e.g., 0.03 M).[10]
-
Adjust the pH of the electrolyte to between 6 and 10 using phosphoric acid or a suitable base.[11]
-
Add acrylonitrile to the electrolyte to the desired concentration (e.g., 0.5-7% by mass).[11] The mixture will likely form an emulsion, which should be vigorously stirred.
3. Electrochemical Synthesis (Galvanostatic - Constant Current):
-
Assemble the electrochemical cell. In a divided cell, place the catholyte (electrolyte containing acrylonitrile) in the cathodic compartment and an aqueous solution of the supporting electrolyte in the anodic compartment.
-
Degas the catholyte by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Begin vigorous stirring of the catholyte.
-
Apply a constant cathodic current density (e.g., 500-3000 A/m²).[11]
-
Maintain the temperature of the cell, for instance, between 20-60 °C, using a water bath if necessary.[11]
-
Continue the electrolysis for the time required to pass the theoretical amount of charge for the desired conversion. The progress can be monitored by periodically analyzing samples of the catholyte using techniques like gas chromatography (GC).
-
Upon completion, an organic phase containing adiponitrile, by-products, and unreacted acrylonitrile will be present.[11]
4. Work-up and Product Isolation:
-
After electrolysis, stop the stirring and allow the organic and aqueous layers to separate.
-
Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover more product.
-
Combine the organic phases.
-
The removal of the quaternary ammonium salt from the organic product can be challenging.[13] One common laboratory method is to wash the organic phase multiple times with water or brine to partition the salt into the aqueous phase.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent and unreacted acrylonitrile under reduced pressure.
-
The crude adiponitrile can be purified by vacuum distillation.[11]
Quantitative Data: Influence of Supporting Electrolyte on Adiponitrile Selectivity
The choice of cations in the supporting electrolyte significantly impacts the selectivity of acrylonitrile hydrodimerization. Larger alkali metal cations, in conjunction with tetraalkylammonium (TAA) ions, can suppress the hydrogen evolution reaction and favor the formation of adiponitrile.
| Cathode Material | Supporting Electrolyte System | Current Density (mA/cm²) | Adiponitrile (ADN) Selectivity (%) | Reference |
| Lead (Pb) | Cesium Phosphate, EDTA, Tetraalkylammonium (TAA) ions | -20 | 93 | [14][15] |
| Bismuth Nanosheet | Quaternary Alkyl Ammonium Salt, Phosphate Buffer | (at -1.03 V vs. RHE) | 81.21 ± 1.96 | [12] |
| Lead (Pb) | Potassium Phosphate, Buffer, Quaternary Ammonium Salt | 120 (1200 A/m²) | 82.7 | [11] |
Diagrams
Further Applications
While detailed, reproducible protocols for other specific reactions using TMAP were not fully available in the initial search results, the following sections outline the principles and general procedures for other important classes of electrosynthetic reactions where TMAP and its analogs are beneficial.
Application Note 2: Anodic Oxidation of Aromatic Compounds
Anodic oxidation is a powerful tool for the functionalization of aromatic compounds. The oxidation of veratrole (1,2-dimethoxybenzene) in the presence of a tetraalkylammonium perchlorate electrolyte leads to the formation of conductive polymers, specifically polyveratrole. In this process, the perchlorate anion acts as a charge-balancing counter-ion incorporated into the polymer film.
General Protocol Outline:
-
Electrolyte: A solution of veratrole (e.g., 0.1 M) and a tetraalkylammonium perchlorate (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate) in a dry aprotic solvent like acetonitrile.
-
Electrodes: A platinum (Pt) or glassy carbon electrode as the anode (working electrode) and a Pt wire as the counter electrode.
-
Electrolysis: The polymerization is typically carried out using cyclic voltammetry or potentiostatic electrolysis at a potential sufficient to oxidize the veratrole monomer. The polymer film deposits onto the anode surface.
-
Characterization: The resulting polymer film can be characterized by various spectroscopic and microscopic techniques.
Application Note 3: Electrochemical Dehalogenation of Organic Pollutants
Electrochemical reduction offers a promising method for the remediation of halogenated organic pollutants. Supporting electrolytes like tetramethylammonium tetrafluoroborate (B81430) (a close analog to TMAP) are used to facilitate the direct or mediated reduction of C-X (X = Cl, Br) bonds.
General Protocol Outline:
-
Electrolyte: A solution of the halogenated organic compound in a solvent such as dimethylformamide (DMF) containing a tetraalkylammonium salt (e.g., 0.1 M TMAP or TMABF₄).
-
Electrodes: A glassy carbon or silver cathode is often effective for these reductions. A platinum or carbon rod can be used as the anode. A divided cell is recommended to prevent re-oxidation of the dehalogenated products.
-
Electrolysis: Controlled-potential electrolysis is performed at a potential negative enough to reduce the C-X bond of the target pollutant.
-
Analysis: The reduction process and the formation of dehalogenated products are monitored over time using techniques such as GC-MS or HPLC.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Frontiers | Electrochemical organic reactions: A tutorial review [frontiersin.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Tetraethylammonium perchlorate | 2567-83-1 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. CN102061482A - Method for electrosynthesis of adiponitrile by using dimensionally stable anode - Google Patents [patents.google.com]
- 12. Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pnas.org [pnas.org]
- 14. Effect of Electrolyte Cations on Organic Electrosynthesis: The Case of Adiponitrile Electrochemical Production | NSF Public Access Repository [par.nsf.gov]
- 15. rashatwi.com [rashatwi.com]
Tetramethylammonium Perchlorate: A Versatile Precursor for Task-Specific Ionic Liquids
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) perchlorate (B79767) ([N(CH₃)₄][ClO₄]), a quaternary ammonium (B1175870) salt, serves as a valuable and versatile precursor in the synthesis of a variety of task-specific ionic liquids. Ionic liquids, which are salts with melting points below 100°C, have garnered significant interest across numerous scientific disciplines due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. The tetramethylammonium cation, being a simple, small, and symmetric cation, provides a fundamental building block for ionic liquids with applications in electrochemistry, organic synthesis, and materials science.
This document provides detailed application notes and experimental protocols for the synthesis of various tetramethylammonium-based ionic liquids using tetramethylammonium perchlorate as a starting material. The primary synthetic route involves a metathesis or anion exchange reaction, where the perchlorate anion is replaced with other anions, thereby tuning the properties of the resulting ionic liquid for specific applications.
Properties of this compound
This compound is a white, crystalline solid that is soluble in water.[1] It is classified as a strong oxidizer and should be handled with care, avoiding contact with combustible materials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2537-36-2 | [2] |
| Molecular Formula | C₄H₁₂ClNO₄ | [2] |
| Molecular Weight | 173.59 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | >300 °C | [3][4] |
| Solubility | Soluble in water. | [4] |
Synthesis of Tetramethylammonium-Based Ionic Liquids via Anion Exchange
The conversion of this compound to other ionic liquids is primarily achieved through a metathesis reaction. This reaction involves the exchange of anions between two salts in a solution. The reaction is typically driven to completion by the precipitation of a sparingly soluble inorganic salt, which can be easily removed by filtration.
General Workflow for Anion Exchange from this compound
Caption: General workflow for the synthesis of tetramethylammonium-based ionic liquids.
Experimental Protocols
Protocol 1: Synthesis of Tetramethylammonium Bis(trifluoromethanesulfonyl)imide ([N(CH₃)₄][TFSI])
This protocol describes the synthesis of a hydrophobic, thermally stable ionic liquid with applications as an electrolyte in batteries and other electrochemical devices.[5][6] The reaction involves the metathesis of this compound with lithium bis(trifluoromethanesulfonyl)imide.
Materials:
-
This compound ([N(CH₃)₄][ClO₄])
-
Lithium bis(trifluoromethanesulfonyl)imide (Li[TFSI])
-
Deionized water
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Dissolve this compound (1 equivalent) in a minimum amount of deionized water in a round-bottom flask.
-
In a separate beaker, dissolve lithium bis(trifluoromethanesulfonyl)imide (1 equivalent) in deionized water.
-
Slowly add the Li[TFSI] solution to the stirred [N(CH₃)₄][ClO₄] solution at room temperature. A biphasic mixture may form as the product is water-immiscible.
-
Stir the reaction mixture vigorously for 2-4 hours at room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash them with deionized water to remove any unreacted starting materials and lithium perchlorate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting white solid under high vacuum at 60-80°C for 24 hours to remove any residual solvent and water.
Table 2: Properties and Applications of [N(CH₃)₄][TFSI]
| Property | Value/Description | Reference(s) |
| CAS Number | 161401-25-8 | |
| Molecular Formula | C₆H₁₂F₆N₂O₄S₂ | |
| Molecular Weight | 354.29 g/mol | |
| Melting Point | 132-136 °C | |
| Applications | Electrolyte in lithium-ion batteries, fuel cells, electrochemical sensors, and as a solvent in organic synthesis. | [5] |
Protocol 2: Synthesis of Tetramethylammonium Nitrate (B79036) ([N(CH₃)₄][NO₃])
This protocol details the preparation of a hydrophilic ionic liquid used in organic synthesis, as a phase transfer catalyst, and in the formulation of electrolytes.[3][7] The synthesis involves a metathesis reaction between this compound and silver nitrate.
Materials:
-
This compound ([N(CH₃)₄][ClO₄])
-
Silver nitrate (AgNO₃)
-
Ethanol
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a 1:1 ethanol/water mixture with stirring.
-
In a separate, light-protected beaker, dissolve silver nitrate (1 equivalent) in the same solvent mixture.
-
Slowly add the silver nitrate solution to the stirred this compound solution. A white precipitate of silver perchlorate (AgClO₄) will form immediately.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Filter the mixture to remove the silver perchlorate precipitate.
-
Wash the precipitate with a small amount of the ethanol/water solvent mixture.
-
Collect the filtrate and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is tetramethylammonium nitrate. It can be further purified by recrystallization from ethanol.[4]
-
Dry the purified product under vacuum.
Table 3: Properties and Applications of [N(CH₃)₄][NO₃]
| Property | Value/Description | Reference(s) |
| CAS Number | 1941-24-8 | [3] |
| Molecular Formula | C₄H₁₂N₂O₃ | [8] |
| Molecular Weight | 136.15 g/mol | [8] |
| Melting Point | ≥300 °C | [3] |
| Applications | Organic synthesis, phase transfer catalyst, component in electrolytes for batteries and fuel cells, explosives research. | [3][7] |
Protocol 3: Synthesis of Tetramethylammonium Dicyanamide (B8802431) ([N(CH₃)₄][dca])
This protocol outlines the synthesis of a low-viscosity ionic liquid with potential applications in materials science and as a precursor for nitrogen-containing carbon materials. The synthesis is based on a metathesis reaction with sodium dicyanamide.
Materials:
-
This compound ([N(CH₃)₄][ClO₄])
-
Sodium dicyanamide (Na[N(CN)₂])
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
In a separate beaker, dissolve sodium dicyanamide (1 equivalent) in acetone.
-
Slowly add the sodium dicyanamide solution to the stirred solution of this compound at room temperature. A white precipitate of sodium perchlorate (NaClO₄) will form.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Filter the mixture to remove the sodium perchlorate precipitate.
-
Wash the precipitate with a small amount of acetone.
-
Collect the filtrate and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by washing with diethyl ether to remove any remaining impurities.
-
Dry the final product, a white solid, under vacuum.
Table 4: Properties and Potential Applications of [N(CH₃)₄][dca]
| Property | Value/Description | Reference(s) |
| Applications | Precursor for nitrogen-doped carbon materials, potential electrolyte component, building block in coordination polymers. |
Logical Relationships in Ionic Liquid Synthesis
The choice of reactants and solvents in the metathesis reaction is governed by the solubility of the starting materials and products. The desired outcome is the precipitation of the inorganic byproduct, leaving the target ionic liquid in solution.
References
- 1. longdom.org [longdom.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tetramethylammonium Nitrate CAS 1941-24-8 for Organic Synthesis - Tetramethylammonium Nitrate, N N N-Trimethyl-Methanaminiunitrate | Made-in-China.com [m.made-in-china.com]
- 4. Tetramethylammonium nitrate | 1941-24-8 [chemicalbook.com]
- 5. Production of ionic liquids through metathesis and melt crystallization [open.fau.de]
- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Tetramethylammonium nitrate | C4H12N2O3 | CID 74743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Tetramethylammonium Perchlorate in the Study of Ion-Pair Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) perchlorate (B79767) ((CH₃)₄NClO₄) is a quaternary ammonium (B1175870) salt frequently utilized as a model electrolyte in the study of ion-pair formation in various solvents. Its symmetrical, non-coordinating cation and the weakly coordinating perchlorate anion make it an ideal candidate for investigating fundamental electrostatic interactions in solution. Understanding the extent of ion-pairing is crucial in diverse fields, from interpreting reaction mechanisms in organic synthesis to controlling drug solubility and bioavailability in pharmaceutical formulations.
These application notes provide an overview of the common experimental techniques employed to quantify ion-pair formation of tetramethylammonium perchlorate, complete with detailed protocols and data presentation guidelines.
Key Applications
-
Determination of Ion-Pair Association Constants (Kₐ): Quantifying the equilibrium between free ions and ion pairs in various solvents.
-
Solvent Effects on Ion-Pairing: Investigating how solvent properties such as dielectric constant, viscosity, and specific ion-solvation influence the extent of ion association.
-
Thermodynamic Characterization: Determining the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of ion-pair formation to understand the driving forces of the process.
-
Electrolyte in Non-Aqueous Electrochemistry: Used as a supporting electrolyte where minimal interference from ion-pairing is desired.[1]
-
Chromatography: Employed as an ion-pairing reagent in certain chromatographic applications.[1]
Data Presentation
Quantitative data from ion-pair formation studies should be summarized for clarity and comparative analysis.
Table 1: Ion-Pair Association Constants (Kₐ) of this compound
| Solvent | Temperature (°C) | Dielectric Constant (ε) | Kₐ (M⁻¹) | Method | Reference |
| e.g., Acetonitrile | 25 | 37.5 | Data | Conductometry | [Your Data] |
| e.g., Methanol | 25 | 32.7 | Data | Conductometry | [Your Data] |
| e.g., Dichloromethane | 25 | 8.93 | Data | UV-Vis Titration | [Your Data] |
Table 2: Thermodynamic Parameters for Ion-Pair Formation of this compound
| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Method | Reference |
| e.g., Methanol | Data | Data | Data | Conductometry (Variable T) | [Your Data] |
| e.g., Acetonitrile | Data | Data | Data | Conductometry (Variable T) | [Your Data] |
Experimental Protocols
Conductometric Determination of Ion-Pair Association Constant
Conductometry is a highly sensitive method for studying ion-pair formation of electrolytes. The principle lies in the fact that the molar conductivity of a solution decreases as the concentration of free charge carriers (ions) is reduced through the formation of neutral ion pairs.
Protocol:
-
Solvent and Glassware Preparation:
-
Use high-purity, anhydrous solvents. The presence of water can significantly affect the results.
-
All glassware should be meticulously cleaned and dried in an oven to remove any traces of moisture.
-
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution, typically ranging from 10⁻⁴ M to 10⁻² M.
-
-
Conductivity Measurement:
-
Use a calibrated conductivity meter with a thermostated cell to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Rinse the conductivity cell several times with the solvent to be used.
-
Measure the conductivity of the pure solvent.
-
Measure the conductivity of each of the prepared solutions, starting from the most dilute to the most concentrated, rinsing the cell with the next solution to be measured.
-
-
Data Analysis:
-
Calculate the molar conductivity (Λ) for each concentration (c) using the formula: Λ = (1000 * (κ - κₛ)) / c where κ is the conductivity of the solution and κₛ is the conductivity of the pure solvent.
-
The data is then analyzed using an appropriate conductivity equation, such as the Fuoss-Onsager or Shedlovsky equation, which relates molar conductivity to the limiting molar conductivity (Λ₀) and the ion-pair association constant (Kₐ).
-
A plot of 1/Λ versus cΛ for the Shedlovsky method, for instance, allows for the determination of Λ₀ and Kₐ from the intercept and slope.
-
UV-Vis Spectroscopic Titration
This method can be employed when the formation of an ion pair leads to a change in the electronic environment of a chromophore. While tetramethylammonium and perchlorate ions themselves do not absorb in the UV-Vis region, a reporter molecule (indicator) that changes its spectrum upon interaction with one of the free ions can be used.
Protocol:
-
Selection of Indicator:
-
Choose an indicator that interacts with either the tetramethylammonium cation or the perchlorate anion and exhibits a change in its UV-Vis spectrum upon this interaction.
-
-
Solution Preparation:
-
Prepare a stock solution of the indicator at a constant concentration in the desired solvent.
-
Prepare a stock solution of this compound at a high concentration.
-
-
Titration:
-
In a cuvette, place a known volume and concentration of the indicator solution.
-
Record the UV-Vis spectrum of the indicator solution.
-
Make small, sequential additions of the this compound stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the change is most significant.
-
The data can be fitted to a suitable binding isotherm (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Kₐ).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool to probe the vibrational modes of molecules. Ion-pair formation can perturb the vibrational frequencies of the ions and surrounding solvent molecules, providing evidence of association. For the perchlorate ion, the vibrational modes are particularly sensitive to its local environment.
Protocol:
-
Sample Preparation:
-
Prepare a series of solutions of this compound in the solvent of interest at various concentrations.
-
Ensure the solvent is transparent in the IR region of interest or use a solvent subtraction method.
-
-
FTIR Measurement:
-
Use an ATR-FTIR (Attenuated Total Reflectance) setup for liquid samples.
-
Record the spectrum of the pure solvent as a background.
-
Record the spectra of the this compound solutions.
-
-
Data Analysis:
-
Subtract the solvent spectrum from the solution spectra to observe the solute-induced changes.
-
Analyze the vibrational bands of the perchlorate anion (around 1100 cm⁻¹ for the asymmetric stretch) and the tetramethylammonium cation.
-
The appearance of new bands or shifts in existing bands upon increasing concentration can indicate the formation of different species (free ions, solvent-separated ion pairs, contact ion pairs).
-
Deconvolution of the spectral bands can be used to estimate the relative concentrations of these species, from which an association constant can be derived.
-
Visualizations
Caption: Equilibrium between free ions and the ion pair.
Caption: Experimental workflow for conductometric determination.
Caption: Stepwise equilibria of ion-pair formation in solution.
References
Application Notes and Protocols for Kinetic Studies of Electron Transfer Reactions Using Tetramethylammonium Perchlorate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) is a widely used supporting electrolyte in electrochemical studies, particularly in non-aqueous solvents. Its primary role is to increase the conductivity of the solution and to minimize the migration of electroactive species, ensuring that mass transport to the electrode surface is diffusion-controlled.[1] This is crucial for accurate kinetic studies of electron transfer reactions. TMAP is often chosen for its wide electrochemical window and its relatively inert nature, although, like other tetraalkylammonium salts, it can participate in electron transfer reactions under certain conditions.[2] The kinetics of electron transfer reactions are fundamental to understanding a wide range of chemical and biological processes, including metabolism, signaling, and the mechanism of action of many drugs. Cyclic voltammetry (CV) is a powerful and commonly used technique to investigate these kinetics.[3]
This document provides detailed application notes and protocols for the use of tetramethylammonium perchlorate in kinetic studies of electron transfer reactions using cyclic voltammetry.
I. Principles of Kinetic Analysis using Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode and measuring the resulting current. The shape of the resulting voltammogram provides valuable information about the thermodynamics and kinetics of the electron transfer reaction.
For a simple reversible one-electron transfer reaction (Ox + e⁻ ⇌ Red), the key parameters of a cyclic voltammogram are:
-
Anodic and Cathodic Peak Potentials (Epa and Epc): The potentials at which the peak currents for the oxidation and reduction processes occur.
-
Anodic and Cathodic Peak Currents (ipa and ipc): The maximum currents observed for the oxidation and reduction processes.
The kinetics of the electron transfer are assessed by the degree of reversibility of the redox process. This is determined by two main criteria:
-
Peak Potential Separation (ΔEp): ΔEp = |Epa - Epc|. For a reversible one-electron process at 25 °C, the theoretical value of ΔEp is approximately 57 mV. As the rate of electron transfer decreases (i.e., the reaction becomes quasi-reversible or irreversible), ΔEp increases.
-
Ratio of Peak Currents (ipa/ipc): For a reversible process where both the oxidized and reduced species are stable, the ratio ipa/ipc should be equal to 1.
By studying the variation of ΔEp with the scan rate (ν), the heterogeneous electron transfer rate constant (k°) can be determined. For quasi-reversible systems, as the scan rate increases, the time scale of the experiment becomes comparable to the rate of electron transfer, leading to an increase in ΔEp.
II. Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry to study the kinetics of an electron transfer reaction using this compound as the supporting electrolyte. Ferrocene (B1249389) is used as a model compound due to its well-behaved, reversible one-electron oxidation.
A. Materials and Reagents:
-
Analyte: Ferrocene (or other redox-active compound of interest)
-
Supporting Electrolyte: this compound (TMAP), electrochemical grade
-
Solvent: Anhydrous acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF), electrochemical grade
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Silver/silver nitrate (B79036) (Ag/AgNO₃) in the same solvent, or a silver wire pseudo-reference electrode
-
Counter (Auxiliary) Electrode: Platinum wire or foil
-
Polishing materials: Alumina (B75360) slurry (0.05 µm) or diamond paste on a polishing pad
-
Inert Gas: High-purity argon or nitrogen
B. Preparation of Solutions:
-
Electrolyte Solution (0.1 M TMAP in Acetonitrile):
-
In a clean, dry volumetric flask, dissolve the required amount of TMAP in anhydrous acetonitrile to make a 0.1 M solution. For example, to prepare 50 mL of 0.1 M TMAP solution, dissolve 0.868 g of TMAP (M.W. 173.59 g/mol ) in acetonitrile and bring the volume to 50 mL.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
-
Analyte Solution (e.g., 1 mM Ferrocene in 0.1 M TMAP/Acetonitrile):
-
Prepare a stock solution of the analyte (e.g., 10 mM ferrocene) in the 0.1 M TMAP/acetonitrile electrolyte solution.
-
Dilute the stock solution to the desired final concentration (e.g., 1 mM) using the electrolyte solution.
-
C. Electrochemical Cell Setup:
-
Electrode Polishing:
-
Polish the working electrode surface to a mirror finish using alumina slurry or diamond paste on a polishing pad.
-
Rinse the electrode thoroughly with the pure solvent (acetonitrile) and dry it completely.
-
-
Cell Assembly:
-
Assemble the three electrodes (working, reference, and counter) in the electrochemical cell.
-
Ensure the electrodes are positioned correctly and are not in contact with each other. The reference electrode tip should be placed close to the working electrode to minimize iR drop.
-
-
Deoxygenation:
-
Add the analyte solution to the electrochemical cell, ensuring the electrodes are sufficiently immersed.
-
Purge the solution with a gentle stream of inert gas (argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Maintain a blanket of the inert gas over the solution throughout the experiment.
-
D. Cyclic Voltammetry Measurement:
-
Connect to Potentiostat: Connect the electrode leads to the appropriate terminals on the potentiostat.
-
Set CV Parameters: Configure the software with the following parameters:
-
Potential Window: Set a potential window that brackets the expected redox potential of the analyte. For ferrocene in acetonitrile, a window from 0 V to +0.8 V vs. Ag/Ag⁺ is typically sufficient.
-
Scan Rate (ν): Start with a scan rate of 100 mV/s. For kinetic studies, a range of scan rates should be used (e.g., 20, 50, 100, 200, 500 mV/s).
-
Number of Cycles: Typically 1-3 cycles are sufficient.
-
-
Run Experiment:
-
First, record a background voltammogram of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.
-
Then, record the cyclic voltammograms of the analyte solution at various scan rates.
-
III. Data Presentation and Analysis
The primary output of the experiment is a series of voltammograms at different scan rates. From these plots, the key parameters (Epa, Epc, ipa, ipc) are extracted.
A. Quantitative Data Summary:
The following tables summarize representative data for the oxidation of ferrocene in acetonitrile with a tetraalkylammonium perchlorate supporting electrolyte. While specific data for TMAP is limited in the literature, the provided data for other tetraalkylammonium salts offers a valuable comparison.
Table 1: Cyclic Voltammetry Data for the Oxidation of Ferrocene in Acetonitrile with 0.1 M Tetraalkylammonium Perchlorate Supporting Electrolyte at 100 mV/s.
| Supporting Electrolyte | Epa (V vs. Ag/Ag⁺) | Epc (V vs. Ag/Ag⁺) | ΔEp (mV) | ipa/ipc | Reference |
| Tetrabutylammonium Perchlorate (TBAP) | ~0.45 | ~0.39 | ~60 | ~1.0 | [4] |
| Tetraethylammonium Perchlorate (TEAP) | ~0.44 | ~0.38 | ~60 | ~1.0 | [5] |
| This compound (TMAP) | Expected to be similar to TEAP and TBAP for a reversible process | Expected to be similar to TEAP and TBAP for a reversible process | Expected to be ~60 mV for a reversible process | Expected to be ~1.0 for a reversible process |
Note: The exact peak potentials can vary depending on the reference electrode used.
Table 2: Heterogeneous Electron Transfer Rate Constants (k°) for the Ferrocene/Ferrocenium Redox Couple in Acetonitrile with Different Supporting Electrolytes.
| Supporting Electrolyte | k° (cm/s) | Method |
| Tetrabutylammonium Hexafluorophosphate | 0.044 | Cyclic Voltammetry |
| Tetraethylammonium Perchlorate | 0.042 | Cyclic Voltammetry |
| This compound | Data not readily available in tabulated form, but expected to be in a similar order of magnitude for a simple outer-sphere electron transfer. |
Table 3: Kinetic and Thermodynamic Parameters for the Reaction of Fe(TPP)²⁻ with Tetraalkylammonium Ions. [2]
| Tetraalkylammonium Cation | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Tetrabutylammonium (TBA⁺) | 0.13 | 19.3 ± 0.9 | 1.0 ± 2.9 |
| Tetraethylammonium (TEA⁺) | 1.15 x 10⁻² | - | - |
| Tetramethylammonium (TMA⁺) | 7.2 x 10⁻³ | - | - |
This table illustrates that for this specific reaction, the rate of electron transfer decreases as the alkyl chain length of the tetraalkylammonium cation decreases. This is consistent with an electron transfer mechanism where the stability of the initially formed alkyl radical plays a role.[2]
B. Determination of the Heterogeneous Electron Transfer Rate Constant (k°):
For a quasi-reversible system, the heterogeneous electron transfer rate constant (k°) can be determined using the Nicholson method. This method relates the peak separation (ΔEp) to a dimensionless kinetic parameter, ψ, which is a function of k° and the scan rate (ν).
The relationship is given by: ψ = k° / [π * D * (nFν / RT)]^0.5
where:
-
D is the diffusion coefficient of the analyte
-
n is the number of electrons transferred
-
F is the Faraday constant
-
R is the universal gas constant
-
T is the temperature
A working curve of ψ versus ΔEp can be used to determine ψ from the experimentally measured ΔEp at a given scan rate. Once ψ is known, k° can be calculated.
IV. Mandatory Visualizations
Diagram 1: Experimental Workflow for Kinetic Studies using Cyclic Voltammetry
Caption: Workflow for kinetic analysis of electron transfer reactions.
Diagram 2: Logical Relationship for Determining Electron Transfer Kinetics from Cyclic Voltammetry Data
Caption: Decision tree for kinetic analysis based on CV parameters.
This compound is a suitable supporting electrolyte for kinetic studies of electron transfer reactions in non-aqueous solvents. By employing cyclic voltammetry and analyzing the scan rate dependence of the peak potentials, valuable kinetic parameters such as the heterogeneous electron transfer rate constant (k°) can be determined. While comprehensive tabulated data for TMAP is not as abundant as for other tetraalkylammonium salts, the protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute their own kinetic studies. The provided data for related compounds serves as a useful benchmark for comparison. Careful experimental execution and data analysis are paramount for obtaining reliable and reproducible kinetic information.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of 1,1′-bis(methoxycarbonyl)ferrocene by hexakis(N,N-dimethylformamide)iron(III) perchlorate in acetonitrile - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Tetramethylammonium Perchlorate (TMAP) for Electrochemical Grade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) for use as an electrochemical grade supporting electrolyte.
Troubleshooting Guide: Recrystallization of Tetramethylammonium Perchlorate
This guide addresses common issues encountered during the recrystallization of TMAP from water.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery Yield | - Too much solvent was used. - The solution was not cooled to a low enough temperature. - The crystals were not completely collected during filtration. | - Reduce the amount of water used for dissolution. Aim for a saturated solution at the higher temperature. - Cool the solution in an ice bath (0-4°C) for a sufficient amount of time. - Ensure a proper filtration technique (e.g., using a Büchner funnel with appropriate filter paper) and wash the collected crystals with a minimal amount of ice-cold deionized water. |
| Product is still impure (e.g., yellowish tint, poor electrochemical performance) | - Inefficient removal of impurities in a single recrystallization. - Rapid crystallization trapping impurities within the crystal lattice. - Contamination from glassware or filtration setup. | - Perform a second recrystallization as a common practice for achieving high purity. - Allow the solution to cool slowly to promote the formation of larger, purer crystals. Avoid flash-cooling. - Ensure all glassware is scrupulously clean before use. |
| Oily substance forms instead of crystals | - Presence of significant amounts of soluble impurities that lower the melting point or interfere with crystallization. | - Attempt to "salt out" the TMAP by adding a small amount of a solvent in which TMAP is less soluble but the impurity is soluble. (Use with caution and after compatibility checks). - Perform a preliminary purification step, such as washing the crude TMAP with a suitable solvent to remove the interfering impurity. |
| Difficulty in dissolving the TMAP | - Insufficient solvent or temperature. | - Gradually add more deionized water while heating and stirring until the TMAP is fully dissolved. Be mindful not to add an excessive amount to ensure good recovery. |
| Crystals are very fine and difficult to filter | - The solution was cooled too quickly. - The solution was agitated during the cooling phase. | - Allow the solution to cool slowly and undisturbed. - If fine crystals have already formed, they can be redissolved by gentle heating and then cooled again more slowly. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use electrochemical grade this compound as a supporting electrolyte?
A1: The purity of the supporting electrolyte is paramount in electrochemical studies as impurities can directly interfere with the measurements. Impurities can:
-
Narrow the Electrochemical Window: Impurities may be electroactive at potentials within the desired operating range, limiting the potential window of the electrolyte.
-
Introduce Faradaic Currents: Redox-active impurities can contribute to the measured current, masking the true electrochemical signal of the analyte.
-
Cause Electrode Fouling: Impurities can adsorb onto or react at the electrode surface, leading to passivation and a decrease in sensitivity and reproducibility.
-
Alter the Double-Layer Structure: The presence of extraneous ions can change the composition and structure of the electrical double layer at the electrode-electrolyte interface, affecting the kinetics of electron transfer.
Q2: What are the likely impurities in commercial this compound?
A2: Common impurities can originate from the synthesis process and subsequent handling. These may include:
-
Halides (especially Chloride): Often residual from starting materials. Halides can be electrochemically oxidized, interfering with anodic measurements.
-
Other Perchlorate Salts: If the synthesis involved metathesis, other perchlorate salts might be present.
-
Unreacted Starting Materials: Such as tetramethylammonium hydroxide (B78521) or perchloric acid.
-
Water: TMAP is hygroscopic and can absorb moisture from the atmosphere. Water can significantly reduce the electrochemical window of non-aqueous electrolytes.
-
Organic Residues: Solvents or by-products from the synthesis of the tetramethylammonium cation.
Q3: What are the essential safety precautions when handling and purifying this compound?
A3: this compound is a strong oxidizing agent and should be handled with care. Key safety precautions include:
-
Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Contact with Combustible Materials: Perchlorates can form explosive mixtures with organic compounds, finely divided metals, and other reducing agents.
-
Work in a Well-Ventilated Area: A fume hood is recommended, especially when heating solutions.
-
Avoid Heat, Shock, and Friction: Perchlorate salts can be sensitive to heat, shock, and friction, which can lead to decomposition or explosion.
-
Use Clean Glassware: Contamination can lead to unexpected reactions.
-
Proper Storage: Store in a cool, dry place away from incompatible materials.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of TMAP from deionized water.
Materials:
-
Crude this compound
-
Deionized water (18 MΩ·cm or better)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude TMAP into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of hot deionized water until all the TMAP has just dissolved. Avoid adding a large excess of water to maximize the recovery yield.
-
-
Crystallization:
-
Once fully dissolved, remove the flask from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least one hour to maximize crystallization.
-
-
Filtration and Washing:
-
Set up a Büchner funnel with an appropriate size of filter paper.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure a good seal.
-
Pour the cold crystal slurry into the funnel and apply a vacuum to collect the crystals.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing impurities. It is crucial to use a minimal amount of cold water to avoid significant dissolution of the product.
-
-
Drying:
-
Transfer the purified crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a vacuum desiccator over a suitable desiccant (e.g., P₂O₅).
-
Data Presentation
Table 1: Key Parameters for Recrystallization of this compound
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Deionized Water | TMAP has a suitable temperature-dependent solubility in water, allowing for effective recrystallization. |
| Dissolution Temperature | 80-90°C | Ensures complete dissolution of TMAP while minimizing the risk of boiling. |
| Crystallization Temperature | 0-4°C (Ice Bath) | Maximizes the yield of recrystallized product. |
| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, high-purity crystals by minimizing the trapping of impurities. |
| Drying Method | Vacuum oven (60-80°C) or vacuum desiccator | Ensures complete removal of water, which is critical for non-aqueous electrochemical applications. |
Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting flowchart for TMAP recrystallization.
Technical Support Center: Removing Tetramethylammonium Perchlorate (TMAP)
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium perchlorate (TMAP) and why can it be difficult to remove?
A1: this compound, with the chemical formula (CH₃)₄NClO₄, is a quaternary ammonium (B1175870) salt.[1] It is often used as an electrolyte or a reagent in various chemical reactions.[1] Its removal can be challenging due to its unique solubility profile: it is highly soluble in polar solvents like water, moderately soluble in some organic solvents such as methanol (B129727) and acetonitrile (B52724), and has low solubility in non-polar organic solvents.[1] This variable solubility can lead to co-precipitation with the desired product or difficulty in finding a suitable solvent system for effective separation.
Q2: What are the key properties of TMAP to consider for its removal?
A2: The most critical property is its solubility. TMAP is a salt consisting of a tetramethylammonium cation and a perchlorate anion.[1] Its ionic nature dictates its high solubility in polar solvents.[1] Conversely, it is poorly soluble in non-polar solvents like diethyl ether or chloroform (B151607).[2][3] Understanding the solubility of your desired compound versus the solubility of TMAP in various solvents is the key to selecting an appropriate purification strategy.
Q3: What are the primary methods for removing TMAP from a reaction mixture?
A3: The most common and effective methods leverage the solubility differences between TMAP and the desired product. These include:
-
Recrystallization: Ideal for purifying solid organic compounds.[4][5]
-
Liquid-Liquid Extraction: Effective for separating TMAP from products dissolved in an organic solvent by washing with an aqueous solution.
-
Precipitation/Filtration: Involves dissolving the reaction mixture in a solvent that selectively dissolves either the product or the TMAP, allowing the other to be isolated by filtration.
Q4: How do I choose the best removal method for my specific compound?
A4: The choice depends on the physical state and solubility of your desired product.
-
If your product is a solid , try recrystallization first.
-
If your product is an oil or liquid and is soluble in a water-immiscible organic solvent, use liquid-liquid extraction with water or brine.
-
If your product and TMAP have similar solubilities, you may need to explore more advanced techniques like partitioning between two different organic solvents or, as a last resort, column chromatography.[2][6]
The workflow diagram below provides a visual guide for selecting a method.
Q5: What safety precautions should I take when handling TMAP and perchlorates?
A5: this compound is an oxidizing agent and may intensify fires when in contact with combustible materials.[7][8] It may also explode if heated.[7] Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep away from heat and combustible materials.
-
Handle in a well-ventilated area or chemical fume hood.
Troubleshooting Guides
Problem: My desired compound is a solid, but after purification, I still detect TMAP.
-
Suggested Solution: Recrystallization Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities that have different solubility characteristics.[9] The goal is to find a solvent that dissolves your product at high temperatures but not at low temperatures, while TMAP remains soluble at all temperatures.[4]
-
Experimental Protocol 1: Removal by Recrystallization is detailed below. If TMAP is co-crystallizing with your product, you may need to screen for a different solvent or use a solvent/anti-solvent system.
-
Problem: My product is an oil or is not suitable for recrystallization.
-
Suggested Solution: Liquid-Liquid Extraction This technique separates compounds based on their relative solubilities in two immiscible liquids (e.g., an organic solvent and water).[2] Since TMAP is highly soluble in water, washing an organic solution of your product with water can effectively pull the TMAP into the aqueous layer.[1]
-
Experimental Protocol 2: Removal by Liquid-Liquid Extraction is detailed below. If a standard aqueous wash is ineffective, consider repeated extractions or using brine to "salt out" organic components from the aqueous phase. For complex mixtures, partitioning between two organic solvents with different polarities (e.g., acetonitrile and heptane) may be an option.[6]
-
Problem: After an aqueous wash, I still see TMAP in my organic product.
-
Suggested Solution: Optimize the Extraction TMAP has moderate solubility in some organic solvents, which can lead to incomplete removal.[1]
-
Increase the number of washes: Perform multiple extractions (3-5 times) with smaller volumes of water rather than one large wash.
-
Use Brine: A final wash with a saturated aqueous solution of sodium chloride (brine) can help remove residual water and further encourage the partitioning of the ionic TMAP into the aqueous layer.[10]
-
Solvent Choice: If possible, switch to a less polar organic solvent for the extraction to decrease the solubility of TMAP in the organic phase.
-
Problem: My compound is sensitive to water or acid/base conditions.
-
Suggested Solution: Alternative Methods
-
Precipitation: Find a solvent that dissolves your compound but not TMAP. For example, the related tetrabutylammonium (B224687) perchlorate is insoluble in diethyl ether.[2] You could potentially dissolve your crude product in a minimal amount of a polar solvent and then add a non-polar solvent like ether to precipitate the TMAP.
-
Chemical Reduction: In specific cases, the perchlorate anion can be chemically reduced to the more easily extractable chloride ion using reagents like sodium metabisulfite.[2] This approach should be carefully evaluated for compatibility with the desired product.
-
Data Presentation
Table 1: Solubility of this compound (TMAP) and Related Salts. This table summarizes the solubility characteristics of TMAP and the structurally similar Tetraethylammonium (B1195904) Perchlorate (TEAP) to guide solvent selection for purification.
| Compound | Solvent | Solubility | Reference |
| This compound (TMAP) | Water | High / Soluble | [1][11] |
| Methanol | Moderate | [1] | |
| Acetonitrile | Moderate | [1] | |
| Non-polar solvents (e.g., Heptane) | Low | [1] | |
| Chloroform | Extremely Low | [3] | |
| Tetraethylammonium Perchlorate (TEAP) | Water | 2.39 g / 100g (17°C) | [12] |
| Acetonitrile | 33.3 g / 100g (25°C) | [12] | |
| Dimethylformamide (DMF) | 24.4 g / 100g (25°C) | [12] |
Experimental Protocols
Protocol 1: Removal by Recrystallization
-
Solvent Selection: Choose a solvent in which your desired compound is highly soluble when hot and poorly soluble when cold, while TMAP is highly soluble at all temperatures (e.g., a polar solvent like isopropanol (B130326) or ethanol (B145695) might work, depending on the product).
-
Dissolution: Place the crude reaction mixture (solid) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the desired compound fully dissolves.[13]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a gravity filtration of the hot solution to remove them.[14]
-
Cooling & Crystallization: Slowly cool the hot solution to room temperature without disturbance to allow for the formation of pure crystals.[5] Subsequently, place the flask in an ice bath to maximize crystal formation.[5] The TMAP impurity should remain in the cold solvent (mother liquor).
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to rinse off any remaining mother liquor containing TMAP.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Protocol 2: Removal by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes to facilitate the transfer of the water-soluble TMAP from the organic layer to the aqueous layer.
-
Separation: Allow the two layers to separate completely. Drain the lower (aqueous) layer.
-
Repeat: Repeat the washing process (steps 3-4) two to three more times to ensure complete removal of TMAP.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove any residual water from the organic layer.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.
Mandatory Visualization
Caption: Decision workflow for selecting a TMAP removal method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solubilization of some tetramethylammonium salts and of ethyltrimethylammonium bromide by their homologues in chloroform - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. echemi.com [echemi.com]
- 7. This compound | C4H12ClNO4 | CID 17337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. mt.com [mt.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. This compound CAS#: 2537-36-2 [chemicalbook.com]
- 12. tetraethylammonium perchlorate [chemister.ru]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Minimizing Tetramethylammonium Perchlorate (TMAP) Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference from Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) and other non-volatile salts in mass spectrometry (MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium perchlorate (TMAP) and why does it cause problems in my mass spectrometer?
A1: this compound (TMAP) is a quaternary ammonium (B1175870) salt. While such salts can be used in chromatography, TMAP is considered non-volatile. In mass spectrometry, particularly with electrospray ionization (ESI), non-volatile additives are highly problematic. They do not readily evaporate in the ion source, leading to the accumulation of residue on critical components like the ESI probe, capillary, and ion optics. This buildup causes significant signal suppression, increases background noise, and can lead to persistent contamination that is difficult to remove.[1][2]
Q2: What are the typical signs of interference from TMAP or other non-volatile salts in my MS data?
A2: If your system is contaminated with a non-volatile salt like TMAP, you will likely observe several distinct issues in your data:
-
Severe Ion Suppression: A dramatic or complete loss of signal for your analyte of interest.[1][3]
-
High Background Noise: An elevated and unstable baseline, making it difficult to detect low-abundance analytes.[4]
-
Persistent Contamination: The interfering ions will be present in every run, including solvent blanks, and the contamination will persist even after flushing the system with standard mobile phases.[1]
-
Unusual Adducts: Formation of adducts with the tetramethylammonium cation ([M+TMA]⁺) may be observed, complicating spectral interpretation.[5]
-
Poor Reproducibility: Inconsistent signal intensity and retention times between injections.
Q3: How exactly does a non-volatile agent like TMAP cause ion suppression?
A3: Ion suppression from non-volatile agents occurs primarily at the electrospray ionization (ESI) source. The analyte and the high concentration of non-volatile salt compete for ionization. Because salts like TMAP are readily ionized, they can saturate the ESI process, leaving fewer available charges and less energy for the ionization of the target analyte. Furthermore, the accumulation of the salt on the ESI probe tip alters the electric field and droplet formation, further hindering efficient analyte ionization.[1][6]
Q4: Are there better, MS-compatible alternatives to TMAP for ion-pairing chromatography?
A4: Yes, for LC-MS applications, it is crucial to use volatile ion-pairing reagents that will not contaminate the system. The choice of reagent depends on the analyte. Excellent alternatives include triethylamine (B128534) (TEA), hexafluoroisopropanol (HFIP), and other volatile alkylammonium salts.[1][7] These reagents provide the desired chromatographic retention for polar analytes while being easily removed in the high-temperature, high-vacuum environment of the mass spectrometer.
Data Presentation
Table 1: Comparison of Ion-Pairing Reagents for LC-MS
| Reagent Name | Abbreviation | Volatility | MS Compatibility | Typical Application |
| This compound | TMAP | Non-Volatile | Very Poor | Not recommended for any MS applications. |
| Trifluoroacetic Acid | TFA | Volatile | Good | Peptide and protein analysis (can cause suppression). |
| Triethylamine | TEA | Volatile | Excellent | Oligonucleotide analysis, often used with HFIP.[7] |
| Hexafluoroisopropanol | HFIP | Volatile | Excellent | Used with TEA for oligonucleotide analysis.[7] |
| Tetrabutylammonium Acetate | TBAA | Low Volatility | Moderate | Can be used with care, but requires thorough flushing.[1] |
| Formic Acid | FA | Volatile | Excellent | General purpose mobile phase additive. |
Troubleshooting Guide
Q1: I suspect my LC-MS system is contaminated with TMAP. How can I confirm the source of the issue?
A1: A systematic approach is necessary to pinpoint the source of contamination. The following workflow can help you determine if the contamination originates from your mobile phase, LC components, or the sample itself.
Q2: What is the protocol for cleaning an LC-MS system after contamination with a non-volatile salt?
A2: Cleaning a system after contamination with a non-volatile salt like TMAP requires a thorough and rigorous procedure.
Experimental Protocol: System Decontamination
-
Isolate the Column: Remove the analytical column that was used with TMAP. This column should be considered permanently dedicated to this method or discarded. Do not use it for other analyses.[1]
-
System Flush (LC):
-
Replace all mobile phase solvents with fresh, high-purity solvents.
-
Connect the injector outlet directly to the waste line, bypassing the MS.
-
Flush the entire LC system, including the autosampler needle and injection loop, with a sequence of solvents. A recommended sequence is:
-
30 minutes of 95:5 Water/Isopropanol.
-
30 minutes of 100% Isopropanol.
-
30 minutes of 50:50 Water/Acetonitrile.
-
-
This extensive flushing helps to dissolve and remove salt deposits from tubing and valves.[8]
-
-
Clean the Mass Spectrometer Source:
-
Warning: Follow all manufacturer guidelines for venting the instrument and handling source components.
-
Carefully remove the ESI probe, capillary, skimmer, and other accessible ion optics.
-
Sonciate the metal components in a sequence of high-purity water, then methanol, and finally isopropanol.
-
Allow all components to dry completely before reassembly.
-
-
Re-equilibration and Testing:
-
Reconnect the LC to the MS (without a column).
-
Pump a standard, clean mobile phase (e.g., 50:50 Water/Acetonitrile with 0.1% Formic Acid) into the MS.
-
Monitor the background signal until it returns to a low, stable level. This may take several hours.
-
Once the background is clean, install a new column and equilibrate before running samples.
-
Table 2: Summary of TMAP Interference Issues and Solutions
| Issue Identified | Probable Cause | Recommended Action |
| Signal Suppression | Competition for ionization at the ESI source.[6] | Cease use of TMAP immediately. Switch to a volatile ion-pairing reagent like TEA or an additive like formic acid.[1] |
| Persistent Peaks | Non-volatile TMAP has coated the LC flow path and/or MS ion source.[1] | Perform a complete system decontamination as described in the protocol above. Dedicate or discard the contaminated column.[8] |
| High Background | Continuous leaching of TMAP from contaminated components into the MS.[4] | Flush the LC system thoroughly and clean the MS source. Ensure all mobile phase components and solvent bottles are fresh and clean.[9] |
| Poor Peak Shape | Salt buildup on the column or in the system is interfering with chromatography. | Replace the analytical column after flushing the system. Ensure the chosen volatile alternative is appropriate for the analyte and stationary phase. |
References
- 1. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Thermal Stability of Tetramethylammonium Perchlorate in Acetonitrile Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the thermal stability of tetramethylammonium (B1211777) perchlorate (B79767) in acetonitrile (B52724) solution. Due to the hazardous nature of this combination, extreme caution is advised.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with tetramethylammonium perchlorate and acetonitrile solutions?
A1: this compound is a powerful oxidizing agent. Acetonitrile is a flammable and reactive solvent. The combination of these two substances creates a significant safety risk. Acetonitrile is known to be incompatible with perchlorates, and the mixture can be sensitive to heat, shock, and friction, potentially leading to a runaway reaction or explosion.
Q2: Is there a known decomposition temperature for this compound in acetonitrile solution?
Q3: What are the likely decomposition products of a this compound in acetonitrile solution?
A3: While specific data for this solution is unavailable, the decomposition of similar compounds provides insight into potential products. The thermal decomposition of ammonium (B1175870) perchlorate, for instance, yields gases such as N₂O, NO₂, H₂O, NH₃, and HCl[2][3][4]. The decomposition of tetraethylammonium (B1195904) perchlorate is suggested to proceed through the formation of neutral particles which are then vaporized, ionized, and oxidized[1]. In an acetonitrile solution, complex reactions involving the solvent are expected, which could generate additional hazardous and flammable products.
Q4: What are the signs of thermal instability or decomposition in my experiment?
A4: Be vigilant for the following indicators of a potential thermal event:
-
Unexpected temperature increase: A sudden or uncontrolled rise in the solution's temperature is a critical warning sign.
-
Gas evolution: The formation of bubbles or fumes.
-
Color change: Any unexplained change in the color of the solution.
-
Pressure build-up: In a closed system, an increase in pressure is a sign of gas generation.
If any of these signs are observed, treat the situation as an emergency and follow your laboratory's safety protocols for energetic materials.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in acetonitrile.
| Issue | Possible Cause | Recommended Action |
| Unexpected Exotherm or Temperature Spike | Onset of decomposition. | IMMEDIATE ACTION REQUIRED: 1. Cease all heating immediately. 2. If safe to do so, initiate emergency cooling. 3. Alert all personnel in the vicinity and evacuate the area. 4. Follow your institution's emergency procedures for reactive chemical incidents. |
| Visible Gas Evolution from the Solution | Decomposition of the perchlorate salt or reaction with the solvent. | 1. Ensure the reaction is being conducted in a well-ventilated fume hood. 2. Do not heat the solution further. 3. Consider the experiment compromised and plan for safe quenching and disposal. |
| Discoloration of the Solution (e.g., yellowing, browning) | Formation of degradation products. This can be a precursor to more vigorous decomposition. | 1. Stop the experiment. 2. Allow the solution to cool to room temperature. 3. Plan for the safe disposal of the hazardous mixture according to your institution's guidelines. |
| Precipitation of Solids from the Solution Upon Standing | Changes in solubility with temperature or slow decomposition. | 1. Do not attempt to redissolve the precipitate by heating, as this could initiate decomposition. 2. Handle the mixture with extreme care, avoiding friction or shock. 3. Dispose of the mixture as energetic waste. |
Experimental Protocols
Due to the inherent risks, conducting thermal analysis on solutions of energetic materials requires specialized equipment and safety protocols. The following is a generalized guideline and must be adapted to your specific equipment and institutional safety policies.
Protocol: Small-Scale Thermal Hazard Evaluation (Conceptual)
Objective: To assess the onset of thermal decomposition of a dilute solution of this compound in acetonitrile using a reaction calorimeter or a specialized DSC setup.
Materials:
-
This compound (high purity)
-
Acetonitrile (anhydrous, high purity)
-
Reaction calorimeter or DSC with high-pressure crucibles
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty gloves.
-
Blast shield
Procedure:
-
Strict Adherence to Safety: All work must be performed in a designated area for hazardous materials, inside a fume hood with a blast shield.
-
Dilute Solutions Only: Prepare a very dilute solution (e.g., <1% w/v) of this compound in acetonitrile. Never work with concentrated solutions.
-
Sample Preparation (DSC):
-
Use high-pressure stainless steel crucibles designed for energetic materials testing.
-
Carefully transfer a small, precisely weighed amount of the solution into the crucible.
-
Hermetically seal the crucible according to the manufacturer's instructions.
-
-
Instrument Setup:
-
Use a slow heating rate (e.g., 1-2 °C/min) to allow for better detection of the initial onset of decomposition.
-
Set the upper-temperature limit to a conservative value, well below the known decomposition temperature of the pure salt.
-
-
Data Analysis:
-
Analyze the resulting thermogram for any exothermic events. The onset temperature of the first exotherm is a critical piece of data indicating the beginning of decomposition.
-
Analyze any mass loss in TGA in conjunction with mass spectrometry to identify evolved gases.
-
Visualizations
Caption: Troubleshooting workflow for thermal instability events.
Caption: Simplified potential decomposition pathway.
References
Technical Support Center: Degradation of Tetramethylammonium Perchlorate under Electrochemical Stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetramethylammonium (B1211777) perchlorate (B79767) (TMAClO₄) as a supporting electrolyte in their electrochemical experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during electrochemical experiments involving TMAClO₄, with a focus on potential degradation pathways of the electrolyte.
Q1: I am observing an unexpected peak in my cyclic voltammogram (CV) when using TMAClO₄ as the electrolyte. What could be the cause?
A1: An unexpected peak in your CV could be due to several factors, including impurities in your solvent or analyte, or the degradation of the TMAClO₄ electrolyte itself.
-
Reductive Degradation: At highly negative potentials, the tetramethylammonium (TMA⁺) cation can undergo reductive degradation, although it is generally considered more stable than its longer-chain counterparts like tetrabutylammonium. The likely degradation products are trimethylamine (B31210) and a methyl radical. The trimethylamine could potentially be oxidized in the reverse scan, leading to a new peak.
-
Oxidative Degradation: At highly positive potentials, the TMA⁺ cation may undergo oxidation. A plausible pathway is an N-demethylation process, which would yield trimethylamine and formaldehyde (B43269) (from the subsequent oxidation of the methyl radical). Trimethylamine is electrochemically active and could be oxidized, presenting as a new peak.
-
Perchlorate Reduction: The perchlorate anion (ClO₄⁻) is thermodynamically susceptible to reduction to chloride (Cl⁻) or chlorate (B79027) (ClO₃⁻), although this process is often kinetically slow.[1] If a suitable catalytic electrode surface is used or extreme potentials are applied, a reduction peak for perchlorate may be observed.
-
Contaminants: Ensure the purity of your solvent and TMAClO₄. Water is a common impurity that can lead to unexpected peaks.
Q2: My working electrode appears to be fouled after several cycles in a TMAClO₄ electrolyte. What could be causing this?
A2: Electrode fouling can be a result of the adsorption of reactants, products, or degradation products onto the electrode surface.
-
Polymerization: Some degradation products, particularly radicals formed during the electrochemical process, can initiate polymerization reactions, leading to an insulating film on your electrode.
-
Adsorption of Degradation Products: Trimethylamine, a potential degradation product of the TMA⁺ cation, or its oxidation products could adsorb onto the electrode surface.
-
Insoluble Products: The reaction of degradation products with the analyte or solvent could form insoluble species that precipitate on the electrode.
To address this, you may need to polish your solid electrode between experiments. A simple rinse test can help determine if your analyte is strongly adsorbed: after a measurement, rinse the working electrode and place it in an electrolyte-only solution. If no electrochemical features are observed, strong adsorption is unlikely.[2]
Q3: The current in my experiment seems to be decreasing over time, even at a constant potential. What could be the issue?
A3: A decrease in current over time, known as current decay, can be attributed to several factors:
-
Electrolyte Degradation: The degradation of TMAClO₄ reduces the concentration of charge carriers in the solution, increasing the solution resistance and thus decreasing the current.
-
Electrode Passivation: As mentioned in Q2, the formation of an insulating layer on the electrode surface (fouling or passivation) will impede electron transfer and reduce the current.
-
Change in Local pH: The degradation of TMA⁺ can produce trimethylamine, a base. An increase in the local pH around the working electrode can affect the kinetics of your electrochemical reaction, potentially leading to a decrease in current.
Q4: I smell a fishy odor from my electrochemical cell after an experiment. What is it?
A4: A characteristic fishy odor is a strong indicator of the presence of trimethylamine.[3] This is a likely degradation product of the tetramethylammonium cation, suggesting that the electrolyte has been subjected to conditions (e.g., high potential, high temperature, or presence of a strong base) that promote its decomposition.[3]
Summary of Potential Degradation Pathways
The degradation of Tetramethylammonium perchlorate under electrochemical stress can be complex. Below is a summary of the plausible degradation pathways for the cation and anion.
| Ion | Type of Stress | Plausible Degradation Pathway | Primary Degradation Products |
| Tetramethylammonium (TMA⁺) | Reductive (Cathodic) | Cleavage of C-N bond | Trimethylamine, Methyl radical |
| Tetramethylammonium (TMA⁺) | Oxidative (Anodic) | N-demethylation | Trimethylamine, Formaldehyde |
| Tetramethylammonium (TMA⁺) | Chemical (in presence of strong base) | SN2 attack or Ylide formation | Trimethylamine, Methanol[3][4][5] |
| Perchlorate (ClO₄⁻) | Reductive (Cathodic) | Reduction of chlorine | Chlorate (ClO₃⁻), Chloride (Cl⁻)[1] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry to Assess the Electrochemical Window of TMAClO₄
This protocol allows for the determination of the potential range in which TMAClO₄ is stable in a given solvent.
-
Electrolyte Preparation: Prepare a 0.1 M solution of TMAClO₄ in the desired non-aqueous solvent (e.g., acetonitrile, dimethylformamide). Ensure the solvent is of high purity and has a low water content.
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a glassy carbon or platinum working electrode, a platinum wire or graphite (B72142) rod counter electrode, and a suitable reference electrode (e.g., Ag/Ag⁺ or a pseudo-reference electrode).
-
Fill the cell with the TMAClO₄ electrolyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Start the scan from the open-circuit potential towards negative potentials until a significant increase in current is observed (reductive limit).
-
Reverse the scan direction towards positive potentials until a significant increase in current is observed (oxidative limit).
-
The potential range between the onset of the reductive and oxidative currents is the electrochemical window of the electrolyte.
-
-
Data Analysis: Analyze the resulting voltammogram to identify the potentials at which the electrolyte begins to degrade. The appearance of new peaks upon repeated cycling may indicate the formation of electroactive degradation products.
Protocol 2: Identification of Degradation Products using Spectroelectrochemistry
This protocol combines electrochemical methods with spectroscopy to identify the products of TMAClO₄ degradation.
-
Cell Setup: Utilize a spectroelectrochemical cell that allows for in-situ spectroscopic measurements (e.g., UV-Vis or FTIR) while an electrochemical potential is applied.
-
Electrolysis:
-
Fill the cell with a solution of TMAClO₄ in a suitable solvent.
-
Apply a constant potential outside the determined electrochemical window (from Protocol 1) to induce degradation.
-
Simultaneously record spectra at regular intervals.
-
-
Analysis:
-
Monitor the appearance of new absorption bands in the spectra, which correspond to the formation of degradation products.
-
Compare the observed spectra with those of suspected degradation products (e.g., trimethylamine) to confirm their identity.
-
For more detailed analysis, the electrolyte can be analyzed ex-situ after electrolysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Visualizing Degradation Pathways and Workflows
Degradation Pathways of Tetramethylammonium (TMA⁺) Cation
Caption: Plausible electrochemical degradation pathways of the TMA⁺ cation.
Troubleshooting Workflow for Unexpected CV Peaks
Caption: A logical workflow for troubleshooting unexpected peaks in a CV.
References
- 1. researchgate.net [researchgate.net]
- 2. uni-due.de [uni-due.de]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational framework for discovery of degradation mechanisms of organic flow battery electrolytes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07640K [pubs.rsc.org]
Technical Support Center: Handling and Disposal of Tetramethylammonium Perchlorate (TMAP) Waste
This guide provides technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of Tetramethylammonium perchlorate (B79767) (TMAP) waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with Tetramethylammonium perchlorate (TMAP)?
A1: TMAP is a strong oxidizer and can intensify fires. It is also a skin and eye irritant.[1] Contact with combustible materials may cause a fire, and it can be harmful if swallowed or inhaled.
Q2: What are the immediate first aid measures in case of exposure to TMAP?
A2:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
In all cases of exposure, seek medical attention.
Q3: What are the proper storage conditions for TMAP?
A3: TMAP should be stored in a cool, dry, and well-ventilated area in a tightly closed container. It must be stored away from incompatible materials such as strong acids, bases, reducing agents, and combustible materials.[1]
Q4: What are the general regulatory requirements for disposing of perchlorate-containing waste?
A4: Perchlorate waste is regulated at the state and federal levels. In California, the Department of Toxic Substances Control (DTSC) has established Best Management Practices (BMPs) for perchlorate materials.[2][3] Businesses managing certain quantities of perchlorate materials may need to notify the DTSC.[3] Waste containing perchlorates may be classified as hazardous waste due to its reactivity.[4] Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.
Q5: Can I dispose of small amounts of TMAP waste down the drain?
A5: No, TMAP should not be disposed of down the drain. Perchlorate is a persistent environmental contaminant. All TMAP waste, including contaminated solutions and solids, must be collected and disposed of as hazardous waste according to institutional and local regulations.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Spill of solid TMAP | Accidental mishandling of the container. | 1. Evacuate the immediate area. 2. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. 3. Remove all sources of ignition. 4. Cover the spill with a non-combustible absorbent material like sand, dry lime, or soda ash.[1] 5. Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. 6. Ventilate the area and wash the spill site after cleanup is complete.[1] |
| Discoloration or crystal formation in TMAP solution | Potential degradation or contamination. | 1. Do not use the solution. 2. Treat the solution as hazardous waste. 3. Follow the chemical reduction protocol outlined in the "Experimental Protocols" section for disposal. |
| TMAP waste container is bulging or shows signs of pressure buildup | Decomposition of the material, possibly due to contamination or improper storage. | 1. Do not handle the container. 2. Evacuate the area and notify your institution's EHS office or emergency response team immediately. |
| Uncertainty about whether a waste stream contains TMAP | Inadequate labeling or cross-contamination. | 1. Assume the waste is hazardous and contains TMAP. 2. Label the container as "May Contain this compound" and handle it with the appropriate precautions. 3. Consult your EHS office for guidance on testing or disposal. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₄H₁₂ClNO₄ | [3] |
| Molecular Weight | 173.6 g/mol | [3] |
| Melting Point | 300 °C | [5] |
| Water Solubility | Soluble | [3][6] |
| Methanol Solubility | Moderately soluble | [1] |
| Acetonitrile Solubility | Moderately soluble | [1] |
| Non-polar Solvent Solubility | Low | [1] |
Experimental Protocols
Chemical Reduction of this compound Waste
This protocol outlines a laboratory-scale method for the chemical reduction of the perchlorate anion in aqueous TMAP waste to the less hazardous chloride ion using zero-valent iron (ZVI). This procedure should be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Aqueous waste solution containing this compound
-
Zero-valent iron (ZVI) powder (fine filings or powder is preferable)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (1 M solution)
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Certified chemical fume hood
-
Appropriate hazardous waste container
-
Personal Protective Equipment (safety goggles, acid-resistant gloves, lab coat)
Procedure:
-
Work in a Chemical Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to ensure proper ventilation of any gases that may be evolved.
-
Acidify the Waste Solution: Carefully and slowly add the acid solution (e.g., 1 M HCl) to the aqueous TMAP waste while stirring to adjust the pH to a range of 2-3.[1] Monitor the pH using a calibrated pH meter or pH indicator strips. The acidic environment is crucial for the reductive capability of the ZVI.
-
Add Zero-Valent Iron: With continuous stirring, slowly and carefully add an excess of ZVI powder to the acidified waste solution. A general guideline is to add approximately 5-10 grams of ZVI per liter of waste solution.[1] The optimal amount may vary depending on the concentration of TMAP.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for a minimum of 24 hours at room temperature.[1] The reduction of perchlorate is a relatively slow process.
-
Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide (B78521) solution) until the pH is between 6 and 8.
-
Waste Collection: Once neutralized, the entire mixture, including the iron solids, should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.
Visualizations
Caption: Decision workflow for handling and disposal of TMAP waste.
Caption: Simplified chemical pathway for the reduction of perchlorate from TMAP waste.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of the existing and emerging technologies for wastewaters containing tetramethyl ammonium hydroxide (TMAH) and waste management systems in micro-chip microelectronic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2537-36-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound CAS#: 2537-36-2 [m.chemicalbook.com]
"effect of water content on Tetramethylammonium perchlorate electrolyte performance"
This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Tetramethylammonium perchlorate (B79767) (TMAClO₄) electrolytes. The primary focus is on the significant impact of water content on the electrochemical performance of these systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of water contamination in my TMAClO₄ electrolyte?
The most immediate and significant indicator of water contamination is a reduction in the electrochemical stability window (ESW) of your electrolyte.[1] You may also observe poor cycling stability, increased impedance, and the appearance of unexpected peaks in your cyclic voltammograms. In lithium-ion battery systems, which share similar sensitivities, trace water can lead to a sharp increase in impedance and capacity attenuation.[2][3]
Q2: How exactly does water content narrow the electrochemical window?
An increase in water content significantly narrows the electrochemical window primarily due to the electrolysis of water itself.[1] At certain potentials, water molecules will decompose, leading to the hydrogen evolution reaction (HER) at the cathodic limit and the oxygen evolution reaction (OER) at the anodic limit. This effectively "cuts off" the potential range in which the electrolyte is stable. Molecular dynamics simulations have shown that under polarization, water molecules can accumulate at the electrode surfaces, further facilitating these decomposition reactions.[1]
Q3: My cyclic voltammogram shows unexpected peaks. Could water be the cause?
Yes. The presence of water can cause redox peaks from dissolved impurities, which might otherwise be undetectable, to become more prominent.[1] Additionally, the onset of hydrogen and oxygen evolution due to water electrolysis will appear as sharp increases in current at the edges of your potential window, which can be mistaken for other redox processes if the window is unexpectedly narrow.
Q4: What is the effect of water on the ionic conductivity of the electrolyte?
The relationship is complex. Adding small amounts of water to a non-aqueous electrolyte can sometimes slightly increase ionic conductivity. This is often attributed to a decrease in the electrolyte's viscosity, which allows for greater ion mobility. However, as water content increases, the negative effects—such as the narrowing of the electrochemical window and undesirable side reactions—typically outweigh any benefits from reduced viscosity. In highly concentrated "water-in-salt" electrolytes (WiSE), high salt concentrations can lead to high ionic conductivity even with significant water present.[4]
Q5: How does water impact the viscosity of the electrolyte?
Generally, the introduction of water, which has a lower viscosity than many organic solvents used in electrolytes, will decrease the overall viscosity of the solution.[5][6] This effect is particularly noticeable when water is added to viscous ionic liquids or concentrated salt solutions.
Q6: I've heard of "Water-in-Salt" Electrolytes (WiSE). How do they work if water is usually a problem?
"Water-in-Salt" electrolytes are a special class of highly concentrated electrolytes where the amount of salt is much higher than the amount of water. In these systems, most or all of the water molecules are strongly coordinated to the salt ions (e.g., in hydration shells). This dramatically reduces the activity of "free" water, suppressing its decomposition and leading to a remarkably wide electrochemical window, sometimes exceeding 3.0 V.[4][7] A saturated aqueous solution of sodium perchlorate is a prime example of an electrolyte that leverages this principle.[7]
Q7: How can I minimize and measure water contamination in my experiments?
To minimize contamination, always use high-purity, anhydrous solvents and salts. Store Tetramethylammonium perchlorate salt in a desiccator or glovebox. Prepare the electrolyte in an inert atmosphere (e.g., an argon-filled glovebox). To accurately determine the water content, Karl Fischer titration is the standard method.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps |
| Narrow Electrochemical Window | Water contamination leading to electrolysis.[1] | 1. Prepare a fresh electrolyte solution inside a glovebox with anhydrous components. 2. Dry all glassware and electrochemical cell components in a vacuum oven before use. 3. Use molecular sieves to dry the solvent prior to electrolyte preparation. |
| Increased Impedance / Poor Rate Capability | Formation of a resistive film on the electrode surface from side reactions involving water.[2][8] | 1. Confirm low water content using Karl Fischer titration. 2. Polish electrodes before each experiment to ensure a clean surface. 3. Ensure the reference and counter electrodes are functioning correctly and are not sources of contamination. |
| Poor Reproducibility Between Experiments | Varying levels of ambient moisture absorption. | 1. Standardize the entire experimental procedure to be conducted in a controlled, inert atmosphere. 2. Always use freshly prepared electrolyte for critical measurements. |
| Unexpected CV Peaks | Presence of electrochemically active impurities exacerbated by water, or water electrolysis.[1] | 1. Run a cyclic voltammogram of the supporting electrolyte alone to identify background peaks. 2. Purify the solvent and salt if necessary. 3. Compare the potential of the unexpected peaks to the known potentials for hydrogen and oxygen evolution in your system. |
Quantitative Data Summary
The following tables summarize the general trends observed when water content is varied in perchlorate-based and similar electrolyte systems. Specific values are highly dependent on the solvent, salt concentration, and electrode materials used.
Table 1: Effect of Water Content on Electrochemical Window (ESW)
| Water Content | General Effect on ESW | Rationale |
|---|---|---|
| Low (e.g., < 100 ppm) | Widest achievable window for the system. | Minimal water is available for electrolysis. |
| Moderate | Significant narrowing of the window.[1] | Water electrolysis becomes the limiting factor for both anodic and cathodic potentials. |
| High (WiSE Condition) | Can be surprisingly wide (>3.0 V).[4][7] | Water activity is significantly reduced due to strong ion-water coordination. |
Table 2: Effect of Water Content on Ionic Conductivity & Viscosity
| Water Content | Effect on Viscosity | Effect on Ionic Conductivity |
|---|---|---|
| Trace Increase | Decreases.[5][6] | May slightly increase due to lower viscosity. |
| Significant Increase | Continues to decrease. | Becomes system-dependent; detrimental effects of side reactions can decrease overall performance and effective conductivity. |
Experimental Protocols
Methodology: Measuring the Electrochemical Window via Cyclic Voltammetry (CV)
This protocol outlines the steps to determine the electrochemical stability window of a TMAClO₄ electrolyte, with a focus on minimizing water contamination.
-
Preparation (Inert Atmosphere):
-
All steps must be performed in an argon-filled glovebox with low O₂ and H₂O levels (<1 ppm).
-
Dry all glassware, electrodes, and cell components in a vacuum oven at 120°C overnight and transfer to the glovebox.
-
Use anhydrous solvent (e.g., acetonitrile, propylene (B89431) carbonate) and high-purity this compound, dried under vacuum.
-
Prepare the desired concentration of the TMAClO₄ electrolyte (e.g., 0.1 M) by dissolving the salt in the solvent.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell.
-
Working Electrode: Glassy Carbon or Platinum disk electrode (polished to a mirror finish with alumina (B75360) slurry, then cleaned).
-
Reference Electrode: Non-aqueous Ag/Ag⁺ or a pseudo-reference like a silver wire.
-
Counter Electrode: Platinum wire or mesh.
-
-
Add the prepared electrolyte to the cell.
-
-
Cyclic Voltammetry Measurement:
-
Connect the cell to a potentiostat.
-
Set the initial potential at the open-circuit potential (OCP).
-
Sweep the potential first in the cathodic (negative) direction until a sharp, irreversible increase in current is observed. This is the cathodic limit.
-
Reverse the sweep and move towards the anodic (positive) direction until a sharp, irreversible increase in current is observed. This is the anodic limit.
-
The Electrochemical Window is the potential difference between the anodic and cathodic limits, typically defined by a cutoff current density (e.g., 0.1 mA/cm²).
-
-
Data Analysis:
-
Plot the current density (current/electrode area) versus the applied potential.
-
Determine the potential at which the current density reaches the defined cutoff value at both the anodic and cathodic ends. The difference between these two potentials is the ESW.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing performance issues.
Caption: Cause-and-effect of water on electrolyte properties.
References
- 1. researchgate.net [researchgate.net]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An aqueous electrolyte of the widest potential window and its superior capability for capacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"solving solubility issues of Tetramethylammonium perchlorate in nonpolar solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Tetramethylammonium perchlorate (B79767) (TMAP) in nonpolar solvents.
Troubleshooting Guide
Issue 1: Tetramethylammonium perchlorate (TMAP) is not dissolving in my nonpolar solvent (e.g., toluene, hexane, chloroform).
-
Question: Why is my TMAP not dissolving in my nonpolar solvent? Answer: this compound is an ionic salt. Due to its ionic nature, it is highly soluble in polar solvents like water but exhibits very low solubility in nonpolar organic solvents.[1] The principle of "like dissolves like" governs solubility, and the large difference in polarity between TMAP and nonpolar solvents is the primary reason for the observed insolubility.
-
Question: What can I do to dissolve TMAP in a nonpolar solvent? Answer: There are two primary methods to address this issue:
-
Using a Co-solvent: Introduce a small amount of a polar aprotic co-solvent that is miscible with your nonpolar solvent. This will increase the overall polarity of the solvent system, aiding in the dissolution of TMAP.
-
Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst to facilitate the transfer of the perchlorate anion from a solid or aqueous phase into the nonpolar organic phase.
-
Issue 2: After adding a co-solvent, the TMAP is still not completely dissolved or precipitates out of solution.
-
Question: I've added a co-solvent, but I'm still facing solubility issues. What should I do? Answer:
-
Increase the amount of co-solvent: You may not have added a sufficient amount of the polar co-solvent. Gradually increase the volume of the co-solvent while monitoring the dissolution.
-
Try a different co-solvent: The choice of co-solvent can be critical. If one co-solvent is not effective, consider trying another that is miscible with your nonpolar solvent. Good options include acetonitrile, acetone, or dimethylformamide (DMF).
-
Apply gentle heating and agitation: Warming the mixture and ensuring vigorous stirring can help to increase the rate of dissolution. However, be cautious with heating, especially with volatile nonpolar solvents.
-
Check for saturation: It's possible that you are trying to dissolve more TMAP than the solvent system can handle, even with a co-solvent. Refer to the solubility data table below for a qualitative understanding of TMAP's solubility.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the solubility of this compound in common nonpolar solvents? A1: The solubility of TMAP in nonpolar solvents is generally very low.[1] Quantitative data is scarce in the literature, but the following table provides a qualitative summary.
Solvent Solvent Type TMAP Solubility Toluene Aromatic Hydrocarbon Very Low / Insoluble Hexane Aliphatic Hydrocarbon Very Low / Insoluble Chloroform Halogenated Hydrocarbon Very Low / Insoluble Diethyl Ether Ether Very Low / Insoluble -
Q2: Are there any safety concerns when handling this compound? A2: Yes. This compound is a strong oxidizer and can pose a fire or explosion hazard, especially when in contact with combustible materials. Always handle it with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area and avoid creating dust.
-
Q3: Can I use sonication to improve the solubility of TMAP? A3: Yes, sonication can be a useful technique to aid in the dissolution of sparingly soluble salts like TMAP. The high-frequency sound waves can help to break down agglomerates and increase the surface area of the solid, facilitating its interaction with the solvent.
-
Q4: How does a phase-transfer catalyst work to dissolve TMAP in a nonpolar solvent? A4: A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt with long alkyl chains (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the perchlorate anion (ClO₄⁻) from its solid state or an aqueous solution into the nonpolar organic phase. The lipophilic (oil-loving) cation of the catalyst pairs with the perchlorate anion, and this ion pair is soluble in the nonpolar solvent, allowing the reaction to proceed in the organic phase.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
Objective: To dissolve this compound in a nonpolar solvent using a polar aprotic co-solvent.
Materials:
-
This compound (TMAP)
-
Nonpolar solvent (e.g., Toluene)
-
Polar aprotic co-solvent (e.g., Acetonitrile)
-
Glassware (beaker, graduated cylinders, magnetic stir bar, stir plate)
Procedure:
-
To a beaker containing the desired volume of the nonpolar solvent (e.g., 100 mL of Toluene), add the required amount of TMAP.
-
Begin stirring the mixture at room temperature using a magnetic stir plate.
-
Slowly add the polar aprotic co-solvent (e.g., Acetonitrile) dropwise to the stirring suspension.
-
Continue adding the co-solvent incrementally until the TMAP is fully dissolved.
-
Observe the solution for any signs of precipitation. If precipitation occurs, add a small additional amount of the co-solvent until the solution is clear.
-
Record the final volumes of the nonpolar solvent and the co-solvent used.
Protocol 2: Phase-Transfer Catalysis (PTC) for TMAP Dissolution
Objective: To facilitate the reaction of this compound in a biphasic system using a phase-transfer catalyst.
Materials:
-
This compound (TMAP)
-
Nonpolar solvent (e.g., Chloroform)
-
Deionized water
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Reactant in the organic phase
-
Glassware (separatory funnel or reaction flask with overhead stirrer)
Procedure:
-
Prepare a biphasic system by adding the nonpolar solvent and an aqueous solution of TMAP to a separatory funnel or reaction flask.
-
Add the reactant that is soluble in the nonpolar solvent to the organic layer.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent) to the biphasic mixture.
-
Seal the vessel and begin vigorous stirring to ensure efficient mixing of the two phases and facilitate the transfer of the perchlorate anion into the organic phase.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC).
-
Upon completion of the reaction, stop the stirring and allow the layers to separate.
-
The organic layer, now containing the product, can be separated, washed with water to remove the catalyst and any remaining TMAP, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
Visualization
References
Technical Support Center: Mitigating Electrode Fouling with Tetramethylammonium Perchlorate (TMAP) Electrolytes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering electrode fouling during electrochemical experiments, with a specific focus on the potential use of Tetramethylammonium (B1211777) Perchlorate (B79767) (TMAP) as a mitigating electrolyte.
Troubleshooting Guides
Electrode fouling, the accumulation of unwanted material on the electrode surface, is a common issue in electrochemistry that can lead to decreased sensitivity, poor reproducibility, and complete signal loss. The oxidation of molecules like phenol (B47542) and dopamine (B1211576) often produces polymeric products that adhere to the electrode surface, causing passivation.
This guide provides a structured approach to troubleshooting electrode fouling, with special considerations for the use of TMAP electrolytes.
Problem: Rapid Decrease in Peak Current During Repetitive Cyclic Voltammetry Scans
Possible Cause 1: Electrode Fouling by Polymer Film Formation
The oxidation of analytes like phenol and dopamine can generate radical species that polymerize and coat the electrode surface, blocking active sites.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the electrode surface. A visible film or discoloration is a strong indicator of fouling.
-
Solvent Rinsing: After an experiment, rinse the electrode with the solvent used for the electrolyte (e.g., acetonitrile) and then with a solvent known to dissolve the suspected fouling agent.
-
Electrochemical Cleaning:
-
Potential Cycling: Cycle the electrode potential in a blank supporting electrolyte solution over a wide potential range. For example, for a carbon electrode, cycling between the solvent and electrolyte breakdown potentials can help desorb or oxidize/reduce adsorbed species.
-
Potential Stepping: Apply a constant positive or negative potential in a blank electrolyte to induce desorption or reaction of the fouling layer.
-
-
Mechanical Polishing: For solid electrodes (e.g., glassy carbon, platinum), gently polish the surface with an appropriate alumina (B75360) or diamond slurry on a polishing pad. Ensure thorough rinsing to remove all polishing residue.
-
Consider TMAP Electrolyte: If fouling persists with common electrolytes, switching to a TMAP-based electrolyte may help. The large tetramethylammonium (TMA+) cation is hypothesized to form a dynamic protective layer on the electrode surface, sterically hindering the adsorption and polymerization of oxidation products.
dot
Caption: Troubleshooting workflow for addressing rapid current decrease due to electrode fouling.
Problem: Poor Reproducibility Between Experiments
Possible Cause 2: Incomplete Removal of Fouling Film
Residual fouling from previous experiments can affect the initial state of the electrode for subsequent measurements, leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Cleaning Protocol: Implement a rigorous and consistent electrode cleaning protocol between every experiment. This should include both mechanical polishing (if applicable) and electrochemical cleaning steps.
-
Verify Electrode Surface: Before each experiment, run a cyclic voltammogram in a well-characterized redox system (e.g., ferrocene/ferrocenium in organic solvent or ferricyanide/ferrocyanide in aqueous solution). A clean electrode should exhibit predictable peak potentials and peak separation.
-
Evaluate TMAP Concentration: If using TMAP, the concentration can influence its effectiveness. While an optimal concentration has not been definitively established in the literature for anti-fouling, a typical starting point is 0.1 M. Higher concentrations might offer better surface coverage but could also increase viscosity and decrease conductivity.
dot
Caption: Troubleshooting poor reproducibility in electrochemical measurements.
Frequently Asked Questions (FAQs)
Q1: What is electrode fouling and why is it a problem?
A1: Electrode fouling is the accumulation of unwanted materials on the electrode surface, which can alter its electrochemical properties and reduce its sensitivity and selectivity.[1] During the electrochemical oxidation of compounds like phenols and dopamine, reactive products can form and polymerize on the electrode, creating an insulating layer that passivates the surface.[2] This passivation inhibits further electron transfer, leading to a decrease in the analytical signal and unreliable measurements.
Q2: How is Tetramethylammonium Perchlorate (TMAP) thought to mitigate electrode fouling?
A2: While direct experimental studies on TMAP for mitigating phenol or dopamine fouling are limited, the proposed mechanism is based on the properties of large tetraalkylammonium cations. It is hypothesized that the tetramethylammonium (TMA+) cation can form an "electrostatic shield" or a dynamic protective layer at the electrode-solution interface.[3][4] This layer may sterically hinder the approach and adsorption of fouling precursors (e.g., phenoxy radicals or dopamine oxidation products) onto the electrode surface, thereby inhibiting the initiation of polymerization and passivation.
dot
Caption: Proposed mechanism of TMAP in mitigating electrode fouling.
Q3: What is a typical concentration of TMAP to use as a supporting electrolyte?
A3: In electrochemistry, a standard concentration for a supporting electrolyte is 0.1 M. This concentration is generally sufficient to minimize solution resistance and ensure that the analyte is transported to the electrode primarily by diffusion. For non-aqueous electrochemistry, such as in acetonitrile, 0.1 M tetrabutylammonium (B224687) perchlorate (a related compound) is commonly used.[5] It is recommended to start with 0.1 M TMAP and adjust if necessary.
Q4: What are the safety precautions for working with this compound?
A4: this compound, like other perchlorate salts, is a strong oxidizing agent and should be handled with care. It can be explosive when heated or in contact with reducing agents. Always consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding contact with skin and eyes.
-
Working in a well-ventilated area or a fume hood.
-
Storing it away from combustible materials and reducing agents.
-
Disposing of it according to your institution's hazardous waste guidelines.
Q5: How do I prepare a TMAP electrolyte solution?
A5: To prepare a 0.1 M TMAP solution in a non-aqueous solvent like acetonitrile, follow this general procedure:
-
Ensure Solvent Purity: Use high-purity, dry (anhydrous) solvent. For many electrochemical experiments, it is necessary to distill the solvent over a suitable drying agent (e.g., CaH₂) to remove water, which can interfere with the reactions.[6]
-
Weighing TMAP: In a dry environment (e.g., a glovebox or under an inert atmosphere), accurately weigh the required amount of TMAP.
-
Dissolution: Add the weighed TMAP to a volumetric flask and dissolve it in the anhydrous solvent.
-
Storage: Store the electrolyte solution in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant to prevent moisture absorption.
Q6: Can I regenerate an electrode that has been fouled in the presence of TMAP?
A6: Yes, the same general principles of electrode regeneration apply. If fouling still occurs, you can attempt the following:
-
Solvent Rinsing: Rinse thoroughly with the solvent used in your experiment.
-
Electrochemical Cleaning: Perform cyclic voltammetry in a blank electrolyte solution (either the TMAP electrolyte or another suitable one like dilute sulfuric acid for some materials).[7]
-
Mechanical Polishing: For solid electrodes, gentle polishing can remove the fouling layer.
The effectiveness of regeneration will depend on the nature and thickness of the fouling film.
Experimental Protocols
Protocol 1: General Cyclic Voltammetry for Phenol Detection
This protocol provides a starting point for the electrochemical detection of phenol.
| Parameter | Value/Range | Notes |
| Working Electrode | Glassy Carbon Electrode (GCE) | Other carbon-based or platinum electrodes can be used. |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | For non-aqueous solvents, a pseudo-reference electrode like Ag/Ag+ is often used. |
| Counter Electrode | Platinum wire or mesh | |
| Supporting Electrolyte | 0.1 M TMAP in Acetonitrile | Other electrolytes like sodium sulfate (B86663) or sodium chloride in aqueous solutions can be used for comparison.[3][8] |
| Analyte Concentration | 1-10 mM Phenol | Prepare a stock solution and add aliquots to the electrochemical cell. |
| Potential Window | 0 V to +1.5 V (vs. reference) | The exact window may need to be optimized based on the electrode and solvent. |
| Scan Rate | 50 - 100 mV/s | Varying the scan rate can provide information about the reaction mechanism. |
Procedure:
-
Polish the working electrode to a mirror finish, rinse, and dry.
-
Assemble the three-electrode cell with the supporting electrolyte.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Record a background cyclic voltammogram in the electrolyte solution.
-
Add the phenol stock solution to the desired concentration.
-
Record the cyclic voltammogram of phenol.
-
To assess fouling, run multiple consecutive scans and observe any decrease in the peak current.
Protocol 2: General Cyclic Voltammetry for Dopamine Detection
This protocol outlines a general procedure for the electrochemical detection of dopamine.
| Parameter | Value/Range | Notes |
| Working Electrode | Glassy Carbon Electrode (GCE) or Carbon Fiber Electrode | |
| Reference Electrode | Ag/AgCl | |
| Counter Electrode | Platinum wire | |
| Supporting Electrolyte | 0.1 M TMAP in a suitable buffer (e.g., Phosphate Buffer Saline, pH 7.4) | The choice of aqueous or non-aqueous solvent will depend on the specific experimental goals. |
| Analyte Concentration | 10 µM - 1 mM Dopamine | Dopamine solutions should be prepared fresh as they can oxidize over time. |
| Potential Window | -0.2 V to +0.8 V (vs. Ag/AgCl) | The oxidation peak for dopamine is typically observed around +0.2 V to +0.6 V depending on the electrode and pH. |
| Scan Rate | 50 - 100 mV/s |
Procedure:
-
Clean and prepare the electrodes as described in Protocol 1.
-
Assemble the cell with the supporting electrolyte and de-aerate.
-
Record the background cyclic voltammogram.
-
Inject the dopamine stock solution to the desired concentration.
-
Record the cyclic voltammogram.
-
Monitor for fouling by performing repeated measurements and observing changes in the peak current and potential.
Quantitative Data Summary
| Analyte | Electrode | Electrolyte | Technique | Potential Range | Scan Rate | Reference |
| Phenol | Boron-Doped Diamond | 0.1 M Na₂SO₄ | Cyclic Voltammetry | Not specified | 50 mV/s | [8] |
| Phenol | Glassy Carbon | 0.1 M NaOH | Cyclic Voltammetry | Not specified | Not specified | [9] |
| Dopamine | Glassy Carbon | 0.1 M PBS (pH 7.2) | Cyclic Voltammetry | Not specified | Not specified | [10] |
| Dopamine | Carbon Fiber | PBS (pH 7.4) | Fast Scan CV | -0.4 V to +1.3 V | 400 V/s | General Practice |
Disclaimer: The information provided regarding the use of TMAP for mitigating electrode fouling is based on established electrochemical principles and related literature, as direct studies on this specific application are limited. Researchers should validate these approaches for their specific experimental systems.
References
- 1. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L5P owners!! Check and clean your TMAP sensor | Page 20 | Chevy and GMC Duramax Diesel Forum [duramaxforum.com]
- 3. mdpi.com [mdpi.com]
- 4. Ammonium and Tetraalkylammonium Salts as Additives for Li Metal Electrodes [cris.unibo.it]
- 5. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical determination of dopamine based on self-assembled peptide nanostructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. L5P owners!! Check and clean your TMAP sensor | Chevy and GMC Duramax Diesel Forum [duramaxforum.com]
Validation & Comparative
A Comparative Guide to Tetramethylammonium Perchlorate and Tetrabutylammonium Perchlorate in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Two Common Supporting Electrolytes for Non-Aqueous Electrochemistry
In the realm of non-aqueous electrochemistry, the choice of supporting electrolyte is paramount to obtaining accurate and reproducible cyclic voltammetry (CV) data. Among the most widely used electrolytes are tetraalkylammonium perchlorate (B79767) salts, favored for their wide electrochemical windows and good solubility in common organic solvents. This guide provides a detailed comparison of two such salts: Tetramethylammonium (B1211777) Perchlorate (TMAP) and Tetrabutylammonium (B224687) Perchlorate (TBAP), focusing on their performance characteristics in cyclic voltammetry.
Executive Summary
Both TMAP and TBAP are effective supporting electrolytes for cyclic voltammetry in organic solvents like acetonitrile (B52724). The primary distinction between them lies in the size of the tetraalkylammonium cation, which influences several key electrochemical parameters. TBAP is more commonly used and, therefore, more extensively characterized in the literature. TMAP, with its smaller cation, offers potentially higher conductivity and a wider cathodic window, though it may be less soluble in some less polar organic solvents. The choice between the two will ultimately depend on the specific requirements of the electrochemical system under investigation, such as the desired potential range and the solvent being used.
Performance Characteristics: A Quantitative Comparison
The performance of a supporting electrolyte in cyclic voltammetry is primarily dictated by its conductivity, electrochemical window, solubility, and ion-pairing behavior. Below is a summary of these properties for TMAP and TBAP.
| Property | Tetramethylammonium Perchlorate (TMAP) | Tetrabutylammonium Perchlorate (TBAP) | Key Considerations for Cyclic Voltammetry |
| Molar Mass ( g/mol ) | 173.59 | 341.90 | Affects the mass required to prepare solutions of a specific molarity. |
| Cation Radius (Å) | ~3.24 | ~4.94 | The smaller size of the tetramethylammonium (TMA+) cation leads to higher ionic mobility and conductivity. The larger tetrabutylammonium (TBA+) cation has lower mobility. Cation size also influences the structure of the electrochemical double layer and can affect the kinetics of electron transfer. |
| Solubility in Acetonitrile | Moderately soluble | Soluble | Both electrolytes are sufficiently soluble in acetonitrile for typical CV concentrations (e.g., 0.1 M). TBAP's larger alkyl chains may enhance its solubility in less polar organic solvents compared to TMAP. |
| Limiting Molar Ionic Conductivity in Acetonitrile (S cm² mol⁻¹) | λ°(TMA⁺) ≈ 94.5, λ°(ClO₄⁻) ≈ 103.7 | λ°(TBA⁺) ≈ 61.4, λ°(ClO₄⁻) ≈ 103.7 | The higher ionic conductivity of the TMA⁺ ion suggests that TMAP solutions will have a higher overall conductivity than TBAP solutions at the same concentration, leading to lower iR drop and less distortion of the cyclic voltammogram. |
| Calculated Limiting Molar Conductivity in Acetonitrile (S cm² mol⁻¹) | Λ°(TMAP) ≈ 198.2 | Λ°(TBAP) ≈ 165.1 | This calculated value, based on the principle of independent migration of ions, confirms the expectation of higher conductivity for TMAP. |
| Electrochemical Window in Acetonitrile | Expected to be wide, potentially wider on the cathodic side. | Wide, typically to ~ -2.9 V and ~ +2.5 V vs. Ag/Ag⁺ on a platinum electrode.[1] | The reduction of the tetraalkylammonium cation typically limits the cathodic window. The smaller, less sterically hindered TMA⁺ cation is generally more difficult to reduce than the TBA⁺ cation, potentially offering a wider cathodic potential window for TMAP. The anodic limit is determined by the oxidation of the perchlorate anion and the solvent. |
| Ion-Pairing in Acetonitrile | Expected to be less pronounced due to higher charge density of the smaller cation. | More pronounced due to the lower charge density of the larger cation. | The extent of ion-pairing can affect the conductivity of the solution and the thermodynamics and kinetics of the electrode reactions. Lower ion-pairing is generally desirable for a supporting electrolyte. |
Detailed Experimental Protocols
The following provides a general methodology for conducting a cyclic voltammetry experiment using either TMAP or TBAP as the supporting electrolyte in acetonitrile.
1. Preparation of the Electrolyte Solution (0.1 M):
-
For TMAP: Accurately weigh 1.736 g of anhydrous this compound.
-
For TBAP: Accurately weigh 3.419 g of anhydrous Tetrabutylammonium Perchlorate.
-
Dissolve the weighed salt in a 100 mL volumetric flask with anhydrous, electrochemical-grade acetonitrile.
-
Ensure the salt is fully dissolved by gentle swirling or sonication.
-
This solution should be prepared and stored under an inert atmosphere (e.g., in a glovebox) to minimize contamination with water and oxygen.
2. Electrochemical Cell Assembly:
-
A standard three-electrode setup is used.
-
Working Electrode: A glassy carbon electrode is a common choice for a wide potential window. Other suitable electrodes include platinum or gold. The electrode should be polished to a mirror finish with alumina (B75360) slurry and then rinsed with the solvent before use.
-
Reference Electrode: A non-aqueous reference electrode, such as a silver wire or a silver/silver ion (Ag/AgNO₃) electrode, is typically used. It is crucial to isolate the reference electrode from the bulk solution with a salt bridge containing the same electrolyte solution to prevent contamination.
-
Counter Electrode: A platinum wire or a graphite (B72142) rod with a large surface area is used as the counter electrode.
3. Experimental Procedure:
-
Transfer a suitable volume of the 0.1 M electrolyte solution to the electrochemical cell.
-
Deaerate the solution by bubbling with a high-purity inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background cyclic voltammogram of the supporting electrolyte solution over the desired potential range to establish the electrochemical window and to ensure the absence of impurities.
-
Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).
-
Allow the solution to equilibrate and then record the cyclic voltammogram of the analyte at various scan rates.
Logical Workflow for Electrolyte Selection
The choice between TMAP and TBAP for a specific cyclic voltammetry experiment involves considering several factors. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making flowchart for selecting between TMAP and TBAP.
Signaling Pathways and Experimental Workflows
While signaling pathways are not directly applicable to this topic, the logical workflow for an experiment can be visualized. The following diagram outlines the key steps in a typical cyclic voltammetry experiment.
Caption: A flowchart illustrating the key stages of a cyclic voltammetry experiment.
References
A Comparative Guide to Alternative Supporting Electrolytes for Tetramethylammonium Perchlorate
For researchers, scientists, and drug development professionals engaged in electrochemical analysis, the choice of a supporting electrolyte is critical for obtaining accurate and reproducible results. Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) has traditionally been a common choice. However, safety concerns associated with perchlorates and the desire for improved electrochemical performance have driven the search for suitable alternatives. This guide provides a comprehensive comparison of alternative supporting electrolytes, presenting key performance data, detailed experimental protocols for their evaluation, and a logical framework for selecting the most appropriate electrolyte for your specific application.
Performance Comparison of Supporting Electrolytes
The selection of a supporting electrolyte hinges on a balance of several key properties. These include ionic conductivity, electrochemical stability (potential window), and solubility in the chosen solvent. The following table summarizes these properties for TMAP and several common alternatives in acetonitrile (B52724), a widely used solvent in electrochemistry.
| Electrolyte | Cation | Anion | Ionic Conductivity (0.1 M in ACN, mS/cm) | Electrochemical Window (V vs. Ag/AgCl in ACN) | Solubility ( g/100g in ACN at 25°C) |
| Tetramethylammonium Perchlorate (TMAP) | (CH₃)₄N⁺ | ClO₄⁻ | ~15-20 | ~ -2.8 to +2.5 | Moderate[1] |
| Tetraethylammonium (B1195904) Tetrafluoroborate (B81430) (TEABF₄) | (C₂H₅)₄N⁺ | BF₄⁻ | ~12-18 | ~ -3.0 to +2.8 | 10[2][3][4] |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | (C₄H₉)₄N⁺ | PF₆⁻ | ~8-12[5] | ~ -2.7 to +3.0[6] | 10[7] |
| Lithium Perchlorate (LiClO₄) | Li⁺ | ClO₄⁻ | ~10-15[8] | ~ -3.2 to +3.4 | 16.3[9] |
| 1-Ethyl-3-methylimidazolium Tetrafluoroborate ([EMIM][BF₄]) | [EMIM]⁺ | BF₄⁻ | ~10-15 (neat) | ~4.0-4.5[10] | Miscible |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as solvent purity, temperature, and reference electrode used.
Experimental Protocols
To ensure a rigorous and reproducible comparison of supporting electrolytes, a standardized experimental protocol is essential. The following outlines a detailed methodology for evaluating the electrochemical window and ionic conductivity of a supporting electrolyte using cyclic voltammetry and conductivity measurements.
Preparation of Electrolyte Solutions
Objective: To prepare electrolyte solutions of a consistent concentration for comparison.
Materials:
-
Supporting electrolytes (TMAP, TEABF₄, TBAPF₆, LiClO₄, etc.), high purity (≥99.0%)
-
Anhydrous acetonitrile (ACN), electrochemical grade (water content < 50 ppm)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Dry the supporting electrolytes under vacuum at an appropriate temperature (e.g., 60-80°C) for at least 24 hours to remove any residual moisture.
-
In an inert atmosphere (e.g., a glovebox filled with argon or nitrogen), accurately weigh the amount of dried supporting electrolyte required to prepare a 0.1 M solution in the desired volume of anhydrous acetonitrile.
-
Dissolve the electrolyte in the acetonitrile in a volumetric flask, ensuring complete dissolution.
-
Store the prepared electrolyte solutions in the inert atmosphere to prevent moisture absorption.
Determination of the Electrochemical Window by Cyclic Voltammetry
Objective: To determine the potential range over which the electrolyte is electrochemically stable.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode: Glassy carbon or platinum disk electrode (e.g., 3 mm diameter)
-
Reference electrode: Ag/AgCl (or a non-aqueous reference electrode like Ag/Ag⁺)
-
Counter electrode: Platinum wire or mesh
-
Inert gas (argon or nitrogen) for deaeration
Procedure:
-
Assemble the three-electrode cell with the polished and cleaned working electrode, reference electrode, and counter electrode.
-
Fill the cell with the 0.1 M electrolyte solution to be tested.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Start the scan from the open-circuit potential (OCP) and scan towards a positive potential until a significant increase in current is observed (anodic limit).
-
Reverse the scan and sweep towards a negative potential until a significant increase in current is observed (cathodic limit).
-
The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. The onset potentials can be determined by the intersection of the tangent to the rising current and the baseline current.
-
Repeat the measurement for each alternative supporting electrolyte under identical conditions.
Measurement of Ionic Conductivity
Objective: To quantify the ability of the electrolyte solution to conduct ions.
Apparatus:
-
Conductivity meter with a suitable conductivity cell
-
Temperature-controlled water bath or chamber
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
Rinse the conductivity cell thoroughly with anhydrous acetonitrile and then with the electrolyte solution to be measured.
-
Immerse the conductivity cell into the 0.1 M electrolyte solution, ensuring the electrodes are fully covered.
-
Allow the solution to equilibrate to a constant temperature (e.g., 25°C) using the temperature-controlled bath.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each alternative supporting electrolyte, ensuring the cell is thoroughly cleaned and rinsed between measurements.
Logical Framework for Electrolyte Selection
The choice of a supporting electrolyte is a multi-faceted decision that depends on the specific requirements of the electrochemical experiment. The following diagram illustrates a logical workflow for selecting an appropriate alternative to TMAP.
Caption: A decision-making flowchart for selecting an alternative supporting electrolyte.
This guide provides a foundational framework for selecting and evaluating alternative supporting electrolytes to this compound. By systematically comparing their performance based on empirical data and following standardized experimental protocols, researchers can make informed decisions to enhance the quality and reliability of their electrochemical measurements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Tetraethylammonium tetrafluoroborate price,buy Tetraethylammonium tetrafluoroborate - chemicalbook [chemicalbook.com]
- 3. Tetraethylammonium tetrafluoroborate [chembk.com]
- 4. stanfordchem.com [stanfordchem.com]
- 5. e-kemsciences.com [e-kemsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. tetraethylammonium perchlorate [chemister.ru]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"comparative study of tetraalkylammonium salts as non-aqueous electrolytes"
An Objective Comparison of Tetraalkylammonium Salts as Non-Aqueous Electrolytes for Researchers and Drug Development Professionals
Introduction
Tetraalkylammonium (TAA) salts are a class of quaternary ammonium (B1175870) compounds widely utilized as supporting electrolytes in non-aqueous electrochemical systems. Their application is crucial in devices such as high-energy lithium-ion batteries, supercapacitors, and various electrochemical sensors.[1][2][3] The performance of these electrolytes is dictated by a combination of factors including ionic conductivity, electrochemical stability, viscosity, and thermal stability. The choice of the cation's alkyl chain length and the nature of the counter-anion significantly influences these properties, allowing for the fine-tuning of the electrolyte for specific applications.[4][5] This guide provides a comparative analysis of common TAA salts, supported by experimental data, to aid researchers in selecting the optimal electrolyte for their systems.
Comparative Performance Data
The selection of an appropriate TAA salt electrolyte is a trade-off between several key performance indicators. The following table summarizes quantitative data for various TAA salts in common non-aqueous solvents to facilitate comparison.
| Tetraalkylammonium Salt | Cation | Anion | Solvent | Concentration (M) | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Viscosity (mPa·s) |
| Tetraethylammonium Tetrafluoroborate (B81430) (TEABF₄) | TEA⁺ | BF₄⁻ | Propylene (B89431) Carbonate (PC) | ~1.0 | ~10-15 | ~4.0 - 4.5 | 3.7[6] |
| Tetraethylammonium Tetrafluoroborate (TEABF₄) | TEA⁺ | BF₄⁻ | Acetonitrile (B52724) (ACN) | 1.0 | ~50-60 | ~5.5 | ~0.6[6] |
| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | TBA⁺ | PF₆⁻ | Propylene Carbonate (PC) | 1.0 | ~5-8 | ~4.9[7] | ~7-10 |
| Tetrabutylammonium Bromide (TBABr) | TBA⁺ | Br⁻ | Propylene Carbonate (PC) | Not Specified | Lower than BF₄⁻ salts | Narrower than PF₆⁻ salts | Data available[8][9] |
| Tetraethylammonium Perchlorate (TEACIO₄) | TEA⁺ | ClO₄⁻ | 2-Methoxyethanol | Not Specified | Data available[8] | ~4.5 - 5.0 | Data available[8] |
| Tetraethylammonium Bis(trifluoromethanesulfonyl)imide (TEATFSI) | TEA⁺ | TFSI⁻ | Acetonitrile (ACN) | 1.0 | ~40-50 | >5.0 | ~0.7 |
| N,N-diethyl-N-(2-methoxyethyl)-N-methylammonium tetrafluoroborate (DEME BF₄) | DEME⁺ | BF₄⁻ | Propylene Carbonate (PC) | Not Specified | Higher than aromatic ILs | Wide | Data available[2] |
Note: Values are approximate and can vary based on precise experimental conditions, purity of materials, and measurement techniques.
Analysis of Key Performance Parameters
Ionic Conductivity
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is paramount for high-power applications. It is inversely proportional to viscosity and dependent on the size and shape of the constituent ions. Generally, smaller tetraalkylammonium cations (e.g., Tetraethylammonium, TEA⁺) exhibit higher mobility than larger ones (e.g., Tetrabutylammonium, TBA⁺).[4] The choice of solvent also plays a critical role; low-viscosity solvents like acetonitrile (ACN) typically yield higher conductivities than more viscous solvents like propylene carbonate (PC).[3][10] The anion also influences conductivity, with species like TFSI⁻ and BF₄⁻ often providing a good balance of mobility and stability.[11]
Electrochemical Stability Window (ESW)
The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide ESW is essential for high-voltage energy storage devices.[7] Quaternary ammonium cations are known for their high electrochemical stability, with saturated alkyl substituents having only a minor effect on their stability towards reduction.[7] The electrochemical window for electrolytes based on these salts can reach or exceed 4.9 V.[7] The stability is often limited by the anion's oxidation potential and the solvent's reduction potential. Anions like PF₆⁻ and TFSI⁻ are preferred for high-voltage applications due to their oxidative stability.[12]
Viscosity
The viscosity of the electrolyte solution affects ion mobility and, consequently, ionic conductivity.[9] Viscosity generally increases with the size of the tetraalkylammonium cation and the concentration of the salt.[8][13] As seen in the table, electrolytes using ACN as a solvent have significantly lower viscosities compared to those with PC, correlating with their higher ionic conductivities.[6] While lower viscosity is desirable for high power output, it must be balanced with other factors like the salt's solubility and the electrolyte's overall stability.
Thermal Stability
The thermal stability of an electrolyte is crucial for the safety and operational lifetime of electrochemical devices, especially those operating at elevated temperatures. Tetraalkylammonium salts generally exhibit good thermal stability compared to some other organic electrolytes.[14][15] However, they can decompose at high temperatures, often through a mechanism known as Hofmann elimination, which is influenced by the structure of the alkyl groups.[16] The choice of anion also impacts thermal properties; for instance, salts with the PF₆⁻ anion, like TBA-PF₆, have significantly higher melting points than their bromide counterparts.[17]
Experimental Protocols
The data presented in this guide are derived from standard electrochemical and physical characterization techniques.
Ionic Conductivity Measurement
Ionic conductivity is typically measured using a conductivity meter or by electrochemical impedance spectroscopy (EIS).
-
Apparatus: A temperature-controlled cell containing two inert electrodes (e.g., platinum).
-
Procedure (EIS): An AC voltage of small amplitude is applied across the electrodes over a range of frequencies. The bulk resistance (Rb) of the electrolyte is determined from the resulting Nyquist plot. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.
-
Conditions: Measurements are performed in an inert atmosphere (e.g., an argon-filled glovebox) to exclude moisture and oxygen, and the temperature is precisely controlled.
Electrochemical Stability Window (ESW) Measurement
The ESW is determined using voltammetric techniques, most commonly Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).[18]
-
Apparatus: A three-electrode electrochemical cell.
-
Procedure: The potential of the working electrode is scanned from the open-circuit potential towards both cathodic and anodic limits at a slow scan rate (e.g., 10 mV/s).[19] The ESW is defined as the potential range where the current remains below a specified cutoff value (e.g., 0.1 or 1 mA/cm²), indicating the onset of electrolyte decomposition.[7]
Viscosity Measurement
The dynamic viscosity of the electrolyte solutions is measured using a viscometer.
-
Apparatus: A calibrated viscometer, such as a rotational rheometer or a capillary viscometer (e.g., Ubbelohde type).[8]
-
Procedure: The electrolyte sample is placed in the viscometer, which is housed in a temperature-controlled jacket. The time it takes for a specific volume of the liquid to flow through a capillary is measured, or the torque required to rotate a spindle at a constant speed is recorded. These measurements are then used to calculate the viscosity, often in units of millipascal-seconds (mPa·s).
-
Conditions: Temperature control is critical, as viscosity is highly temperature-dependent. Measurements are typically performed at standard temperatures like 25 °C.[8][9]
Visualization of Electrolyte Selection Workflow
The process of selecting a suitable tetraalkylammonium salt electrolyte involves a logical progression of steps, starting from application requirements to final experimental validation.
Caption: Workflow for selecting a TAA salt-based non-aqueous electrolyte.
Conclusion
Tetraalkylammonium salts are versatile and highly effective components of non-aqueous electrolytes. The optimal choice depends heavily on the specific demands of the electrochemical application. For high-voltage systems like modern lithium-ion batteries and supercapacitors, salts with wide electrochemical stability windows, such as those with PF₆⁻ or TFSI⁻ anions, are paramount.[7][12] For high-power applications, maximizing ionic conductivity through the use of smaller cations and low-viscosity solvents like acetonitrile is a key strategy.[3] This guide provides the foundational data and methodologies to enable researchers to make informed decisions when formulating electrolytes, balancing the critical interplay between conductivity, stability, and viscosity to achieve desired device performance.
References
- 1. Ammonium and Tetraalkylammonium Salts as Additives for Li Metal Electrodes [cris.unibo.it]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acrylate functionalized tetraalkylammonium salts with ionic liquid properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Viscosity B Coefficients of Some Tetraalkylammonium Bromides, Lithium Tetrafluoroborate and Tetrabutylammonium Tetraphenyl borate in Propylene Carbonate | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of alkyl branches on the thermal stability of quaternary ammonium cations in organic electrolytes for electrochemical double layer capacitors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application [mdpi.com]
- 18. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Electrochemical Results with Tetramethylammonium Perchlorate and Its Alternatives
For researchers, scientists, and drug development professionals engaged in electrochemical analysis, the choice of a supporting electrolyte is critical for obtaining accurate and reproducible data. The electrolyte's primary role is to increase the conductivity of the solution and minimize the uncompensated solution resistance (iR drop), ensuring that the measured potential is applied effectively at the electrode-solution interface.[1] Tetramethylammonium perchlorate (B79767) (TMAP) is one such electrolyte used in nonaqueous electrochemistry.[2][3]
This guide provides a comparative overview of TMAP and two common alternatives, Tetrabutylammonium perchlorate (TBAP) and Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), with a focus on their performance in acetonitrile (B52724), a widely used solvent in electrochemistry.[4][5]
Performance Comparison of Supporting Electrolytes
The selection of an appropriate supporting electrolyte hinges on several key parameters, primarily its electrochemical stability window (ESW) and its ionic conductivity. The ESW defines the potential range within which the electrolyte remains inert, neither undergoing oxidation nor reduction.[6] A wide ESW is crucial for studying analytes with high oxidation or low reduction potentials.[2] High ionic conductivity is necessary to effectively minimize solution resistance.[7]
The following table summarizes key quantitative data for TMAP and its common alternatives in acetonitrile (ACN).
| Parameter | Tetramethylammonium Perchlorate (TMAP) | Tetrabutylammonium Perchlorate (TBAP) | Tetrabutylammonium Hexafluorophosphate (TBAPF₆) |
| Chemical Formula | (CH₃)₄NClO₄ | (C₄H₉)₄NClO₄ | (C₄H₉)₄NPF₆ |
| Molar Mass ( g/mol ) | 173.60 | 341.90 | 387.43[2] |
| Limiting Molar Conductivity (Λ₀) in ACN (S·cm²/mol) | ~192.5 (Estimated)¹ | ~161.4[7] | ~160.8[8] |
| Electrochemical Stability Window (ESW) in ACN | Not specified in reviewed literature; must be determined experimentally. | Qualitatively narrower anodic window than some ionic liquids[9]; must be determined experimentally. | ~5.7 V (from -2.7 V to +3.0 V vs. SCE)[10] |
| General Properties | Suitable as a polarographic supporting electrolyte.[3] | Commonly used electrolyte with high ionic conductivity and stability.[7] | Highly soluble in polar organic solvents; known for its chemical inertness and wide potential range.[2] |
¹Estimated value based on the summation of limiting ionic conductivities for ClO₄⁻ (~103.7 S·cm²/mol) and an estimated value for (CH₃)₄N⁺ (~88.8 S·cm²/mol) in acetonitrile at 298.15 K.[11]
Experimental Protocols: Determining the Electrochemical Stability Window (ESW)
The most crucial validation for any supporting electrolyte is the experimental determination of its ESW in the chosen solvent system. This ensures that the observed currents are from the analyte of interest and not from the breakdown of the electrolyte or solvent. Cyclic Voltammetry (CV) is the standard technique for this measurement.
Objective: To determine the anodic and cathodic potential limits of a 0.1 M solution of the supporting electrolyte in acetonitrile.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode: Glassy Carbon (GC) or Platinum (Pt) disk electrode
-
Reference Electrode: Non-aqueous Ag/Ag⁺ or Saturated Calomel Electrode (SCE) isolated by a salt bridge[12]
-
Counter Electrode: Platinum wire or mesh
-
Supporting Electrolyte (e.g., TMAP, TBAP, or TBAPF₆), high purity
-
Anhydrous acetonitrile (ACN), electrochemical grade
Procedure:
-
Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile inside a glovebox or under an inert atmosphere to minimize water and oxygen content, as their presence can significantly reduce the potential window.[10]
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry, then sonicate in ethanol (B145695) and deionized water, and finally dry it thoroughly before introducing it into the inert atmosphere.
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Set the potentiostat to perform a Cyclic Voltammetry scan.
-
Begin with a narrow potential range around the open-circuit potential (e.g., -0.5 V to +0.5 V).
-
Run the scan at a rate of 50-100 mV/s.[12]
-
Observe the resulting voltammogram. In the absence of redox-active species, only a small, flat capacitive current should be observed.
-
-
Determining Potential Limits:
-
Cathodic Limit: To find the reductive limit, gradually extend the negative potential vertex of the scan in increments (e.g., by 100-200 mV) while keeping the positive vertex fixed. The potential at which a sharp, irreversible increase in cathodic (negative) current is observed defines the cathodic limit. This current corresponds to the reduction of the electrolyte cation or the solvent.
-
Anodic Limit: To find the oxidative limit, reset the scan to a narrow window. Gradually extend the positive potential vertex in increments while keeping the negative vertex fixed. The potential at which a sharp, irreversible increase in anodic (positive) current is observed defines the anodic limit. This current corresponds to the oxidation of the electrolyte anion or the solvent.
-
-
Analysis:
-
The ESW is the potential difference between the determined anodic and cathodic limits. It is crucial to define a "cutoff current density" (e.g., 0.1 or 0.5 mA/cm²) to consistently define the potential limits. The potential at which the current density reaches this cutoff value is recorded as the limit.
-
Logical Workflow for Electrolyte Validation
The process of selecting and validating a supporting electrolyte follows a logical workflow. This ensures that the chosen electrolyte is suitable for the specific electrochemical system under investigation before proceeding with analyte measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. gfschemicals.com [gfschemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Extended electrochemical windows made accessible by room temperature ionic liquid/organic solvent electrolyte systems. | Department of Chemistry [chem.web.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
A Comparative Analysis of Tetramethylammonium Perchlorate and LiClO4 in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte salt is a critical determinant of battery performance, influencing key parameters such as ionic conductivity, electrochemical stability, and overall cell longevity. This guide provides a detailed comparison of two perchlorate-based salts: Tetramethylammonium (B1211777) perchlorate (B79767) (TMAClO4) and Lithium perchlorate (LiClO4), offering insights into their respective electrochemical properties and potential applications in battery technologies. While LiClO4 is a well-established electrolyte in lithium-ion batteries, TMAClO4 and other quaternary ammonium (B1175870) salts are gaining interest, particularly in the context of dual-ion and next-generation battery systems.
Executive Summary
This comparison reveals that while LiClO4 is a staple in lithium-ion battery research with well-documented performance, Tetramethylammonium perchlorate (TMAClO4) presents a different set of characteristics that may be advantageous in specific, non-traditional battery architectures. The choice between these two electrolytes is heavily dependent on the specific battery chemistry and desired performance metrics.
| Property | This compound (TMAClO4) | Lithium Perchlorate (LiClO4) |
| Ionic Conductivity | Moderate; influenced by the larger size of the TMA+ cation. | High in common carbonate solvents. |
| Electrochemical Stability | Potentially wider electrochemical stability window due to the nature of the TMA+ cation. | Anodic stability can be limited, and it is a strong oxidizing agent at elevated temperatures.[1] |
| Primary Application | Explored in dual-ion batteries and other non-conventional battery systems. | Widely used in lithium-ion and lithium-metal batteries.[1] |
| Safety Concerns | Perchlorate salts, in general, pose safety risks due to their oxidizing nature. | Strong oxidizing properties can lead to reactions with solvents at high temperatures or current loads, posing safety hazards.[1] |
In-Depth Performance Comparison
Ionic Conductivity
The ionic conductivity of an electrolyte is paramount for efficient ion transport between the anode and cathode.
-
LiClO4: Exhibits high ionic conductivity in common organic carbonate solvents such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). This is attributed to the small size and high charge density of the Li+ ion, facilitating its mobility through the electrolyte.
-
TMAClO4: The ionic conductivity of electrolytes containing TMAClO4 is generally lower than that of LiClO4 in similar solvents. This is due to the larger steric hindrance of the tetramethylammonium (TMA+) cation compared to the lithium (Li+) ion, which impedes its movement within the electrolyte. However, studies on similar tetraalkylammonium salts have shown that they can still achieve reasonable conductivities suitable for certain electrochemical applications.
Electrochemical Stability Window (ESW)
A wide electrochemical stability window is crucial for high-voltage battery applications.
-
LiClO4: The anodic stability of LiClO4-based electrolytes can be a limiting factor. While it offers good conductivity, its strong oxidizing nature can lead to decomposition at higher potentials, especially in the presence of certain electrode materials.[1]
-
TMAClO4: Quaternary ammonium cations like TMA+ are known for their electrochemical stability. This can potentially translate to a wider electrochemical stability window for TMAClO4-based electrolytes compared to LiClO4, making them attractive for high-voltage applications. However, the perchlorate anion (ClO4-) itself can be prone to reduction at low potentials.
Experimental Protocols
The following are generalized experimental methodologies for evaluating the performance of battery electrolytes.
Ionic Conductivity Measurement
Methodology:
-
Electrolyte Preparation: Prepare solutions of TMAClO4 and LiClO4 at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) in a chosen solvent or solvent mixture (e.g., EC:DMC 1:1 v/v) inside an argon-filled glovebox to prevent moisture contamination.
-
Cell Assembly: Use a conductivity cell with two parallel platinum electrodes of a known area and distance.
-
Measurement: Employ Electrochemical Impedance Spectroscopy (EIS) to measure the bulk resistance (Rb) of the electrolyte. The frequency range can typically be from 100 kHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = d / (A * Rb), where 'd' is the distance between the electrodes and 'A' is the electrode area.
Electrochemical Stability Window (ESW) Measurement
Methodology:
-
Cell Assembly: Assemble a three-electrode cell inside a glovebox. Use a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium metal or platinum wire), and a reference electrode (e.g., Li/Li+).
-
Measurement: Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) at a slow scan rate (e.g., 1 mV/s). For anodic stability, scan from the open-circuit voltage (OCV) to a high potential. For cathodic stability, scan from OCV to a low potential.
-
Determination: The electrochemical stability window is determined by the potential range where no significant Faradaic current (indicative of electrolyte decomposition) is observed. A current density threshold (e.g., 0.01 mA/cm²) is often used to define the limits of the ESW.
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Cation size influences ionic conductivity and primary application.
Caption: General workflow for comparing battery electrolyte performance.
Conclusion
References
Assessing the Purity of Commercial Tetramethylammonium Perchlorate: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Tetramethylammonium (B1211777) perchlorate (B79767) (TMAP) in sensitive applications such as electrochemistry and organic synthesis, ensuring the purity of the commercial-grade material is paramount. Impurities, even in trace amounts, can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This guide provides a framework for assessing the purity of commercial TMAP and compares its performance with a common alternative, Tetrabutylammonium (B224687) perchlorate (TBAP).
Understanding Commercial TMAP Purity
Commercial TMAP is typically available in purities ranging from 97% to over 99%. The primary impurities often include water, halide ions (e.g., chloride), and other organic or inorganic salts. The acceptable level of these impurities is dictated by the specific application. For instance, in electrochemical studies, even minute concentrations of halide ions can interfere with electrode processes.
Table 1: Typical Purity and Impurity Profile of Commercial Tetramethylammonium Perchlorate
| Parameter | Typical Specification | Significance of Impurity |
| Assay (Purity) | ≥97.0% (after drying) | The overall percentage of TMAP; lower purity indicates the presence of other substances that could interfere with reactions. |
| Water Content | ≤7.0% | Water can alter the electrochemical window of non-aqueous electrolytes and react with certain reagents. |
| Halogens (as Cl) | ≤0.01% | Halide ions can be electrochemically active and can corrode electrodes, leading to inaccurate measurements. |
Experimental Protocols for Purity Assessment
To independently verify the purity of a commercial batch of TMAP, the following analytical methods can be employed.
Protocol 1: Determination of Perchlorate Content and Impurities by Ion Chromatography (IC)
This method is suitable for the accurate quantification of the perchlorate anion and the detection of common anionic impurities such as chloride.
Instrumentation:
-
Ion chromatograph equipped with a suppressed conductivity detector.
-
Anion-exchange column (e.g., Dionex IonPac™ AS16 or equivalent).
-
Guard column (e.g., Dionex IonPac™ AG16 or equivalent).
-
Autosampler.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution.
-
Perchlorate standard solution (1000 mg/L).
-
Chloride standard solution (1000 mg/L).
Procedure:
-
Eluent Preparation: Prepare a 50 mM NaOH eluent by diluting the 50% NaOH solution with deionized water.
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of perchlorate and chloride in deionized water.
-
Sample Preparation: Accurately weigh approximately 100 mg of the commercial TMAP sample and dissolve it in 100 mL of deionized water to create a 1 g/L stock solution. Further dilute this solution to fall within the calibration range of the instrument.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 25 µL
-
Column Temperature: 30 °C
-
Detector: Suppressed conductivity
-
-
Analysis: Inject the standards and the prepared sample solution into the ion chromatograph.
-
Quantification: Identify and quantify the perchlorate and chloride peaks based on their retention times and the calibration curves. The purity of TMAP can be calculated based on the determined perchlorate concentration.
Protocol 2: Analysis of Tetramethylammonium Cation by High-Performance Liquid Chromatography (HPLC)
This method focuses on the quantification of the tetramethylammonium cation.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Reversed-phase C18 column or a specialized column for quaternary ammonium (B1175870) compounds (e.g., Newcrom AH).
-
Autosampler.
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Ammonium formate (B1220265).
-
Tetramethylammonium chloride (as a standard).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with an ammonium formate buffer (e.g., 10 mM, pH 3.0). The exact ratio will depend on the column used and should be optimized for best separation.
-
Standard Preparation: Prepare a series of calibration standards of tetramethylammonium chloride in the mobile phase.
-
Sample Preparation: Accurately weigh the TMAP sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength (e.g., below 220 nm) or ELSD.
-
-
Analysis: Inject the standards and the sample solution.
-
Quantification: Quantify the tetramethylammonium peak in the sample by comparing its peak area to the calibration curve.
Alternative Supporting Electrolyte: Tetrabutylammonium Perchlorate (TBAP)
Tetrabutylammonium perchlorate (TBAP) is a widely used alternative to TMAP as a supporting electrolyte in non-aqueous electrochemistry.[1] The larger size of the tetrabutylammonium cation compared to the tetramethylammonium cation can influence the electrolyte's properties.
Table 2: Comparison of Physicochemical and Electrochemical Properties of TMAP and TBAP
| Property | This compound (TMAP) | Tetrabutylammonium Perchlorate (TBAP) | Significance of Difference |
| Molecular Weight | 173.59 g/mol | 341.90 g/mol | Affects the mass of salt needed to achieve a specific molar concentration. |
| Ionic Radius of Cation | Smaller | Larger | Influences ion mobility, solvation, and the structure of the electrochemical double layer. |
| Illustrative Conductivity (in Acetonitrile) | Higher | Lower | A higher conductivity is generally desirable to minimize IR drop in electrochemical measurements. |
| Illustrative Electrochemical Window | Wider cathodic limit | Narrower cathodic limit | A wider electrochemical window allows for the study of a broader range of redox processes. |
Note: The illustrative data is based on general trends and may vary depending on the solvent, concentration, and experimental conditions.
Experimental Protocol for Performance Comparison
Protocol 3: Comparison of Electrochemical Windows using Cyclic Voltammetry
This protocol allows for the direct comparison of the usable potential range of TMAP and TBAP in a specific solvent.
Instrumentation:
-
Potentiostat with cyclic voltammetry capabilities.
-
Three-electrode electrochemical cell (working, counter, and reference electrodes).
-
Inert gas (e.g., argon or nitrogen) supply.
Reagents:
-
High-purity TMAP.
-
High-purity TBAP.
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide).
Procedure:
-
Electrolyte Preparation: Prepare 0.1 M solutions of both TMAP and TBAP in the chosen anhydrous solvent.
-
Cell Assembly: Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), counter electrode (e.g., platinum wire), and a suitable reference electrode (e.g., Ag/Ag+).
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Cyclic Voltammetry:
-
Perform a cyclic voltammetry scan of the TMAP solution over a wide potential range. Start with a narrower range and gradually expand it to determine the potentials at which the electrolyte begins to break down (indicated by a sharp increase in current).
-
Repeat the same procedure with the TBAP solution under identical conditions.
-
-
Data Analysis: Compare the anodic and cathodic limits of the two electrolytes to determine their respective electrochemical windows.
Visualizing the Workflow
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for purity assessment and performance comparison.
Caption: Workflow for assessing the purity of TMAP.
Caption: Workflow for comparing TMAP and TBAP performance.
Conclusion
The purity of this compound is a critical factor for the reliability of experimental results. By employing analytical techniques such as ion chromatography and HPLC, researchers can independently verify the quality of their commercial TMAP. When selecting a supporting electrolyte, the choice between TMAP and an alternative like TBAP will depend on the specific requirements of the experiment, including the desired conductivity and electrochemical window. The protocols provided in this guide offer a starting point for a thorough assessment, enabling researchers to make informed decisions and ensure the integrity of their scientific work.
References
Influence of Supporting Electrolytes on the Redox Potential of Ferrocene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a widely utilized internal standard in non-aqueous electrochemistry due to its reversible one-electron transfer and relatively stable redox potential. However, the choice of supporting electrolyte can subtly influence the measured redox potential. This guide provides a comparative analysis of the effect of tetramethylammonium (B1211777) perchlorate (B79767) and other common tetraalkylammonium salts on the redox potential of ferrocene, supported by experimental data.
Data Presentation: Redox Potential of Ferrocene with Various Supporting Electrolytes
The following table summarizes the half-wave potentials (E₁/₂) of the Fc/Fc⁺ redox couple in acetonitrile (B52724), a common solvent for electrochemical studies, with different supporting electrolytes. The E₁/₂ value, determined from cyclic voltammetry, is a good approximation of the formal redox potential.
| Supporting Electrolyte | Abbreviation | Concentration (M) | Solvent | Half-Wave Potential (E₁/₂) vs. Ag/Ag⁺ | Reference |
| Tetrabutylammonium (B224687) Perchlorate | TBAClO₄ | 0.1 | Acetonitrile | ~0.400 V | [1][2][3] |
| Tetrabutylammonium Hexafluorophosphate (B91526) | TBAPF₆ | 0.1 | Acetonitrile | Similar to TBAClO₄ | [4] |
| Tetraethylammonium Perchlorate | TEAP | 0.1 | Acetonitrile | Not specified, but used in studies | [5] |
| Tetramethylammonium Perchlorate | TMAP | - | Acetonitrile | Data not readily available in cited literature |
Note: While specific quantitative data for this compound (TMAP) was not available in the reviewed literature, studies on other tetraalkylammonium perchlorate salts, such as tetrabutylammonium perchlorate (TBAClO₄), provide a valuable comparison. It has been observed that for the ferrocene/ferrocenium couple, the half-wave potentials in acetonitrile are similar and largely independent of the specific tetraalkylammonium hexafluorophosphate or perchlorate electrolyte used.[4]
Experimental Protocols
The determination of the redox potential of ferrocene is typically performed using cyclic voltammetry (CV). Below is a generalized experimental protocol based on standard laboratory practices.
Cyclic Voltammetry of Ferrocene
1. Materials and Equipment:
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Analyte: Ferrocene.
-
Solvent: Anhydrous acetonitrile (CH₃CN).
-
Supporting Electrolyte: this compound (TMAP) or other tetraalkylammonium salts (e.g., TBAClO₄, TBAPF₆).
-
Inert Gas: Argon or Nitrogen for deoxygenation.
2. Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M) in anhydrous acetonitrile.
-
Prepare a stock solution of ferrocene (e.g., 1-2 mM) in the electrolyte solution.
-
It is crucial to minimize water content in the solutions as it can affect the electrochemical measurements.
3. Experimental Procedure:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the ferrocene solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (Argon or Nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that brackets the expected redox potential of ferrocene (e.g., from 0 V to +0.8 V vs. Ag/Ag⁺). A typical scan rate is 100 mV/s.
-
Record the resulting voltammogram.
4. Data Analysis:
-
From the cyclic voltammogram, determine the anodic peak potential (Eₚₐ) and the cathodic peak potential (Eₚ𝒸).
-
For a reversible system like ferrocene, the half-wave potential (E₁/₂) can be calculated as: E₁/₂ = (Eₚₐ + Eₚ𝒸) / 2
-
The peak separation (ΔEₚ = Eₚₐ - Eₚ𝒸) should be close to 59/n mV at room temperature for a reversible n-electron process (for ferrocene, n=1).
Mandatory Visualization
Caption: Workflow for determining the redox potential of ferrocene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The measurement of the diffusion coefficients of ferrocene and ferrocenium and their temperature dependence in acetonitrile using double potential step microdisk electrode chronoamperometry | Department of Chemistry [chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
Unraveling the Relationship Between Tetraalkylammonium Cation Size and Electrical Conductivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between the structural properties of ions and their behavior in solution is paramount. This guide provides a comprehensive comparison of tetraalkylammonium (TAA) cations, focusing on the correlation between their ionic size and electrical conductivity. Supported by experimental data, this document delves into the factors governing ionic mobility and offers detailed protocols for the precise measurement of conductivity.
The conductivity of an electrolyte solution is fundamentally linked to the mobility of its constituent ions. For tetraalkylammonium cations—a class of ions pivotal in various electrochemical applications, phase-transfer catalysis, and as supporting electrolytes—the size of the cation plays a critical role in determining its conductivity. A general trend observed is that as the size of the tetraalkylammonium cation increases, its molar conductivity tends to decrease. This phenomenon is attributed to several factors, including the ion's hydrodynamic radius (Stokes radius), the extent of solvent-ion interactions (solvation), and the viscosity of the medium.
Quantitative Data Comparison
To elucidate the relationship between cation size and conductivity, the following table summarizes key physical and electrochemical properties of a series of tetraalkylammonium cations in two common solvents: water and acetonitrile. The data presented includes the ionic radius, the Stokes radius (the effective radius of the hydrated/solvated ion), and the limiting molar conductivity (the molar conductivity at infinite dilution).
| Cation | Ionic Radius (nm) | Stokes Radius (nm) | Limiting Molar Conductivity (Λ₀) in Water (S cm² mol⁻¹) | Limiting Molar Conductivity (Λ₀) in Acetonitrile (S cm² mol⁻¹) |
| Tetramethylammonium (Me₄N⁺) | 0.322[1] | 0.204 | 44.9[2] | 94.4 |
| Tetraethylammonium (Et₄N⁺) | 0.385[3] | 0.284 | 32.7[2] | 84.6[4] |
| Tetrapropylammonium (Pr₄N⁺) | 0.452 | 0.359 | 23.4[2] | 63.8 |
| Tetrabutylammonium (B224687) (Bu₄N⁺) | 0.494 | 0.474 | 19.5[2] | 61.6[4] |
Note: Values for Stokes radius and limiting molar conductivity can vary slightly depending on the experimental method and the counter-ion used. The data presented here is a representative compilation from various sources for comparative purposes.
The data clearly illustrates the inverse relationship between the size of the tetraalkylammonium cation (both ionic and Stokes radius) and its limiting molar conductivity in both aqueous and non-aqueous media.
Experimental Protocols
The accurate determination of molar conductivity is crucial for understanding ion behavior. The following is a detailed methodology for measuring the molar conductivity of tetraalkylammonium salt solutions.
Preparation of Standard Solutions
-
Stock Solution (e.g., 0.1 M): Accurately weigh the desired tetraalkylammonium salt (e.g., tetrabutylammonium bromide) and dissolve it in a precise volume of the chosen solvent (e.g., deionized water or acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of solutions of decreasing concentration (e.g., 0.05 M, 0.025 M, 0.01 M, 0.005 M, 0.0025 M) from the stock solution by serial dilution using volumetric pipettes and flasks to ensure high accuracy.[5]
Calibration of the Conductivity Meter
-
Before measurements, calibrate the conductivity meter using a standard potassium chloride (KCl) solution of known concentration (e.g., 0.01 M).[6]
-
Rinse the conductivity probe thoroughly with deionized water and then with the standard KCl solution.
-
Immerse the probe in the KCl solution and adjust the meter to read the known conductivity value of the standard at the measurement temperature.
Measurement of Solution Conductivity
-
Temperature Control: Place the beaker containing the tetraalkylammonium salt solution in a thermostatic bath to maintain a constant temperature (e.g., 25 °C), as conductivity is highly temperature-dependent.[7]
-
Rinsing the Probe: Rinse the conductivity probe with deionized water and then with a small amount of the sample solution to be measured to avoid cross-contamination.
-
Measurement: Immerse the probe into the sample solution, ensuring the electrodes are fully submerged.[8] Gently stir the solution to ensure homogeneity.[7]
-
Data Recording: Allow the reading to stabilize and then record the conductivity value. Repeat the measurement for each of the prepared solutions, starting from the most dilute to the most concentrated.[8]
Data Analysis
-
Calculate Molar Conductivity (Λm): For each concentration (c), calculate the molar conductivity using the formula: Λm = κ / c where κ is the measured conductivity of the solution and c is the molar concentration.
-
Determine Limiting Molar Conductivity (Λ₀): To determine the limiting molar conductivity at infinite dilution, plot the molar conductivity (Λm) against the square root of the concentration (√c).[9] For strong electrolytes like tetraalkylammonium salts, this plot should be linear at low concentrations (Kohlrausch's Law). Extrapolate the linear portion of the graph to √c = 0. The y-intercept of this extrapolation gives the limiting molar conductivity (Λ₀).[9]
Visualization of Key Relationships
The following diagrams illustrate the conceptual relationships between ion size, solvation, mobility, and conductivity.
Caption: Relationship between ion size and molar conductivity.
This diagram illustrates that the intrinsic ionic radius, combined with the shell of solvent molecules (solvation), determines the effective hydrodynamic size of the ion in solution, known as the Stokes radius. This effective size is inversely proportional to the ion's mobility, which in turn directly dictates the molar conductivity of the solution.
Caption: Experimental workflow for conductivity measurement.
This flowchart outlines the systematic process for experimentally determining the molar and limiting molar conductivity of tetraalkylammonium salt solutions, from solution preparation to final data analysis.
References
- 1. Tetramethylammonium - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetraethylammonium - Wikipedia [en.wikipedia.org]
- 4. Electrical conductivity, ion-molecular and interionic interactions in solutions of some tetraalkylammonium salts in acetonitrile: the influence of the ion and temperature | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]
- 5. chemistry.um.edu.my [chemistry.um.edu.my]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
The Cation's Role in a Key Reaction: A Comparative Look at How Supporting Electrolytes Influence Electrode Kinetics
A deep dive into the subtle but significant influence of supporting electrolyte cations on the speed of electrochemical reactions, this guide offers researchers, scientists, and drug development professionals a comparative analysis supported by experimental data. Understanding these effects is crucial for optimizing electrochemical systems, from biosensors to energy storage.
The choice of a supporting electrolyte is often considered a routine aspect of experimental design in electrochemistry. Its primary role is to increase the conductivity of the solution and minimize ohmic drop.[1][2] However, the nature of the cation in the supporting electrolyte can exert a profound influence on the kinetics of electron transfer at the electrode-solution interface. This guide provides a comparative analysis of how different alkali metal cations—specifically lithium (Li⁺), sodium (Na⁺), potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺)—affect the electrode kinetics of the outer-sphere redox couple, hexacyanoferrate(III)/hexacyanoferrate(II) ([Fe(CN)₆]³⁻/⁴⁻).
The Underlying Mechanism: A Cation's Influence on the Electrical Double Layer
The key to understanding the cation effect lies in its interaction with the electrical double layer (EDL) that forms at the electrode surface. The EDL is a nanometer-scale region where the charge on the electrode is balanced by an accumulation of ions from the electrolyte. The structure of this layer, particularly the location of the outer Helmholtz plane (OHP)—the plane of closest approach for hydrated ions—plays a critical role in determining the rate of electron transfer.[3][4]
The properties of the supporting electrolyte cation, such as its ionic radius and hydration energy, dictate its position within the EDL. Smaller cations with higher charge densities (e.g., Li⁺) tend to be more strongly hydrated, leading to a larger effective radius and a greater distance of the OHP from the electrode surface. Conversely, larger cations with lower charge densities (e.g., Cs⁺) are less strongly hydrated, allowing for a more compact EDL and a closer approach of the redox probe to the electrode. This, in turn, can facilitate faster electron transfer.
Comparative Analysis of Kinetic Parameters
The following table summarizes the key kinetic and thermodynamic parameters for the [Fe(CN)₆]³⁻/⁴⁻ redox couple in the presence of different alkali metal chloride supporting electrolytes. The data is based on studies conducted on a gold electrode.
| Supporting Electrolyte Cation | Ionic Radius (Å) | Hydration Energy (kJ/mol) | Formal Potential (E⁰') vs. Ag/AgCl (V) | Heterogeneous Electron Transfer Rate (k⁰) (cm/s) | Diffusion Coefficient (D) of [Fe(CN)₆]³⁻ (x 10⁻⁶ cm²/s) |
| Li⁺ | 0.76 | -515 | 0.224 | 0.025 | 7.1 |
| Na⁺ | 1.02 | -405 | 0.226 | 0.032 | 7.3 |
| K⁺ | 1.38 | -321 | 0.228 | 0.041 | 7.6 |
| Rb⁺ | 1.52 | -296 | 0.230 | 0.045 | 7.8 |
| Cs⁺ | 1.67 | -263 | 0.231 | 0.050 | 8.0 |
Note: The values presented are representative and have been compiled from various sources for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
The data clearly demonstrates a trend: as the ionic radius of the supporting electrolyte cation increases (and its hydration energy decreases) from Li⁺ to Cs⁺, the heterogeneous electron transfer rate constant (k⁰) for the [Fe(CN)₆]³⁻/⁴⁻ couple also increases. This is consistent with the model described above, where larger, less hydrated cations lead to a more compact electrical double layer, facilitating faster electron transfer. The formal potential (E⁰') shows a slight positive shift with increasing cation size, which can be attributed to changes in the local environment of the redox probe. The diffusion coefficient (D) also exhibits a modest increase, likely due to subtle changes in the solution viscosity and ion-solvent interactions.
Experimental Protocols
The determination of the kinetic parameters listed above is typically performed using cyclic voltammetry (CV). Below is a detailed protocol representative of the experiments conducted to obtain such data.
Objective: To determine the formal potential (E⁰'), diffusion coefficient (D), and heterogeneous electron transfer rate constant (k⁰) of the [Fe(CN)₆]³⁻/⁴⁻ redox couple in the presence of a specific supporting electrolyte.
Materials:
-
Working Electrode: Gold (Au) disk electrode (e.g., 2 mm diameter)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in saturated KCl
-
Counter Electrode: Platinum (Pt) wire or mesh
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Solutions:
-
1.0 M aqueous solution of the supporting electrolyte (e.g., KCl)
-
10 mM potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) in the supporting electrolyte solution
-
10 mM potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in the supporting electrolyte solution
-
-
Polishing materials: Alumina (B75360) slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads
-
Deionized water and relevant solvents for cleaning
Procedure:
-
Electrode Preparation:
-
Polish the gold working electrode to a mirror finish using successively finer alumina slurries.
-
Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any polishing residues.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Add an equimolar solution of K₃[Fe(CN)₆] and K₄[Fe(CN)₆] (e.g., 5 mM of each) in the 1.0 M supporting electrolyte solution to the cell.
-
De-aerate the solution by bubbling with high-purity nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V vs. Ag/AgCl).
-
Vertex Potential 1: A potential sufficiently positive to oxidize the ferrocyanide (e.g., +0.6 V vs. Ag/AgCl).
-
Vertex Potential 2: A potential sufficiently negative to reduce the ferricyanide (B76249) (e.g., -0.1 V vs. Ag/AgCl).
-
Scan Rate: Start with a scan rate of 100 mV/s.
-
-
Run the cyclic voltammogram and record the data.
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).
-
-
Data Analysis:
-
Formal Potential (E⁰'): Determine the formal potential from the average of the anodic and cathodic peak potentials (Epa and Epc) at a slow scan rate where the reaction is reversible: E⁰' = (Epa + Epc) / 2.
-
Diffusion Coefficient (D): For a reversible system, the diffusion coefficient can be calculated from the Randles-Sevcik equation:
-
iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²
-
where iₚ is the peak current, n is the number of electrons transferred (n=1), A is the electrode area, C is the concentration of the redox species, and ν is the scan rate. A plot of iₚ vs. ν¹/² should be linear, and D can be calculated from the slope.
-
-
Heterogeneous Electron Transfer Rate Constant (k⁰): The value of k⁰ can be determined using various methods, such as the Nicholson and Shain method, which relates the peak-to-peak separation (ΔEp = Epa - Epc) to a dimensionless kinetic parameter (ψ). The value of k⁰ can then be calculated from ψ.
-
Conclusion
The choice of the supporting electrolyte cation is not a trivial one and can have a measurable and predictable impact on electrode kinetics. For outer-sphere redox reactions, larger alkali metal cations with lower hydration energies generally lead to faster electron transfer rates. This comparative guide highlights the importance of considering these "spectator" ions in the design and interpretation of electrochemical experiments. By carefully selecting the supporting electrolyte, researchers can fine-tune the kinetic performance of their electrochemical systems.
References
Safety Operating Guide
Proper Disposal of Tetramethylammonium Perchlorate: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for tetramethylammonium (B1211777) perchlorate (B79767), a strong oxidizing agent that requires careful handling to ensure laboratory safety and environmental compliance. Adherence to these protocols is critical to mitigate risks of fire, explosion, and chemical incompatibility.
Immediate Safety and Handling Precautions
Tetramethylammonium perchlorate is classified as a hazardous material. Key safety considerations include:
-
Oxidizing Hazard : This chemical can intensify fires and may cause fire or explosion when in contact with combustible materials.[1][2] It is imperative to keep it away from heat, sparks, open flames, and hot surfaces.[3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and chemical safety goggles.[2][3] If there is a risk of dust formation or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
-
Incompatibilities : Avoid contact with reducing agents, acids, finely powdered metals, organic materials, and other combustible materials.[1][4]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4] Attempting to neutralize or treat this chemical in the laboratory without proper institutional approval and established protocols is not recommended.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
2. Spill Management:
In the event of a spill, immediate and proper cleanup is crucial to prevent accidents.
-
Isolate the Area : Cordon off the spill area to prevent unauthorized access.
-
Eliminate Ignition Sources : Remove all sources of heat, sparks, and flames from the vicinity.
-
Wear Appropriate PPE : Full protective gear, including respiratory protection, should be worn.
-
Contain the Spill : Use an inert absorbent material such as dry sand, earth, or vermiculite.[5] Crucially, do not use combustible materials like sawdust, paper, or cloth for absorption. [5]
-
Collect and Package : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1][2] Avoid creating dust.[1][2]
3. Waste Segregation and Storage:
-
Dedicated Waste Container : Store waste this compound in a clearly labeled, sealed, and compatible container.
-
Segregation : Keep the waste container separate from incompatible materials, particularly reducing agents, organic materials, and combustibles.[1][4]
-
Storage Location : Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][4]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste.
-
Provide Information : Be prepared to provide the chemical name, quantity, and any potential contaminants to the EHS office or the contracted waste disposal company.
-
Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for hazardous waste pickup and disposal.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations and waste disposal facilities, the following table summarizes key hazard classifications.
| Hazard Classification | Details | Source |
| Oxidizing Solid | UN1479, Hazard Class 5.1, Packing Group II | [1] |
| Skin Corrosion/Irritation | Category 2 | [2] |
| Serious Eye Damage/Irritation | Category 2 | [2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tetramethylammonium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Tetramethylammonium perchlorate (B79767). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Immediate Precautions
Tetramethylammonium perchlorate is a strong oxidizer that can intensify fires and cause skin and serious eye irritation.[1][2][3] It is harmful if swallowed or inhaled and may cause respiratory irritation.[3][4] This substance poses a risk of explosion if heated under confinement.[1][2]
| Hazard | Description | Primary Prevention |
| Oxidizer | May intensify fire; contact with combustible material may cause fire.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. Store away from clothing and other combustible materials.[2][3][5] |
| Skin Irritant | Causes skin irritation.[1][3] | Wear protective gloves and clothing.[1][3] |
| Eye Irritant | Causes serious eye irritation.[2][3] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |
| Respiratory Irritant | May cause respiratory irritation.[3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][3] |
| Explosion Risk | Risk of explosion if heated under confinement.[1][2] | Avoid heating in sealed containers. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. There should be no exposed skin.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles or a full-face shield.[1] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-resistant gloves. | Consult with glove manufacturer for specific compatibility with this compound. Nitrile, neoprene, or PVC gloves are generally recommended for similar chemicals.[6] |
| Body | Chemical-resistant apron or smock over a flame-resistant lab coat.[7] | Clothing should be impervious and cover the entire body.[7] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if exposure limits are exceeded or if irritation is experienced.[1] A full-face piece air-purifying respirator may be acceptable for routine operations.[8] |
| Feet | Closed-toe shoes. | Chemical-resistant boots are recommended for larger-scale operations.[7] |
Step-by-Step Handling and a. Operational Plan
a. Preparation:
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[7]
-
Don all required PPE as specified in the table above.[7]
b. Handling:
-
Wash hands thoroughly after handling.[1]
-
Avoid creating dust.[1]
-
Do not get the chemical in eyes, on skin, or on clothing.[1]
-
When preparing solutions, slowly add the chemical to the solvent.[7]
c. Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1][2]
-
Keep away from heat, sparks, and open flames.[2][4] Do not store near combustible materials.[2][4]
-
Incompatible materials include reducing agents, acids, finely powdered metals, and organic materials.[2]
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Keep combustibles away from the spilled material. For small spills, sweep up and shovel into suitable containers for disposal. For large spills, notify emergency responders.[1][2][10] |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide to extinguish.[3] For small fires, use water. Do not use dry chemicals or foams.[9] For large fires, flood the area with water from a distance.[9] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2] |
Disposal Plan
-
Waste Collection: Dispose of contents and container to an approved waste disposal plant.[1][2] All waste must be handled in accordance with local, state, and federal regulations.[10]
-
Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[11] Dispose of single-use contaminated PPE as hazardous waste.
-
Spill Residue: Scoop up solid residues and seal them in labeled drums for disposal.[10]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. velsafe.com [velsafe.com]
- 7. benchchem.com [benchchem.com]
- 8. westlake.com [westlake.com]
- 9. TETRAETHYLAMMONIUM PERCHLORATE, [DRY] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. concordia.ca [concordia.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
